D-Palmitoylcarnitine chloride
描述
属性
IUPAC Name |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6865-14-1 | |
| Record name | Palmitoyl carnitine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALMITOYLCARNITINE HYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIL57224QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Neurotoxic Cascade of Palmitoylcarnitine: A Technical Guide to its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylcarnitine, an ester derivative of carnitine and the long-chain fatty acid palmitic acid, is a critical intermediate in fatty acid metabolism. While essential for energy production through its transport of fatty acids into the mitochondria, emerging evidence implicates elevated levels of palmitoylcarnitine, particularly L-Palmitoylcarnitine, in neuronal dysfunction and neurodegenerative processes. This technical guide provides an in-depth exploration of the molecular mechanisms by which palmitoylcarnitine exerts its effects on neurons, with a focus on the signaling pathways, quantitative data from key experiments, and detailed experimental methodologies.
A Note on Stereoisomers: The majority of current research has focused on the biological effects of L-Palmitoylcarnitine or racemic mixtures (DL-Palmitoylcarnitine). Data specifically characterizing the neuronal impact of D-Palmitoylcarnitine chloride remains limited. While some studies on other carnitine derivatives suggest stereospecific effects, others indicate a lack of stereoselectivity for certain actions of palmitoylcarnitine in non-neuronal cells.[1] Therefore, this guide primarily details the established mechanisms of L-Palmitoylcarnitine, while acknowledging the critical need for further research into the specific actions of the D-isomer.
Core Mechanisms of Action
L-Palmitoylcarnitine's neurotoxic effects appear to be driven by a cascade of interconnected cellular events, primarily revolving around mitochondrial dysfunction, calcium dyshomeostasis, and the subsequent aberrant signaling that leads to hallmarks of neurodegeneration.
Mitochondrial Dysfunction and Increased Fission
L-Palmitoylcarnitine has been shown to induce significant mitochondrial dysfunction in neuronal cells.[2][3][4] A key manifestation of this is the promotion of mitochondrial fission, the process by which mitochondria divide.[3][4] This is in contrast to mitochondrial fusion, where mitochondria elongate and form interconnected networks. An imbalance favoring fission can lead to smaller, fragmented mitochondria that are less efficient at energy production and more prone to releasing pro-apoptotic factors. At higher concentrations, palmitoylcarnitine may also contribute to a non-specific disruption of the mitochondrial membrane architecture.[5]
Intracellular Calcium Overload
A central consequence of L-Palmitoylcarnitine exposure in neurons is a significant elevation of intracellular calcium levels.[2][3][4] This calcium overload is thought to result from the compromised integrity and function of mitochondria, which are crucial for buffering intracellular calcium. Palmitoyl-DL-carnitine has been observed to impair the efficiency of intracellular calcium handling in dorsal root ganglion neurons.[6] This disruption of calcium homeostasis is a critical trigger for downstream pathological events.
Activation of Kinases and Tau Hyperphosphorylation
The sustained increase in intracellular calcium acts as a potent signaling event, leading to the activation of several kinases. Key among these in the context of L-Palmitoylcarnitine-induced neurotoxicity are:
-
Glycogen Synthase Kinase-3β (GSK-3β): A primary kinase responsible for the phosphorylation of tau protein.
-
Cyclin-Dependent Kinase 5 (CDK5): Another critical tau kinase.
-
Calpain: A calcium-dependent protease that can cleave and activate other proteins in the signaling cascade.
The activation of these kinases by L-Palmitoylcarnitine-induced calcium overload leads to the hyperphosphorylation of the microtubule-associated protein tau.[2][3][4][7] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles, a hallmark pathology of Alzheimer's disease. The inhibition of these kinases has been shown to mitigate the L-Palmitoylcarnitine-induced increase in tau phosphorylation.[2]
Modulation of Protein Palmitoylation
Beyond the aforementioned cascade, palmitoylcarnitine can also influence another crucial post-translational modification: protein palmitoylation. This process involves the attachment of palmitic acid to cysteine residues of proteins and is vital for protein trafficking, localization, and function in neurons. Acylcarnitines are known to play a role in brain lipid synthesis and membrane stabilization.[8][9]
Quantitative Data on Palmitoylcarnitine's Neuronal Effects
The following tables summarize the available quantitative data from studies investigating the effects of palmitoylcarnitine on neuronal and related cell types.
Table 1: Effects of L-Palmitoylcarnitine on Mitochondrial Function
| Parameter | Cell Type | Concentration | Observed Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Rat Ventricular Myocytes | 1 and 5 µM | Slight hyperpolarization | [10] |
| Mitochondrial Membrane Potential (ΔΨm) | Rat Ventricular Myocytes | 10 µM | Depolarization (TMRE intensity decreased to 61.9% of baseline) | [10] |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | Rat Ventricular Myocytes | 10 µM | Increased opening (Calcein intensity decreased to 70.7% of baseline) | [10] |
| Reactive Oxygen Species (ROS) Generation | Rat Ventricular Myocytes | 10 µM | 3.4-fold increase over baseline | [10] |
Table 2: Effects of Palmitoylcarnitine on Intracellular Calcium
| Parameter | Cell Type | Concentration | Observed Effect | Reference |
| Intracellular Ca2+ Influx | PC3 (Prostate Cancer) Cells | 5-50 µM | Dose-dependent increase in Ca2+ influx | [11] |
| Ca2+-activated Chloride Currents | Rat Dorsal Root Ganglion Neurons | 0.01 to 1 mM | Prolonged duration, suggesting slower Ca2+ removal | [6] |
| Voltage-activated Calcium Channel Currents | Rat Dorsal Root Ganglion Neurons | 0.01 to 1 mM | Reduction in Ca2+ currents | [6] |
Table 3: L-Palmitoylcarnitine and Tau Phosphorylation
| Parameter | Cell Type | Treatment | Observed Effect | Reference |
| Tau Phosphorylation (T181, S262, PHF-1 sites) | SH-SY5Y Neuroblastoma Cells | 5 µM L-Palmitoylcarnitine | Significant increase in phosphorylation | [4][7] |
| Tau Phosphorylation (T181, S262, PHF-1 sites) | SH-SY5Y Neuroblastoma Cells | 5 µM L-Palmitoylcarnitine + 5 µM SB216763 (GSK-3β inhibitor) | Inhibition of L-Palmitoylcarnitine-induced phosphorylation | [2] |
| Tau Phosphorylation (T181, S262, PHF-1 sites) | SH-SY5Y Neuroblastoma Cells | 5 µM L-Palmitoylcarnitine + 5 µM Roscovitine (CDK5 inhibitor) | Inhibition of L-Palmitoylcarnitine-induced phosphorylation | [2] |
| Tau Phosphorylation (T181, S262, PHF-1 sites) | SH-SY5Y Neuroblastoma Cells | 5 µM L-Palmitoylcarnitine + 5 µM PD150606 (Calpain inhibitor) | Inhibition of L-Palmitoylcarnitine-induced phosphorylation | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: L-Palmitoylcarnitine Signaling Pathway in Neurons.
Caption: Experimental Workflow for Investigating Palmitoylcarnitine's Neuronal Effects.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Fission in Live Neurons
Objective: To visualize and quantify changes in mitochondrial morphology in response to L-Palmitoylcarnitine treatment.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
MitoTracker™ Red CMXRos or equivalent mitochondrial stain
-
L-Palmitoylcarnitine stock solution
-
Live-cell imaging medium
-
Confocal microscope with a live-cell imaging chamber
-
Image analysis software (e.g., ImageJ/Fiji with the MiNA plugin)
Procedure:
-
Cell Seeding: Seed neurons onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of imaging. Allow cells to adhere and grow for 24-48 hours.
-
L-Palmitoylcarnitine Treatment: Prepare working solutions of L-Palmitoylcarnitine in complete cell culture medium. A dose-response experiment (e.g., 1 µM, 5 µM, 10 µM) is recommended. Include a vehicle control. Treat the cells for the desired duration (e.g., 24 hours).
-
Mitochondrial Staining: Prepare a staining solution of MitoTracker™ Red CMXRos (e.g., 100 nM) in pre-warmed complete culture medium. Remove the L-Palmitoylcarnitine-containing medium, wash the cells once with pre-warmed PBS, and add the MitoTracker™ staining solution. Incubate for 15-30 minutes at 37°C.
-
Imaging Preparation: Remove the staining solution and wash the cells twice with pre-warmed PBS. Add pre-warmed live-cell imaging medium to the dish.
-
Live-Cell Imaging: Transfer the imaging dish to the confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2. Acquire Z-stacks to obtain a comprehensive view of the mitochondrial network.[12]
-
Data Analysis: Use image analysis software to quantify mitochondrial morphology. Key parameters to measure include mitochondrial length, aspect ratio (major axis / minor axis), and form factor (a measure of circularity and branching).[12] A decrease in length and aspect ratio, and an increase in the number of individual mitochondria, are indicative of increased fission.
Protocol 2: Measurement of Intracellular Calcium using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in neurons following treatment with Palmitoylcarnitine.
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM stock solution (e.g., 1 mM in dry DMSO)
-
Physiological salt solution (e.g., Tyrode's solution or HBSS), phenol red-free
-
Pluronic F-127 (optional, to aid dye loading)
-
Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)
-
Perfusion system
-
Palmitoylcarnitine stock solution
Procedure:
-
Dye Loading: Prepare a loading solution of 1-4 µM Fura-2 AM in the physiological salt solution.[13] Vortex vigorously. Transfer the coverslip with neurons to the loading solution and incubate at 37°C for 30-45 minutes in the dark.[13][14]
-
De-esterification: After loading, transfer the coverslip to a dish with fresh physiological salt solution and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: Mount the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse the cells with the physiological salt solution.
-
Baseline Measurement: Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulation: Perfuse the cells with a solution containing the desired concentration of Palmitoylcarnitine. Continue to acquire ratiometric images.
-
Data Analysis: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium. The ratio values can be converted to absolute calcium concentrations using an in vitro or in vivo calibration procedure.[13][15]
Protocol 3: Quantitative Western Blot for Phosphorylated Tau
Objective: To quantify the levels of phosphorylated tau at specific epitopes in neuronal lysates after treatment with L-Palmitoylcarnitine.
Materials:
-
Cultured neurons
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: phospho-specific tau antibodies (e.g., against pT181, pS262, pS396/S404) and a total tau antibody.
-
Secondary antibodies (HRP- or fluorescently-conjugated)
-
Chemiluminescent substrate or fluorescence imaging system
-
Densitometry software
Procedure:
-
Cell Lysis: After treatment with L-Palmitoylcarnitine, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific tau antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the signal using a chemiluminescent substrate and an imager or a fluorescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total tau or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantitative Analysis: Perform densitometric analysis of the bands using imaging software. Normalize the intensity of the phospho-tau band to the intensity of the total tau or housekeeping protein band.[16][17]
Conclusion and Future Directions
The available evidence strongly suggests that L-Palmitoylcarnitine acts as a neurotoxic agent by initiating a pathological cascade involving mitochondrial dysfunction, calcium overload, and subsequent kinase activation leading to tau hyperphosphorylation. These mechanisms provide a plausible link between dysregulated lipid metabolism and the progression of neurodegenerative diseases such as Alzheimer's disease.
However, a significant knowledge gap exists regarding the specific effects of this compound in neurons. Future research should prioritize the direct comparison of the D- and L-isomers to determine if the observed neurotoxicity is stereospecific. A deeper understanding of the enzymatic processes governing the metabolism of palmitoylcarnitine stereoisomers in the brain, particularly the selectivity of carnitine palmitoyltransferases, is also crucial. Furthermore, the development of more detailed dose-response studies and the identification of the direct molecular targets of palmitoylcarnitine will be vital for the development of therapeutic strategies aimed at mitigating its neurotoxic effects.
References
- 1. biomind.co.il [biomind.co.il]
- 2. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of palmitoyl CoA and palmitoyl carnitine on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoyl-DL-carnitine has calcium-dependent effects on cultured neurones from rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells | PLOS One [journals.plos.org]
- 8. Acylcarnitines: role in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
D-Palmitoylcarnitine Chloride: A Technical Guide to its Role as a Protein Kinase C Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Palmitoylcarnitine chloride is a long-chain acylcarnitine that has garnered significant interest for its multifaceted role in cellular signaling, particularly its interaction with Protein Kinase C (PKC). Contrary to being a straightforward inhibitor, this compound acts as a sophisticated modulator of PKC activity. Its effects are context-dependent, capable of either inhibiting the enzyme's basal activity or enhancing its activation in the presence of co-factors like phorbol esters. This technical guide provides an in-depth analysis of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers exploring its therapeutic potential and mechanism of action.
Mechanism of Action: A Dual Modulator of Protein Kinase C
This compound's interaction with Protein Kinase C is not a simple inhibitory mechanism. Instead, it functions as a lipophilic modulator, influencing the enzyme's activity based on the cellular environment.[1] In the absence of PKC activators, this compound can inhibit the basal activity of the enzyme. However, in the presence of phorbol esters, such as phorbol 12,13-dibutyrate (PDBu), it can significantly enhance PKC activity. This dual functionality suggests that this compound alters the conformation of PKC, increasing its dependency on activators.
The modulatory effect is believed to be related to its structure, possessing a long fatty acid ester, a quaternary amine, and an anionic charge.[1] It has been observed to diminish the binding of phorbol esters to PKC in some contexts, suggesting a complex interaction with the enzyme's regulatory domains.[2][3]
Quantitative Data on the Effects of this compound
Quantitative data on the direct inhibition of specific PKC isoforms by this compound is not extensively available in publicly accessible literature. However, its effects on cellular processes influenced by PKC have been quantified.
| Parameter | Cell Line | Condition | Value | Reference |
| Median Inhibitory Concentration (IC50) | HL-60 (Human promyelocytic leukemia) | Inhibition of TPA-induced cell adhesion | 1 µM | [4] |
Note: TPA (12-O-tetradecanoylphorbol-13-acetate) is a potent activator of PKC.
Signaling Pathways Modulated by this compound
This compound's modulation of PKC activity has significant downstream consequences on various signaling pathways, most notably those involved in neuronal differentiation and apoptosis.
Modulation of the PKC-GAP-43 Signaling Pathway in Neuronal Cells
In neuroblastoma cells, this compound has been shown to influence the phosphorylation of Growth Associated Protein 43 (GAP-43), a key PKC substrate involved in neuronal growth and plasticity.[5][6] Specifically, it decreases the amount of GAP-43 that co-immunoprecipitates with PKCδ, leading to reduced phosphorylation of GAP-43.[5][6] This suggests a role for this compound in modulating neuronal differentiation and neurite outgrowth.
Induction of Apoptosis through Caspase Activation
This compound has been implicated in the induction of apoptosis. Studies have shown that it can stimulate the activity of caspases, which are key executioners of apoptosis.[7][8] Specifically, palmitoylcarnitine has been found to stimulate the activity of caspases 3, 7, and 8.[7] This suggests that this compound may promote apoptosis by directly or indirectly activating the caspase cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on PKC signaling and cell viability.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is a general guideline for measuring PKC activity in the presence of this compound. It is based on the principles of in vitro kinase assays using a peptide substrate and radiolabeled ATP.
Materials:
-
Purified PKC isoforms
-
This compound solution (in appropriate solvent, e.g., DMSO)
-
PKC peptide substrate (e.g., MARCKS protein-derived peptide)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Lipid vesicles (Phosphatidylserine and Diacylglycerol)
-
Phorbol esters (e.g., PDBu) for potentiation studies
-
Phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, lipid vesicles, and the PKC peptide substrate.
-
Add this compound: Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Add PKC Enzyme: Add the purified PKC isoform to each tube and pre-incubate for 5-10 minutes at 30°C.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. For potentiation studies, also add the phorbol ester at this stage.
-
Incubate: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in the stop solution.
-
Wash: Wash the phosphocellulose papers several times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the dried phosphocellulose papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKC inhibition or potentiation compared to the control.
Western Blot Analysis of GAP-43 Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of GAP-43 in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-GAP-43 (Ser41) antibody
-
Anti-total-GAP-43 antibody
-
Anti-β-actin or GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-GAP-43, anti-total-GAP-43, and loading control) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated GAP-43 signal to the total GAP-43 and the loading control.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells and cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
This compound is a fascinating molecule with a complex and nuanced role in cellular signaling. Its ability to modulate PKC activity, rather than simply inhibit it, opens up a range of possibilities for its application in research and drug development. By influencing key pathways such as those involved in neuronal plasticity and apoptosis, this compound presents a potential tool for manipulating cellular fate and function. Further research is warranted to fully elucidate the specific interactions with different PKC isoforms and to explore its therapeutic potential in various disease models. This technical guide provides a solid foundation for researchers embarking on the study of this intriguing compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Interaction of palmitoylcarnitine with protein kinase C in neuroblastoma NB-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 4. (±)-Palmitoylcarnitine chloride, Protein kinase C (PKC) inhibitor (CAS 6865-14-1) | Abcam [abcam.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Palmitoylcarnitine modulates interaction protein kinase C delta-GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
D-Palmitoylcarnitine Chloride: A Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, is a crucial intermediate in cellular metabolism, primarily known for its role in the transport of fatty acids into the mitochondria for subsequent β-oxidation and energy production.[1][2] Beyond this fundamental metabolic function, emerging research has elucidated a spectrum of biological activities that position this compound as a significant modulator of key cellular signaling pathways. These activities include the inhibition of Protein Kinase C (PKC), induction of apoptosis, modulation of mitochondrial function, and influence on intracellular calcium signaling and pro-inflammatory pathways.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Core Biological Functions
Role in Mitochondrial Fatty Acid Oxidation
D-Palmitoylcarnitine is an essential intermediate in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process critical for cellular energy homeostasis.[1][2] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA molecules.[2] The carnitine shuttle system facilitates their transport through a series of enzymatic steps:
-
Acyl-CoA Formation: Palmitic acid is first activated in the cytoplasm to form palmitoyl-CoA.[2]
-
Palmitoylcarnitine Formation: Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming D-palmitoylcarnitine.[6]
-
Translocation: The newly formed D-palmitoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]
-
Palmitoyl-CoA Regeneration: Once inside the matrix, carnitine palmitoyltransferase II (CPT2) converts D-palmitoylcarnitine back to palmitoyl-CoA and L-carnitine.[1]
-
β-Oxidation: The regenerated palmitoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle for ATP production.[1][2]
Inhibition of Protein Kinase C (PKC)
This compound is a recognized inhibitor of Protein Kinase C (PKC), a family of protein kinases that plays a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[3][7] Studies have shown that palmitoylcarnitine can inhibit PKC activity in a dose-dependent manner.[3] This inhibition is uncompetitive and involves diminishing the binding of phorbol esters, which are potent PKC activators.[3][8] The inhibitory effect of palmitoylcarnitine on PKC can lead to the promotion of cell differentiation and inhibition of proliferation in certain cell types, such as neuroblastoma cells.[3][9]
Effects on Cellular Processes
Induction of Apoptosis
D-Palmitoylcarnitine has been demonstrated to induce apoptosis in various cancer cell lines, including liver and colorectal cancer cells.[10][11][12] The pro-apoptotic effects appear to be selective for cancer cells, with non-transformed cells showing resistance.[11][12] The mechanism of apoptosis induction is multifaceted and involves:
-
Mitochondrial-Mediated Pathway: Palmitoylcarnitine can trigger mitochondria-mediated apoptosis by increasing the mitochondrial respiration rate, leading to the production of reactive oxygen species (ROS).[10][11] This oxidative stress can subsequently activate caspase cascades.
-
Caspase Activation: Studies have shown that D-palmitoylcarnitine stimulates the activity of caspases, including caspase-3, -7, and -8.[10][13] L-carnitine, in contrast, can inhibit caspase activity, suggesting that the balance between carnitine and its acylated forms is crucial in regulating apoptosis.[13]
A synergistic anti-tumor effect has been observed when D-palmitoylcarnitine is combined with other therapeutic agents like dasatinib in liver cancer cells.[10]
Modulation of Mitochondrial Function
The effects of D-palmitoylcarnitine on mitochondrial function are concentration-dependent.[5][14]
-
Low Concentrations (1-5 µM): At lower concentrations, D-palmitoylcarnitine can cause a slight hyperpolarization of the mitochondrial membrane potential (Δψm) without opening the mitochondrial permeability transition pore (mPTP).[5]
-
High Concentrations (10 µM): Higher concentrations lead to depolarization of Δψm, opening of the mPTP, and a significant increase in the generation of reactive oxygen species (ROS).[5]
This dose-dependent effect highlights the delicate balance of acylcarnitine levels required for normal mitochondrial function. Excessive accumulation can lead to mitochondrial dysfunction and cellular stress.[5]
Influence on Calcium Signaling and Pro-inflammatory Pathways
D-Palmitoylcarnitine can modulate intracellular calcium (Ca²⁺) levels and influence pro-inflammatory signaling.[4][15] In certain cell types, such as prostate cancer cells, high levels of palmitoylcarnitine can induce a rapid influx of Ca²⁺.[4] This effect on calcium homeostasis can, in turn, impact various downstream signaling pathways.
Furthermore, elevated levels of palmitoylcarnitine have been associated with an increased expression and secretion of the pro-inflammatory cytokine IL-6 in prostate cancer cells.[4][16] This suggests a potential role for D-palmitoylcarnitine in mediating inflammatory responses in pathological conditions.[4]
Quantitative Data Summary
| Biological Effect | Cell Type | Concentration | Observation | Reference |
| PKC Inhibition | Neuroblastoma NB-2a cells | Dose-dependent | Inhibition of phorbol ester-stimulated PKC activity. | [3] |
| Apoptosis Induction | HT29 colorectal adenocarcinoma cells | 50 µM, 100 µM | Decreased cell survival at 24 and 48 hours. | [11] |
| HepG2 liver cancer cells | 100 µM (in combination) | Synergistic reduction in cell viability with dasatinib. | [10] | |
| Mitochondrial Membrane Potential | Rat ventricular myocytes | 1 and 5 µM | Slight hyperpolarization of Δψm. | [5] |
| Rat ventricular myocytes | 10 µM | Depolarization of Δψm. | [5] | |
| mPTP Opening | Rat ventricular myocytes | 10 µM | Opening of the mitochondrial permeability transition pore. | [5] |
| ROS Generation | Rat ventricular myocytes | 10 µM | 3.4-fold increase in ROS generation. | [5] |
| Calcium Influx | PC3 prostate cancer cells | High levels | Rapid influx of Ca²⁺. | [4] |
| IL-6 Secretion | PC3 prostate cancer cells | High levels | Increased gene expression and secretion of IL-6. | [4] |
Experimental Protocols
PKC Activity Assay
Objective: To measure the effect of this compound on Protein Kinase C (PKC) activity.
Methodology (adapted from[3]):
-
Cell Culture: Neuroblastoma NB-2a cells are cultured in appropriate media.
-
Cell Treatment: Cells are exposed to varying concentrations of this compound in the presence or absence of a PKC activator, such as phorbol 12-myristate-13-acetate (PMA).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.
-
PKC Immunoprecipitation (Optional): Specific PKC isozymes can be immunoprecipitated using corresponding antibodies.
-
Kinase Assay: The kinase activity is measured by incubating the cell lysates or immunoprecipitated PKC with a specific PKC peptide substrate and [γ-³²P]ATP.
-
Quantification: The incorporation of ³²P into the substrate is quantified using scintillation counting or autoradiography, reflecting the PKC activity.
Apoptosis Assay (Caspase Activity)
Objective: To determine the effect of this compound on caspase-mediated apoptosis.
Methodology (adapted from[12]):
-
Cell Culture: Cancer cell lines (e.g., HT-29) and non-transformed control cells are cultured.
-
Cell Treatment: Cells are treated with different concentrations of this compound for specific time periods.
-
Cell Lysis: Cells are lysed to release cellular contents.
-
Caspase-3 Activity Measurement: A fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) is added to the cell lysates.
-
Fluorometric Analysis: The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is quantified using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.
Mitochondrial Membrane Potential (Δψm) Measurement
Objective: To assess the impact of this compound on mitochondrial membrane potential.
Methodology (adapted from[5]):
-
Cell Preparation: Isolated cells (e.g., rat ventricular myocytes) are permeabilized with saponin.
-
Fluorescent Dye Loading: Cells are loaded with a potentiometric fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in mitochondria in a membrane potential-dependent manner.
-
Cell Treatment: Permeabilized cells are perfused with solutions containing different concentrations of this compound.
-
Confocal Microscopy: The fluorescence intensity of TMRE is monitored over time using a laser scanning confocal microscope. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Conclusion and Future Directions
This compound is a molecule with a profound and diverse range of biological functions that extend far beyond its classical role in fatty acid metabolism. Its ability to inhibit PKC, induce apoptosis in cancer cells, and modulate mitochondrial function and calcium signaling underscores its potential as a therapeutic agent or a lead compound for drug development. The concentration-dependent nature of its effects highlights the importance of maintaining cellular acylcarnitine homeostasis.
Future research should focus on further elucidating the specific molecular targets of this compound and the downstream signaling cascades it modulates. Investigating its in vivo efficacy and safety in preclinical models of cancer and other diseases characterized by metabolic dysregulation will be crucial for translating the current body of knowledge into clinical applications. The development of selective agonists or antagonists for the observed biological activities could also open new avenues for therapeutic intervention.
References
- 1. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]
- 2. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 3. Interaction of palmitoylcarnitine with protein kinase C in neuroblastoma NB-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Palmitoylcarnitine modulates interaction protein kinase C delta-GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 15. caymanchem.com [caymanchem.com]
- 16. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Effects of D-Palmitoylcarnitine Chloride on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, is an endogenous metabolite that plays a crucial role in fatty acid metabolism. Beyond its metabolic functions, a growing body of evidence reveals its significant impact on various cellular signaling pathways. This technical guide provides an in-depth analysis of the effects of this compound on key signaling cascades, including its well-documented role as a Protein Kinase C (PKC) inhibitor, its influence on intracellular calcium homeostasis, its effects on mitochondrial function and the generation of reactive oxygen species (ROS), and its involvement in pro-inflammatory and apoptotic processes. This document synthesizes quantitative data from multiple studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes Graphviz diagrams to visually represent the complex signaling networks and experimental workflows discussed.
Introduction to this compound
D-Palmitoylcarnitine is an ester derivative of carnitine, essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] It is formed from palmitoyl-CoA and L-carnitine by the enzyme carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane.[2] Palmitoylcarnitine is then translocated across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT), where it is converted back to palmitoyl-CoA by CPTII.[1] Under certain pathological conditions, such as ischemia and metabolic disorders, the concentration of long-chain acylcarnitines, including palmitoylcarnitine, can increase significantly, leading to profound effects on cellular function.[3] This guide focuses on the chloride salt form, this compound, which is commonly used in experimental settings.
Effects on Protein Kinase C (PKC) Signaling
This compound is widely recognized as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[4]
Mechanism of PKC Inhibition
Palmitoylcarnitine has been shown to inhibit the phorbol ester-stimulated activity of PKC.[5] This inhibition is associated with a dose-dependent decrease in the phosphorylation of conventional and novel PKC isozymes, primarily on serine residues.[5] The interaction appears to be uncompetitive with phorbol esters, suggesting that palmitoylcarnitine may not directly compete for the diacylglycerol/phorbol ester binding site.[5] Instead, it may interfere with the interaction between PKC and its receptor for activated C-kinase (RACK). Furthermore, palmitoylcarnitine has been observed to decrease the amount of GAP-43, a PKC substrate, in complex with PKCδ.[6]
Quantitative Data on PKC Inhibition
| Cell Type | PKC Isoform(s) | This compound Concentration | Observed Effect | Reference(s) |
| Neuroblastoma NB-2a cells | Conventional and Novel Isoforms | Dose-dependent | Dramatic decrease in phosphorylation on serine residues. | [5] |
| Neuroblastoma NB-2a cells | PKCδ | Not specified | Decreased amount of GAP-43 in complex with PKCδ. | [6] |
| Pancreatic acini | Ca2+- and phospholipid-dependent kinase activity | Not specified | Inhibition of kinase activity in soluble and particulate fractions. | [7] |
Signaling Pathway Diagram
Modulation of Intracellular Calcium Signaling
This compound exerts complex, concentration-dependent effects on intracellular calcium ([Ca2+]i) homeostasis.
Effects on Calcium Influx and Handling
In prostate cancer cells (PC3), palmitoylcarnitine has been shown to induce a rapid and dose-responsive influx of Ca2+.[8][9] This effect was not observed in normal prostate cells (PNT1A) or other prostate cancer cell lines (DU145, BPH-1), suggesting cell-type specific responses.[8] In cultured dorsal root ganglion neurons, palmitoyl-DL-carnitine reduced voltage-activated Ca2+ currents and prolonged Ca2+-activated Cl- currents, indicating a reduced efficiency of intracellular Ca2+ handling.[3] It can also directly activate Ca2+ channels.[4]
Quantitative Data on Calcium Signaling
| Cell Type | This compound Concentration | Observed Effect on [Ca2+]i | Reference(s) |
| PC3 Prostate Cancer Cells | 5-50 µM | Dose-responsive increase in Ca2+ influx. | [8] |
| PNT1A, BPH-1, DU145 Prostate Cells | 5-50 µM | No significant Ca2+ influx. | [8] |
| Rat Dorsal Root Ganglion Neurons | 0.01-1 mM | Reduced voltage-activated Ca2+ currents. | [3] |
| Rat Cortical Membranes | IC50: 120 ± 1 µM ([3H]-nitrendipine binding) | Inhibition of ligand binding to Ca2+ channels. | [4] |
| Rat Cortical Membranes | IC50: 95 ± 17 µM ([3H]-verapamil binding) | Inhibition of ligand binding to Ca2+ channels. | [4] |
| Rat Cortical Membranes | IC50: 120 ± 15 µM ([3H]-diltiazem binding) | Inhibition of ligand binding to Ca2+ channels. | [4] |
Signaling Pathway Diagram
Impact on Mitochondrial Function
This compound has profound, concentration-dependent effects on mitochondrial function, including membrane potential and the production of reactive oxygen species (ROS).
Mitochondrial Membrane Potential (ΔΨm)
In rat ventricular myocytes, lower concentrations (1 and 5 µM) of palmitoylcarnitine caused a slight hyperpolarization of the mitochondrial membrane potential, while a higher concentration (10 µM) led to depolarization.[9] In isolated rat heart mitochondria, palmitoylcarnitine at concentrations above 50 nmoles/mg protein induced a fall in transmembrane potential.[6]
Reactive Oxygen Species (ROS) Production
The increase in mitochondrial ROS production appears to be a key consequence of elevated palmitoylcarnitine levels. In rat ventricular myocytes, a high concentration (10 µM) of palmitoylcarnitine significantly increased ROS generation.[9]
Quantitative Data on Mitochondrial Effects
| Cell/Organelle | This compound Concentration | Effect on ΔΨm | Effect on ROS Production | Reference(s) |
| Rat Ventricular Myocytes | 1 and 5 µM | Slight hyperpolarization (TMRE intensity increased to 115.5 ± 5.4% and 110.7 ± 1.6% of baseline) | Not significant | [9] |
| Rat Ventricular Myocytes | 10 µM | Depolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline) | Increased (DCF intensity increased to 3.4 ± 0.3-fold of baseline) | [9] |
| Rat Heart Mitochondria | > 50 nmoles/mg protein | Depolarization | Not specified | [6] |
Experimental Workflow Diagram
Role in Apoptosis and Pro-inflammatory Signaling
The accumulation of this compound has been linked to the induction of apoptosis and the activation of pro-inflammatory pathways.
Induction of Apoptosis
In liver cancer cells, palmitoylcarnitine, in combination with dasatinib, has been shown to induce caspase-dependent apoptosis.[7] This is associated with mitochondrial membrane depolarization and increased production of H2O2.[7]
Pro-inflammatory Effects
In prostate cancer cells (PC3), high concentrations of palmitoylcarnitine (50 µM) significantly increased the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[8][10] This effect was not observed in normal prostate cells.[8]
Signaling Pathway Diagram
Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i)
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells and resuspend in a suitable buffer (e.g., HBSS).
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) at a final concentration of 2-5 µM for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with buffer to remove extracellular dye.
-
Measurement: Resuspend cells in buffer and measure fluorescence using a fluorometer or a fluorescence microscope equipped for ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Treatment: Establish a baseline fluorescence reading, then add this compound at the desired concentration and continue recording to observe changes in [Ca2+]i.
-
Controls: Use a vehicle control (e.g., DMSO) and a positive control for calcium influx (e.g., ionomycin or thapsigargin).
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Preparation: Seed cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Dye Staining: Incubate the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
TMRE: Use at a concentration of 25-100 nM for 15-30 minutes at 37°C.
-
JC-1: Use at a concentration of 1-5 µg/mL for 15-30 minutes at 37°C.
-
-
Imaging/Measurement:
-
For TMRE, measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence indicates depolarization.
-
For JC-1, measure the ratio of red fluorescence (J-aggregates in healthy mitochondria, ~590 nm emission) to green fluorescence (monomers in depolarized mitochondria, ~529 nm emission). A decrease in the red/green ratio indicates depolarization.
-
-
Controls: Include a vehicle control and a positive control for mitochondrial depolarization (e.g., FCCP or CCCP).
Detection of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Culture cells in a multi-well plate.
-
Treatment: Treat cells with this compound.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a concentration of 5-10 µM for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope or plate reader (excitation ~488 nm, emission ~525 nm).
-
Controls: Use a vehicle control and a positive control for ROS induction (e.g., H2O2 or menadione).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Preparation and Treatment: Culture and treat cells with this compound.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Controls: Include unstained cells, cells stained with only Annexin V, and cells stained with only PI as controls.
Conclusion
This compound is a bioactive lipid metabolite with diverse and potent effects on key cellular signaling pathways. Its ability to inhibit PKC, modulate intracellular calcium, disrupt mitochondrial function, and promote apoptosis and inflammation underscores its potential significance in both physiological and pathological contexts. The concentration-dependent and cell-type-specific nature of its effects highlights the complexity of its biological actions. This technical guide provides a comprehensive overview for researchers and professionals in drug development, offering a foundation for further investigation into the therapeutic and toxicological implications of this compound and its role in cellular signaling. The provided data, diagrams, and protocols serve as a valuable resource for designing and interpreting experiments aimed at elucidating the intricate mechanisms governed by this important endogenous molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of DHHC20-Mediated EGFR Palmitoylation Creates a Dependence on EGFR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Effects of palmitoyl CoA and palmitoyl carnitine on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of epidermal growth factor binding in rat pancreatic acini by palmitoyl carnitine: evidence for Ca2+ and protein kinase C independent regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoylcarnitine regulates estrification of lipids and promotes palmitoylation of GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: D-Palmitoylcarnitine Chloride and the Mitochondrial Permeability Transition Pore
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
D-Palmitoylcarnitine, an ester derivative of carnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] However, an accumulation of this metabolite, particularly under pathological conditions such as ischemia, can have deleterious effects on mitochondrial integrity. This technical guide provides a comprehensive overview of the current understanding of the relationship between D-Palmitoylcarnitine chloride and the mitochondrial permeability transition pore (mPTP). It delves into the quantitative effects of D-Palmitoylcarnitine on mitochondrial function, details the experimental protocols for investigating these effects, and visually represents the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mitochondrial biology, metabolic diseases, and drug development.
Introduction: The Role of D-Palmitoylcarnitine in Mitochondrial Function
Carnitine and its acyl esters are essential for the mitochondrial oxidation of long-chain fatty acids. The carnitine palmitoyltransferase (CPT) system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane, facilitates the transport of fatty acids across the mitochondrial membranes.[2][3] D-Palmitoylcarnitine is formed when the palmitoyl group from palmitoyl-CoA is transferred to carnitine by CPT1.[1][2] It is then transported across the inner mitochondrial membrane in exchange for free carnitine by the carnitine-acylcarnitine translocase.[1] Inside the mitochondrial matrix, CPT2 converts palmitoylcarnitine back to palmitoyl-CoA, which then enters the β-oxidation pathway to generate acetyl-CoA for the Krebs cycle and subsequent ATP production.[1]
While indispensable for normal metabolism, dysregulation of fatty acid oxidation and the accumulation of long-chain acylcarnitines like palmitoylcarnitine have been implicated in various pathologies, including cardiovascular diseases and metabolic syndrome.[4] One of the key mechanisms underlying the toxicity of elevated palmitoylcarnitine levels is the induction of the mitochondrial permeability transition pore (mPTP).
The mPTP is a non-specific, high-conductance channel that can form in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of matrix Ca2+ and oxidative stress.[5][6] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (Δψm), uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[5]
Quantitative Effects of D-Palmitoylcarnitine on Mitochondrial Parameters
The interaction of D-Palmitoylcarnitine with mitochondria exhibits a dose-dependent duality. At lower concentrations, it can stimulate mitochondrial respiration, while higher concentrations are demonstrably detrimental. The following tables summarize the key quantitative data from studies investigating the effects of palmitoyl-L-carnitine on mitochondrial function.
Table 1: Effects of Palmitoyl-L-carnitine on Mitochondrial Membrane Potential (Δψm) in Rat Ventricular Myocytes [7][8][9]
| Concentration of Pal-car | Change in TMRE Intensity (% of baseline) | Effect on Δψm |
| 1 µM | 115.5 ± 5.4% | Slight hyperpolarization |
| 5 µM | 110.7 ± 1.6% | Slight hyperpolarization |
| 10 µM | 61.9 ± 12.2% | Significant depolarization |
TMRE (Tetramethylrhodamine, ethyl ester) is a fluorescent dye used to measure Δψm. An increase in TMRE intensity indicates hyperpolarization, while a decrease signifies depolarization.
Table 2: Effects of Palmitoyl-L-carnitine on mPTP Opening in Rat Ventricular Myocytes [8][9]
| Concentration of Pal-car | Change in Calcein Intensity (% of baseline) | mPTP Status |
| 1 µM | 95.4 ± 2.9% | No significant opening |
| 10 µM | 70.7 ± 2.8% | Significant opening |
| 10 µM + Cyclosporin A (0.1 µM) | 84.5 ± 0.2% | Attenuated opening |
Calcein AM is a fluorescent dye that is quenched by Co2+ in the cytoplasm but fluoresces within the mitochondria. A decrease in mitochondrial calcein fluorescence indicates mPTP opening and leakage of the dye.
Table 3: Effects of Palmitoyl-L-carnitine on Reactive Oxygen Species (ROS) Generation in Rat Ventricular Myocytes [7][9]
| Concentration of Pal-car | Change in DCF Fluorescence (fold of baseline) | ROS Production |
| 1 µM | 1.6 ± 0.2 | Modest increase |
| 10 µM | 3.4 ± 0.3 | Rapid and large increase |
DCF (2',7'-dichlorofluorescein) is a fluorescent probe used to detect intracellular ROS. An increase in DCF fluorescence indicates increased ROS production.
Table 4: Effects of Palmitoyl Carnitine and Palmitoyl CoA on Rat Heart Mitochondria [10]
| Compound | Concentration (nmoles/mg protein) | Effect |
| Palmitoyl Carnitine | > 50 | Fall in transmembrane potential and loss of endogenous Mg2+ |
| Palmitoyl CoA | > 20 | Fall in transmembrane potential and loss of endogenous Mg2+ |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on mitochondrial function.
Isolation of Mitochondria from Rodent Heart Tissue
This protocol is adapted from established methods for isolating functional mitochondria.[11][12]
Materials:
-
Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Homogenization Buffer: MIB supplemented with a protease inhibitor cocktail.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Excise the heart from a euthanized rodent and place it in ice-cold MIB.
-
Mince the heart tissue into small pieces using scissors.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue with 10-15 strokes of the loose pestle, followed by 10-15 strokes of the tight pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[12]
-
Carefully collect the supernatant and centrifuge it at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.[12]
-
Discard the supernatant and resuspend the mitochondrial pellet in MIB.
-
Repeat the centrifugation step (step 6) to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration using a standard method (e.g., BCA assay).
-
Keep the isolated mitochondria on ice and use them for experiments within a few hours.
Measurement of Mitochondrial Membrane Potential (Δψm)
This protocol utilizes the fluorescent dye Tetramethylrhodamine, ethyl ester (TMRE).[7]
Materials:
-
Isolated mitochondria or permeabilized cells.
-
TMRE stock solution (in DMSO).
-
Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 10 mM HEPES, pH 7.4).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Resuspend the isolated mitochondria or permeabilized cells in respiration buffer at a final protein concentration of 0.5-1 mg/mL.
-
Add TMRE to a final concentration of 10 nM.[7]
-
Incubate for 10-15 minutes at 37°C to allow the dye to accumulate in the mitochondria.
-
Measure the baseline fluorescence using an excitation wavelength of ~543 nm and an emission wavelength of ~560 nm.[7]
-
Add this compound at the desired concentrations.
-
Record the change in fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
As a positive control for depolarization, add a mitochondrial uncoupler such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).
Assessment of mPTP Opening using the Calcein-AM Assay
This method relies on the release of the fluorescent dye calcein from mitochondria upon mPTP opening.[9]
Materials:
-
Isolated mitochondria or cells.
-
Calcein-AM stock solution (in DMSO).
-
CoCl2 (cobalt chloride) solution.
-
Respiration buffer.
-
Fluorometer or fluorescence microscope.
Procedure:
-
Load cells with 1 µM Calcein-AM for 25-30 minutes at 37°C.[9] For isolated mitochondria, they can be loaded similarly.
-
Wash the cells or mitochondria to remove excess Calcein-AM.
-
Add CoCl2 to the extracellular medium (for cells) or the respiration buffer (for isolated mitochondria) to quench the cytosolic/extramitochondrial calcein fluorescence.
-
Measure the baseline mitochondrial calcein fluorescence (excitation ~490 nm, emission ~520 nm).
-
Add this compound at various concentrations.
-
Monitor the decrease in mitochondrial fluorescence over time, which indicates the opening of the mPTP and the leakage of calcein.
-
As a positive control for mPTP opening, add a known inducer like Ca2+ and phosphate.
-
To confirm the involvement of the mPTP, pre-incubate the sample with an inhibitor such as Cyclosporin A (0.1 µM) before adding this compound.[9]
Measurement of Mitochondrial Swelling
Mitochondrial swelling is a hallmark of mPTP opening and can be measured by monitoring the change in light scattering at 540 nm.[11]
Materials:
-
Isolated mitochondria.
-
Swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, pH 7.2).
-
Spectrophotometer capable of measuring absorbance at 540 nm.
Procedure:
-
Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.
-
Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.
-
Induce mPTP opening by adding this compound.
-
Monitor the decrease in absorbance over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
A known inducer of mPTP, such as a high concentration of Ca2+, can be used as a positive control.
Signaling Pathways and Mechanisms
The induction of the mPTP by D-Palmitoylcarnitine is a multifaceted process involving the interplay of several key factors, including increased reactive oxygen species (ROS) production and calcium (Ca2+) overload.
The Role of Reactive Oxygen Species (ROS)
High concentrations of palmitoylcarnitine lead to a significant increase in mitochondrial ROS production.[7][9] This is likely due to the over-reduction of the electron transport chain as a result of excessive fatty acid oxidation. The generated ROS can then directly oxidize critical protein thiols within the mPTP complex, sensitizing it to opening.
Calcium Overload
Elevated intracellular calcium is a primary trigger for mPTP opening.[5] Palmitoylcarnitine has been shown to induce an increase in intracellular calcium levels.[13][14] This calcium can be taken up by the mitochondria via the mitochondrial calcium uniporter (MCU). The accumulation of calcium in the mitochondrial matrix, especially in the presence of oxidative stress, dramatically increases the probability of mPTP opening.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by elevated levels of D-Palmitoylcarnitine, leading to the opening of the mitochondrial permeability transition pore.
Caption: Signaling pathway of D-Palmitoylcarnitine-induced mPTP opening.
Experimental Workflow for Investigating D-Palmitoylcarnitine Effects
The following diagram outlines a logical workflow for researchers investigating the impact of D-Palmitoylcarnitine on mitochondrial function and mPTP opening.
Caption: Experimental workflow for studying D-Palmitoylcarnitine and mPTP.
Conclusion and Future Directions
This compound holds a critical but precarious position in cellular metabolism. While essential for energy production, its accumulation can trigger a cascade of events leading to mitochondrial dysfunction through the opening of the mitochondrial permeability transition pore. The dose-dependent nature of its effects underscores the importance of tightly regulated fatty acid metabolism.
For researchers and drug development professionals, understanding the mechanisms by which D-Palmitoylcarnitine induces mPTP opening offers several avenues for therapeutic intervention. Targeting the upstream events, such as inhibiting excessive ROS production or modulating intracellular calcium signaling, could prove beneficial in mitigating the detrimental effects of palmitoylcarnitine accumulation in diseases characterized by metabolic stress. Furthermore, the development of high-throughput screens based on the experimental protocols outlined in this guide could facilitate the discovery of novel compounds that protect against mPTP-mediated cell death.
Future research should focus on elucidating the precise molecular components of the mPTP that are targeted by ROS and the exact mechanisms by which palmitoylcarnitine elevates intracellular calcium. A deeper understanding of these processes will be pivotal in designing targeted therapies for a range of metabolic and cardiovascular diseases.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 3. The Role of Carnitine Palmitoyl Transferase 2 in the Progression of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Compounds that Induce Opening of the Mitochondrial Permeability Transition Pore in Isolated Rat Liver Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mitochondrial permeability transition pore? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 8. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Effects of palmitoyl CoA and palmitoyl carnitine on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Relevance of D-Palmitoylcarnitine Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Palmitoylcarnitine chloride is the D-enantiomer of palmitoylcarnitine, a critical intermediate in the mitochondrial transport of long-chain fatty acids for β-oxidation. While the L-isomer, L-Palmitoylcarnitine, is a well-studied, endogenous metabolite essential for cellular energy metabolism, the physiological relevance of this compound is not well-established and it is generally considered to be biologically inactive in the canonical fatty acid oxidation pathway. In fact, D-carnitine and its esters can act as competitive inhibitors of the enzymes and transporters involved in L-carnitine metabolism, potentially leading to detrimental physiological effects.
This technical guide provides a comprehensive overview of the known physiological roles of palmitoylcarnitine, with the understanding that the vast majority of available research has been conducted on the L-isomer or unspecified mixtures of isomers. This information is presented to offer a foundational understanding of the biological systems in which this compound might exert effects, likely through inhibitory or off-target mechanisms. We will delve into its role in cellular metabolism, mitochondrial function, signaling pathways, and its implications in various disease states. Detailed experimental protocols and quantitative data from key studies are provided to aid researchers in designing and interpreting their own investigations.
The Role of Carnitine Isomers in Fatty Acid Metabolism
L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] This process, known as the carnitine shuttle, involves three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs (like Palmitoyl-CoA) to L-carnitine, forming acylcarnitines such as L-Palmitoylcarnitine.[3][4]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free L-carnitine.[5]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts the acylcarnitine back to the fatty acyl-CoA and free L-carnitine within the mitochondrial matrix.[5][6] The regenerated fatty acyl-CoA can then enter the β-oxidation spiral.
The D-isomers of carnitine and its acyl-derivatives are not recognized as substrates for this transport system. Moreover, D-carnitine can competitively inhibit CPT1, thereby impairing fatty acid oxidation. This highlights the stereospecificity of the carnitine shuttle and underscores the importance of distinguishing between the L- and D-enantiomers in physiological studies.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]
- 3. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]
- 4. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Reactome | CPT2 converts acylcarnitine to acyl-CoA [reactome.org]
The Amphipathic Modulator: An In-depth Technical Guide to D-Palmitoylcarnitine Chloride's Role in the Membrane Lipid Environment
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Palmitoylcarnitine chloride (PCC), a long-chain acylcarnitine, is an amphipathic molecule with significant and complex interactions with the membrane lipid environment. This technical guide provides a comprehensive overview of the current understanding of PCC's role in modulating membrane biophysical properties, its influence on membrane-associated signaling pathways, and its effects on cellular function and viability. We present a synthesis of quantitative data from multiple studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in investigating PCC's membrane interactions. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the multifaceted activities of this compound.
Introduction
This compound is an endogenous metabolite that plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. However, at elevated concentrations, PCC exhibits profound effects on the lipid bilayers of cellular membranes, altering their structure and function. As an amphipathic molecule, PCC partitions into lipid membranes, leading to changes in fluidity, permeability, and the function of embedded proteins. These membrane-perturbing properties are linked to a range of physiological and pathological processes, including cellular toxicity and the modulation of signaling cascades. Understanding the precise mechanisms of PCC's interaction with the membrane lipid environment is critical for elucidating its biological roles and for harnessing its therapeutic or addressing its toxicological potential.
Modulation of Membrane Biophysical Properties
PCC's insertion into the lipid bilayer disrupts the packing of phospholipids, leading to significant alterations in the physical properties of the membrane.
Membrane Fluidity
PCC has been shown to alter the fluidity of erythrocyte membranes. This effect is attributed to its detergent-like properties, which disrupt the ordered arrangement of lipid acyl chains[1]. The change in membrane fluidity can be quantified by measuring the order parameter 'S' using electron spin resonance (ESR) spectroscopy with spin labels like 5-doxylstearic acid. While studies have confirmed this effect, specific quantitative data for the change in the order parameter 'S' upon PCC treatment were not available in the reviewed literature.
Membrane Permeability and Integrity
PCC induces a dose-dependent increase in the permeability of epithelial cell monolayers, such as Caco-2 and IEC-18 cells. This is evidenced by a decrease in transepithelial electrical resistance (TEER) and an increased flux of paracellular markers like mannitol and FITC-dextran[2][3]. At higher concentrations (≥0.4 mM), PCC's effects become lytic, leading to a loss of membrane integrity and cell viability[2][3]. This is demonstrated by the leakage of intracellular enzymes like lactate dehydrogenase (LDH) and the uptake of membrane-impermeant dyes such as propidium iodide[2].
Interaction with Lipid Rafts
The direct interaction of free this compound with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids, is not well-documented in the current literature. However, the palmitoyl moiety of PCC is significant. Palmitoylation, the covalent attachment of palmitate to proteins, is a well-known mechanism for targeting proteins to lipid rafts[2][4]. It is plausible that PCC, by partitioning into the membrane, could influence the local environment of lipid rafts and thereby affect the function of raft-associated proteins. Further research is required to directly investigate the affinity of PCC for lipid rafts and its impact on their stability and composition.
Quantitative Data on Membrane Effects
The following tables summarize the quantitative data extracted from various studies on the effects of this compound on different cell types and model systems.
| Cell Line | PCC Concentration (mM) | Effect on Transepithelial Electrical Resistance (TEER) | Reference |
| Caco-2 | 0.4 | Complete recovery within 6 hours after 30 min exposure | [5] |
| Caco-2 | 1 | Partial recovery after 22 hours | [5] |
| Cell Line | PCC Concentration (mM) | Effect on Cell Viability (Neutral Red Assay) | Reference |
| Caco-2 | 0.4 | Not restored 22 hours after 30 min exposure | [5] |
| Caco-2 | 1 | Not restored 22 hours after 30 min exposure | [5] |
| Cell Type | PCC Concentration (µM) | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| Rat Ventricular Myocytes | 1 and 5 | Slight hyperpolarization (TMRE intensity increased to 115.5 ± 5.4% and 110.7 ± 1.6% of baseline) | [4][6] |
| Rat Ventricular Myocytes | 10 | Significant depolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline) | [4][6] |
| Rat Heart Mitochondria | > 50 nmol/mg protein | Fall in transmembrane potential | [7] |
| Cell Type | PCC Concentration (µM) | Effect on Reactive Oxygen Species (ROS) Generation | Reference |
| Rat Ventricular Myocytes | 1 | Gradual and modest increase (1.6 ± 0.2-fold of baseline) | [4] |
| Rat Ventricular Myocytes | 10 | Rapid and larger increase (3.4 ± 0.3-fold of baseline) | [4] |
Signaling Pathways Modulated by this compound
PCC is not merely a passive disruptor of membrane structure; it actively modulates intracellular signaling pathways, often through its effects on membrane-associated proteins.
Protein Kinase C (PKC) Inhibition
This compound is a known inhibitor of Protein Kinase C (PKC)[8]. PKC enzymes are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting PKC, PCC can interfere with these fundamental cellular functions.
Caption: this compound inhibits Protein Kinase C (PKC).
Calcium Signaling
In certain cell types, such as PC3 prostate cancer cells, PCC can induce a rapid and dose-dependent influx of extracellular calcium (Ca2+)[9]. This elevation in intracellular Ca2+ can trigger a variety of downstream signaling events, including the activation of Ca2+-dependent enzymes and transcription factors, and the modulation of pro-inflammatory pathways.
Caption: PCC-induced calcium influx and downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Assessment of Cell Viability (LDH and Neutral Red Assays)
Objective: To quantify the cytotoxic effects of this compound.
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The Neutral Red (NR) assay is based on the uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.
Protocol:
-
Seed cells (e.g., Caco-2 or IEC-18) in 96-well plates and grow to confluence.
-
Prepare a range of PCC concentrations (e.g., 0 to 1 mM) in the appropriate cell culture medium.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the PCC solutions to the wells and incubate for a specified time (e.g., 30 minutes).
-
For LDH Assay:
-
Collect the supernatant from each well.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
-
For Neutral Red Assay:
-
After PCC exposure, wash the cells with PBS.
-
Incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for a defined period (e.g., 2 hours).
-
Wash the cells to remove unincorporated dye.
-
Extract the incorporated dye from the lysosomes using a destaining solution (e.g., 1% acetic acid in 50% ethanol).
-
Measure the absorbance of the extracted dye at the appropriate wavelength (e.g., 540 nm).
-
-
Calculate cell viability as a percentage of the untreated control.
References
- 1. Effects of L-carnitine and palmitoylcarnitine on membrane fluidity of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoylation regulates raft affinity for the majority of integral raft proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulations reveal specific interactions of post-translational palmitoyl modifications with rhodopsin in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylcarnitine affects localization of growth associated protein GAP-43 in plasma membrane subdomains and its interaction with Gα(o) in neuroblastoma NB-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 7. Effects of palmitoyl CoA and palmitoyl carnitine on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Dissolution and Use of D-Palmitoylcarnitine Chloride in Cell Culture
Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solubilization and application of D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, for in vitro cell culture experiments. Adherence to this protocol will ensure consistent and reliable results when investigating the effects of this compound on cellular processes.
Introduction
This compound is the D-isomer of palmitoylcarnitine, a key intermediate in the mitochondrial oxidation of long-chain fatty acids. In cell culture, it is utilized to study cellular metabolism, signaling pathways, and the effects of lipid accumulation (lipotoxicity). Proper dissolution and handling are critical for experimental reproducibility.
Materials
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, cell culture grade
-
Sterile phosphate-buffered saline (PBS)
-
Sterile deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile filters (0.22 µm)
Quantitative Data Summary
The solubility of Palmitoylcarnitine chloride isomers in common laboratory solvents is summarized below. This data is crucial for the preparation of stock solutions.
| Solvent | L-Palmitoylcarnitine-d3 chloride Solubility | Palmitoyl-DL-carnitine chloride Solubility | Notes |
| DMSO | ≥ 10 mg/mL (≥ 22.77 mM) | 14 mg/mL | Hygroscopic; use freshly opened DMSO for best results.[1] |
| Ethanol | ≥ 20 mg/mL (≥ 45.55 mM) | 20 mg/mL | Purge with an inert gas before storage. |
| Dimethyl formamide (DMF) | ≥ 20 mg/mL (≥ 45.55 mM) | 20 mg/mL | Purge with an inert gas before storage.[2] |
| Water | 25 mg/mL (56.94 mM) | 25 mg/mL | Slightly soluble; requires warming (e.g., to 60°C) and/or sonication to dissolve.[1] Aqueous solutions are not recommended for long-term storage; prepare fresh daily.[3] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol details the preparation of a DMSO stock solution, which is generally preferred for cell culture applications due to its miscibility with aqueous media and high solvating power for organic compounds.
Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 436.07 g/mol ), weigh out 4.36 mg.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture-grade DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.36 mg).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube to remove any potential microbial contaminants.
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO can be stored for at least 1 month at -20°C and up to 1 year at -80°C.[4]
-
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution:
-
Prepare an intermediate dilution of the stock solution in cell culture medium if necessary.
-
Directly dilute the stock solution into the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or swirling before adding it to the cells.
-
-
Solvent Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.
Visualization of Cellular Effects
Experimental Workflow for Cell Treatment
Caption: Workflow for treating cultured cells with this compound.
Signaling Pathway Affected by Palmitoylcarnitine
Palmitoylcarnitine has been shown to induce pro-inflammatory signaling and increase intracellular calcium levels in various cell types, including prostate cancer cells.[5][6] The following diagram illustrates a potential signaling cascade initiated by elevated levels of palmitoylcarnitine.
Caption: Palmitoylcarnitine-induced pro-inflammatory signaling cascade.
Safety Precautions
This compound should be handled with care. It is intended for research use only and is not for human or veterinary use. Avoid ingestion, inhalation, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Palmitoylcarnitine Chloride in Mitochondrial Respiration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of D-Palmitoylcarnitine chloride as a substrate in mitochondrial respiration assays. D-Palmitoylcarnitine is a critical intermediate in the metabolism of long-chain fatty acids, and its use in respirometry allows for the specific assessment of fatty acid oxidation (FAO) and its impact on mitochondrial function.
Introduction
Mitochondrial fatty acid β-oxidation is a primary pathway for energy production in many cell types, particularly in tissues with high energy demands such as the heart and skeletal muscle. D-Palmitoylcarnitine, an ester derivative of carnitine and palmitic acid, is the key molecule that transports long-chain fatty acids across the inner mitochondrial membrane for subsequent oxidation.[1][2] The use of this compound in mitochondrial respiration assays, such as those performed with extracellular flux analyzers (e.g., Seahorse XF) or isolated mitochondria preparations, enables the direct measurement of oxygen consumption rate (OCR) driven by FAO. This provides valuable insights into the bioenergetic status of cells and the functional integrity of the FAO pathway. Dysregulation of FAO has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular diseases.[3][4]
Principle of the Assay
The assay is based on providing this compound as the primary fuel source to either isolated mitochondria or intact cells. The transport of palmitoylcarnitine into the mitochondrial matrix is facilitated by the carnitine-acylcarnitine translocase.[1] Once inside, carnitine palmitoyltransferase II (CPT-II) converts palmitoylcarnitine back to palmitoyl-CoA, which then enters the β-oxidation spiral.[2][5] Each round of β-oxidation produces one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA. These reducing equivalents (NADH and FADH₂) donate electrons to the electron transport chain (ETC), leading to the consumption of oxygen and the generation of a proton gradient that drives ATP synthesis. By measuring the rate of oxygen consumption, the efficiency of fatty acid oxidation can be quantified.
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the pathway of palmitoylcarnitine entry into the mitochondria and its subsequent β-oxidation.
Caption: Fatty acid import and β-oxidation pathway.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effect of this compound on mitochondrial respiration.
Table 1: Oxygen Consumption Rate (OCR) in Isolated Mitochondria
| Substrate(s) | State 2 Respiration (LEAK) (nmol O₂/min/mg protein) | State 3 Respiration (OXPHOS) (nmol O₂/min/mg protein) | Reference |
| 15 µM Palmitoylcarnitine | 11 ± 1 | - (No response to ADP) | [6] |
| 50 µM Palmitoylcarnitine (Control Diet) | ~25 | ~100 | [7] |
| 50 µM Palmitoylcarnitine (High-Fat Diet) | ~30 | ~150 | [7] |
| Pyruvate + Malate | ~10 | ~60 | [1] |
| Palmitoylcarnitine + Malate | ~15 | ~45 | [1] |
Table 2: Respiratory Control Ratio (RCR) in Isolated Mitochondria
| Substrate(s) | Respiratory Control Ratio (RCR = State 3 / State 4) | Reference |
| Palmitoylcarnitine | Varies with experimental conditions, often requires malate to prevent inhibition. | [6] |
| Pyruvate + Palmitoylcarnitine | ~4-6 | [1] |
Note: RCR is a key indicator of mitochondrial coupling. A higher RCR indicates well-coupled mitochondria. The lack of response to ADP with palmitoylcarnitine alone in some studies highlights the importance of including malate to replenish TCA cycle intermediates.[6]
Experimental Protocols
Protocol 1: Respiration Assay in Isolated Mitochondria
This protocol is adapted for use with an oxygen electrode (e.g., Clark-type) or a microplate-based respirometer.
Materials:
-
Isolated mitochondria (e.g., from liver, heart, or skeletal muscle)
-
Respiration Buffer (e.g., MAS: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2 at 37°C)
-
This compound stock solution (e.g., 10 mM in water)
-
Malate stock solution (e.g., 1 M)
-
ADP stock solution (e.g., 100 mM)
-
Oligomycin stock solution (e.g., 1 mg/mL in ethanol)
-
FCCP stock solution (e.g., 10 mM in ethanol)
-
Rotenone/Antimycin A stock solution (e.g., 1 mM each in ethanol)
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.[8] Determine the protein concentration of the mitochondrial suspension.
-
Assay Setup:
-
Add respiration buffer to the assay chamber and equilibrate to 37°C.
-
Add isolated mitochondria to a final concentration of 0.1-0.5 mg/mL.
-
-
Substrate Addition (State 2):
-
Add this compound to a final concentration of 10-50 µM.
-
Add malate to a final concentration of 0.5-2 mM.
-
Record the basal oxygen consumption rate (State 2 or LEAK respiration).
-
-
State 3 Respiration (OXPHOS):
-
Add ADP to a final concentration of 1-2 mM to stimulate ATP synthesis.
-
Record the increased oxygen consumption rate (State 3).
-
-
State 4 Respiration:
-
Allow the ADP to be phosphorylated to ATP, at which point the respiration rate will decrease to State 4.
-
-
Uncoupled Respiration:
-
Optionally, add a chemical uncoupler like FCCP (in titrations to determine the optimal concentration, typically 0.5-2 µM) to measure the maximal respiratory capacity.
-
-
Inhibition:
-
Add oligomycin (e.g., 1-2 µM) to inhibit ATP synthase and confirm that the State 3 respiration was coupled to ATP production.
-
Add Rotenone (e.g., 1 µM) and Antimycin A (e.g., 1 µM) to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.
-
Protocol 2: Cell-Based Fatty Acid Oxidation Assay using a Seahorse XF Analyzer
This protocol outlines a general procedure for measuring palmitoylcarnitine-driven respiration in adherent cells.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with L-glutamine, glucose, and L-carnitine as needed for the specific experimental design)[9]
-
This compound
-
Etomoxir (CPT-I inhibitor, as a control)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ 37°C incubator.[8]
-
Assay Preparation:
-
On the day of the assay, replace the growth medium with pre-warmed assay medium. For specific FAO measurements, a substrate-limited medium may be used overnight prior to the assay.[9]
-
Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour.
-
Prepare the injection solutions: D-Palmitoylcarnitine, oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium at the desired final concentrations. Load the injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
The instrument will measure the basal OCR.
-
Sequential injections are performed automatically:
-
Injection A: D-Palmitoylcarnitine (e.g., 25-50 µM final concentration). The increase in OCR after this injection reflects the rate of palmitoylcarnitine oxidation. In control wells, Etomoxir can be injected to confirm the OCR is CPT-I dependent.
-
Injection B: Oligomycin (e.g., 1.0-1.5 µM).
-
Injection C: FCCP (e.g., 0.5-1.5 µM, concentration should be optimized for cell type).
-
Injection D: Rotenone/Antimycin A (e.g., 0.5 µM).
-
-
-
Data Analysis: The Seahorse XF software automatically calculates OCR. The data can be used to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity driven by fatty acid oxidation.
Experimental Workflow Diagrams
Workflow for Isolated Mitochondria Respiration Assay
Caption: Isolated mitochondria respiration assay workflow.
Workflow for Seahorse XF Cell-Based FAO Assay
Caption: Seahorse XF cell-based FAO assay workflow.
References
- 1. Flux control analysis of mitochondrial oxidative phosphorylation in rat skeletal muscle: pyruvate and palmitoyl-carnitine as substrates give different control patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effect of carnitine on mitochondrial oxidation of palmitoylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Studying Fatty Acid Oxidation Using D- and L-Palmitoylcarnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in various tissues, particularly the heart, skeletal muscle, and liver. The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a tightly regulated process facilitated by the carnitine shuttle. Palmitoylcarnitine, an ester derivative of carnitine and palmitic acid, is a key intermediate in this pathway.[1]
The stereoisomers of palmitoylcarnitine, L-Palmitoylcarnitine and D-Palmitoylcarnitine, serve as invaluable tools for investigating the intricacies of FAO.
-
L-Palmitoylcarnitine : The endogenously produced, biologically active isomer. It is transported across the inner mitochondrial membrane to be converted back into Palmitoyl-CoA for β-oxidation.[1] Administering exogenous L-Palmitoylcarnitine allows researchers to bypass the outer membrane enzyme Carnitine Palmitoyltransferase I (CPT1) and directly probe the downstream components of the FAO pathway. It is also used to model cellular stress caused by the accumulation of long-chain acylcarnitines, a condition observed in ischemia, heart failure, and inherited FAO disorders.[2][3]
-
D-Palmitoylcarnitine : The synthetic, biologically inactive enantiomer. Its primary utility in research is as a competitive inhibitor of carnitine palmitoyltransferase, thereby blocking the entry of long-chain fatty acids into the mitochondria.[4] It also serves as an essential negative control in experiments involving L-Palmitoylcarnitine to distinguish specific metabolic effects from non-specific membrane interactions.
This document provides detailed protocols and data for utilizing both D- and L-Palmitoylcarnitine chloride to study the mechanisms and regulation of fatty acid oxidation.
Mechanism of Action: The Carnitine Shuttle
The transport of long-chain fatty acids like palmitate from the cytoplasm into the mitochondrial matrix is accomplished via the carnitine shuttle, which involves three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts cytosolic long-chain acyl-CoA (e.g., Palmitoyl-CoA) into its corresponding acylcarnitine (e.g., L-Palmitoylcarnitine).[5]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the matrix.
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitine back into acyl-CoA and free carnitine.[5] The resulting acyl-CoA is then available for β-oxidation within the matrix.
D-Palmitoylcarnitine acts as an inhibitor of CPT, preventing the formation of L-Palmitoylcarnitine and thus blocking the entire shuttle process for long-chain fatty acids.[4]
Figure 1. The Carnitine Shuttle for long-chain fatty acid transport into mitochondria.
Data Presentation: Effects of L-Palmitoylcarnitine
The accumulation of L-Palmitoylcarnitine (Pal-car) can significantly impact mitochondrial function. The following tables summarize quantitative data from studies on saponin-treated rat ventricular myocytes.[6][7][8]
Table 1: Effect of L-Palmitoylcarnitine on Mitochondrial Membrane Potential (ΔΨm)
| Concentration (µM) | Effect on ΔΨm | % of Baseline TMRE Intensity |
|---|---|---|
| 1 | Slight Hyperpolarization | 115.5 ± 5.4% |
| 5 | Slight Hyperpolarization | 110.7 ± 1.6% |
| 10 | Depolarization | 61.9 ± 12.2% |
TMRE (Tetramethylrhodamine, ethyl ester) is a fluorescent dye used to measure ΔΨm.
Table 2: Effect of L-Palmitoylcarnitine on Mitochondrial Permeability and ROS
| Concentration (µM) | mPTP Opening (% of Baseline Calcein Intensity) | ROS Generation (Fold increase in DCF Intensity) |
|---|---|---|
| 1 | No significant change (95.4 ± 2.9%) | 1.6 ± 0.2 |
| 10 | Significant opening (70.7 ± 2.8%) | 3.4 ± 0.3 |
mPTP (mitochondrial permeability transition pore) opening is measured by the release of calcein. ROS (Reactive Oxygen Species) generation is measured by DCF (2′,7′-dichlorofluorescein) fluorescence.
Table 3: Effect of L-Palmitoylcarnitine on Prostate Cancer Cell Viability
| Concentration (µM) | Effect on PC3 Cell Viability |
|---|---|
| 0 - 50 | No significant toxic effect |
| > 50 | Significant decrease in cell viability |
Data from a study on PC3 prostate cancer cells after 24 hours of treatment.
Experimental Protocols
Protocol 1: Measuring Fatty Acid Oxidation using Radiolabeled Palmitate
This protocol is adapted from methods for measuring FAO in isolated primary hepatocytes and can be modified for cultured cells or tissue homogenates. It measures the conversion of [1-¹⁴C]palmitic acid to acid-soluble metabolites (ASM), primarily ¹⁴C-acetyl-CoA.
Materials:
-
Cells or tissue homogenate
-
[1-¹⁴C]palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-Carnitine solution
-
D-Palmitoylcarnitine chloride (for inhibition studies)
-
Krebs-Ringer Bicarbonate buffer (or other suitable assay buffer)
-
Perchloric acid (PCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation:
-
For adherent cells, seed in 24-well plates and grow to ~80-90% confluency.
-
For suspension cells or homogenates, prepare a suspension of known concentration (e.g., 750,000 cells/mL).[6]
-
-
Substrate Preparation:
-
Prepare a stock solution of ¹⁴C-palmitate complexed to BSA. For example, resuspend 0.05 µCi of ¹⁴C-palmitate per sample in a 7% BSA solution.
-
The final assay concentration is typically around 100 µM total palmitic acid with 0.4 µCi/mL ¹⁴C-palmitic acid.[6]
-
-
Experimental Setup (in triplicate):
-
Control Wells: Cells + Assay Buffer + ¹⁴C-Palmitate-BSA substrate.
-
Inhibition Wells: Pre-incubate cells with this compound (concentration to be optimized, e.g., 10-100 µM) for 30-60 minutes before adding the ¹⁴C-Palmitate-BSA substrate.
-
-
Incubation: Incubate the plates/tubes at 37°C for a defined period (e.g., 1-2 hours).
-
Stopping the Reaction:
-
Add ice-cold perchloric acid to a final concentration of ~0.5 M to stop the reaction and precipitate protein and lipids.
-
Incubate on ice for 30 minutes.
-
-
Separation of ASM:
-
Centrifuge the samples (e.g., 10,000 x g for 10 min at 4°C) to pellet the precipitated material.
-
Carefully collect the supernatant, which contains the ¹⁴C-labeled acid-soluble metabolites.
-
-
Quantification:
-
Add a known volume of the supernatant to scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the protein content of the cells/homogenate in each sample.
-
Protocol 2: Assessing Mitochondrial Function after L-Palmitoylcarnitine Treatment
This protocol describes how to measure changes in mitochondrial membrane potential (ΔΨm) and ROS production in response to treatment with L-Palmitoylcarnitine, which mimics the effects of acylcarnitine accumulation.
Materials:
-
Cultured cells (e.g., cardiomyocytes, hepatocytes, or a cell line of interest)
-
L-Palmitoylcarnitine chloride
-
This compound (as a negative control)
-
TMRE (Tetramethylrhodamine, ethyl ester) for ΔΨm measurement
-
CM-H2DCFDA or similar probe for ROS measurement
-
Fluorescence microscope or plate reader
-
Appropriate cell culture media and buffers (e.g., HBSS)
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or in a 96-well clear-bottom black plate suitable for fluorescence imaging.
-
Dye Loading:
-
For ΔΨm: Incubate cells with a low concentration of TMRE (e.g., 25-100 nM) in culture media for 20-30 minutes at 37°C.
-
For ROS: Incubate cells with CM-H2DCFDA (e.g., 5-10 µM) in serum-free media for 30 minutes at 37°C. After loading, wash the cells with warm buffer (e.g., HBSS).
-
-
Treatment and Imaging:
-
Acquire a baseline fluorescence reading.
-
Add L-Palmitoylcarnitine chloride to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).[6] In parallel wells, add D-Palmitoylcarnitine as a negative control.
-
Immediately begin acquiring images or readings at regular intervals (e.g., every 1-2 minutes) for a duration of 10-30 minutes.
-
-
Data Analysis:
-
Quantify the average fluorescence intensity per cell or per well over time.
-
Normalize the fluorescence intensity of treated cells to their own baseline and/or to vehicle-treated control cells.
-
For TMRE, a decrease in fluorescence indicates mitochondrial depolarization. For CM-H2DCFDA, an increase indicates ROS production.
-
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for investigating the role of CPT and FAO using D- and L-Palmitoylcarnitine.
Figure 2. General experimental workflow for studying FAO using Palmitoylcarnitine isomers.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long‐chain acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of mitochondria long-chain fatty acid oxidation impairs skeletal muscle contractility by disrupting myofibril structure and calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of carnitine and carnitine palmitoyltransferase as integral components of the pathway for membrane phospholipid fatty acid turnover in intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 8. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Palmitoylcarnitine Chloride: A Tool for Investigating Protein Kinase C Signaling
Application Notes and Protocols for Researchers
Abstract
D-Palmitoylcarnitine chloride is a naturally occurring long-chain acylcarnitine that has been identified as an inhibitor of Protein Kinase C (PKC). This document provides detailed application notes and experimental protocols for the use of this compound as a tool to investigate PKC signaling pathways in a research setting. It is intended for researchers, scientists, and drug development professionals. The information compiled herein summarizes its mechanism of action, provides quantitative data on its effective concentrations, and offers detailed methodologies for its application in cell-based assays.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and tumorigenesis.[1][2] The dysregulation of PKC activity is implicated in various diseases, making it a significant target for therapeutic intervention and a key subject of basic research. This compound, an endogenous metabolite involved in fatty acid oxidation, has been demonstrated to modulate PKC activity.[3] It acts as an inhibitor of PKC, affecting downstream signaling events.[4] These properties make this compound a valuable pharmacological tool for elucidating the complex roles of PKC in cellular physiology and pathology. Unlike highly specific synthetic inhibitors, its nature as an endogenous molecule provides a unique perspective on the physiological regulation of PKC.
Quantitative Data Summary
While specific IC50 values for this compound against individual PKC isoforms are not extensively reported in the public literature, numerous studies have established effective concentrations for observing its inhibitory effects in various cell-based assays. The following table summarizes these findings to guide experimental design.
| Cell Line/System | Assay | Effective Concentration | Observed Effect | Reference |
| Human promyelocytic leukemia (HL-60) | TPA-induced cell adhesion and morphological changes | 1 µM (median inhibitory concentration) | Inhibition of TPA-induced adhesion and morphological changes. | [5] |
| Neuroblastoma NB-2a cells | PKC isoform distribution and GAP-43 phosphorylation | Not specified | Altered distribution of PKCβ and PKCδ isoforms and decreased phosphorylation of GAP-43. | [4] |
| Pancreatic cancer cells (MIA PaCa-2) | Vasculogenic mimicry | Not specified | Inhibition of vasculogenic mimicry channel formation. | [1] |
| Prostate cancer cells (PC3) | IL-6 gene expression and secretion | >50 µM | Increased IL-6 expression and secretion. | [1] |
| Prostate cancer cells (PC3) | Calcium (Ca2+) influx | 50 µM | Induced a rapid Ca2+ influx. | [1] |
| Liver cancer cells (HepG2) | Cell viability | 100 µM | Reduced cell viability to ~85%. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the role of this compound in PKC signaling and its application in experimental settings, the following diagrams are provided.
References
- 1. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Palmitoylcarnitine modulates interaction protein kinase C delta-GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: HPLC Method for Enantiomeric Separation of D- and L-Palmitoylcarnitine
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of D- and L-palmitoylcarnitine. The methodology is based on pre-column derivatization with the chiral reagent (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC), followed by reversed-phase HPLC with fluorescence detection. This approach is designed for researchers, scientists, and professionals in drug development who require a reliable method to distinguish and quantify the enantiomers of palmitoylcarnitine, a key long-chain acylcarnitine involved in fatty acid metabolism. The D-enantiomer can have toxic effects, making its separation from the biologically active L-enantiomer critical.[1]
Introduction
L-palmitoylcarnitine is an essential intermediate in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The presence of its unnatural enantiomer, D-palmitoylcarnitine, can competitively inhibit carnitine acyltransferases, potentially leading to toxic effects. Consequently, the ability to separate and quantify these enantiomers is crucial for pharmaceutical quality control, metabolic research, and drug development.
Direct enantiomeric separation of long-chain acylcarnitines like palmitoylcarnitine by HPLC is challenging due to their amphipathic nature and the lack of a strong chromophore. To overcome these limitations, this method employs a pre-column derivatization strategy. The use of a chiral derivatizing agent such as (+)-FLEC converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column.[2] This approach offers a robust and cost-effective alternative to specialized chiral stationary phases.
Experimental
-
D-Palmitoylcarnitine and L-Palmitoylcarnitine standards
-
(+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC) (Sigma-Aldrich)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Borate Buffer, pH 8.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 260 nm, Emission: 315 nm |
Protocols
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of D-palmitoylcarnitine and L-palmitoylcarnitine in 10 mL of methanol separately.
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions 1:100 with methanol to prepare working standards.
-
Borate Buffer Preparation: Prepare a 0.2 M boric acid solution and adjust the pH to 8.5 with 1 M sodium hydroxide.
-
(+)-FLEC Solution: Prepare a 1 mg/mL solution of (+)-FLEC in acetone. This solution should be prepared fresh daily.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the palmitoylcarnitine working standard solution with 100 µL of the 0.2 M borate buffer (pH 8.5).
-
Add 200 µL of the (+)-FLEC solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes in the dark.
-
Stop the reaction by adding 100 µL of a 1 M glycine solution to consume the excess FLEC. Vortex for 1 minute.
-
The sample is now ready for HPLC analysis.
-
Results and Discussion
The proposed method is expected to achieve baseline separation of the two diastereomeric derivatives of D- and L-palmitoylcarnitine. The increased hydrophobicity of the palmitoyl chain compared to shorter-chain carnitines necessitates a higher percentage of organic solvent in the mobile phase. The gradient elution from 70% to 95% acetonitrile is designed to effectively elute the highly retained diastereomers from the C18 column.
The fluorescence detection provides high sensitivity and selectivity for the FLEC-derivatized compounds.[2] The retention times for the L- and D-palmitoylcarnitine derivatives are anticipated to be in the range of 15-25 minutes under the specified conditions. Method validation would be required to determine linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Table 1: Expected Quantitative Data Summary (Hypothetical)
| Parameter | D-Palmitoylcarnitine Derivative | L-Palmitoylcarnitine Derivative |
| Retention Time (min) | ~18.5 | ~20.1 |
| Resolution (Rs) | - | > 1.5 |
| Linearity (r²) | > 0.999 | > 0.999 |
| LOD (ng/mL) | ~5 | ~5 |
| LOQ (ng/mL) | ~15 | ~15 |
Conclusion
This application note provides a detailed protocol for a proposed HPLC method for the enantiomeric separation of D- and L-palmitoylcarnitine. The pre-column derivatization with (+)-FLEC, coupled with reversed-phase HPLC and fluorescence detection, offers a sensitive and effective strategy for this challenging separation. This method can serve as a valuable starting point for researchers requiring the analysis of palmitoylcarnitine enantiomers in various matrices. Further method development and validation are recommended to adapt and optimize the procedure for specific applications.
Visualizations
Caption: Experimental workflow for the enantiomeric separation of D- and L-Palmitoylcarnitine.
Caption: Logical relationship between the analytical problem and the proposed HPLC method.
References
Application Note and Protocol: Mass Spectrometry Analysis of D-Palmitoylcarnitine Chloride in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Palmitoylcarnitine chloride is a critical long-chain acylcarnitine involved in the transport of palmitic acid into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Its quantification in biological matrices is a key aspect of lipidomics, providing insights into fatty acid metabolism and its dysregulation in various pathological conditions, including metabolic disorders and cancer.[2][3][4] This document provides detailed protocols for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and explores its role in cellular signaling.
Quantitative Data Summary
The following tables summarize representative quantitative data for palmitoylcarnitine in different biological samples.
Table 1: Palmitoylcarnitine Concentrations in Human Prostate Tissue
| Sample Type | Mean Concentration (μM) | Standard Deviation (μM) |
| Non-cancerous Prostate Tissue | 0.034 | 0.02 |
| Cancerous Prostate Tissue | 0.068 | 0.03 |
Source: Data adapted from a study on palmitoylcarnitine accumulation in prostate cancer.[3]
Table 2: Palmitoylcarnitine Concentrations in Human Plasma
| Condition | Mean Concentration (μM) | Standard Deviation (μM) |
| Chronic Fatigue Syndrome | 0.352 | 0.148 |
| Control | 0.404 | 0.220 |
Source: Data compiled from various studies quantifying palmitoylcarnitine levels.[3]
Table 3: Palmitoylcarnitine Concentrations in Rodent Tissues under Different Diets
| Tissue | Diet | Mean Concentration (µM) |
| Adipose tissue (rat) | Standard | ~17 |
| Adipose tissue (rat) | High Fat | ~19 |
| Muscle (rat) | Standard | ~6 |
| Muscle (rat) | High Fat | ~12 |
Source: Data from studies investigating the impact of diet on acylcarnitine levels.[3]
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of this compound from plasma.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., d3-Palmitoylcarnitine in ACN:water 1:1)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution to the plasma sample. The use of a stable isotope-labeled internal standard like d3-palmitoylcarnitine is crucial for accurate quantification to compensate for matrix effects and variations in extraction efficiency.[5][6]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar compounds like acylcarnitines.[5][6] A common choice is a silica-based column.
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate
-
Mobile Phase B: 0.1% Formic acid in acetonitrile with 10 mM ammonium formate
-
Flow Rate: 0.4 mL/min[5]
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous phase to elute the analytes.
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Energy (CE): Optimization is required for the specific instrument, but typical values range from 20-40 eV.
-
Source Temperature: 500°C[5]
Visualizations
Signaling Pathway: Role of D-Palmitoylcarnitine in Fatty Acid Oxidation
Caption: Mitochondrial import and β-oxidation of palmitic acid.
Experimental Workflow: LC-MS/MS Analysis of D-Palmitoylcarnitine
Caption: Workflow for D-Palmitoylcarnitine quantification.
Logical Relationship: D-Palmitoylcarnitine and Cellular Stress
Caption: Pathophysiological roles of elevated D-Palmitoylcarnitine.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. Lipidomics reveals carnitine palmitoyltransferase 1C protects cancer cells from lipotoxicity and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomics reveals carnitine palmitoyltransferase 1C protects cancer cells from lipotoxicity and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Palmitoylcarnitine Chloride in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Palmitoylcarnitine chloride is the D-isomer of the endogenous long-chain acylcarnitine, palmitoylcarnitine. As an intermediate in fatty acid metabolism, it plays a role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Emerging research has implicated dysregulation of fatty acid metabolism and accumulation of acylcarnitines in the pathophysiology of neurodegenerative diseases. This compound serves as a valuable tool to investigate these pathological mechanisms in various experimental models. These application notes provide an overview of its use in neurodegenerative disease models, focusing on its role in key cellular processes such as tau phosphorylation, mitochondrial dysfunction, neuroinflammation, and protein kinase C (PKC) signaling. Detailed protocols for in vitro studies are also provided.
Applications in Neurodegenerative Disease Models
Alzheimer's Disease Models
Recent studies have identified palmitoyl-L-carnitine as a metabolite that is significantly increased in aged mice, suggesting a potential role in the pathogenesis of Alzheimer's disease (AD).[1][2] In vitro experiments using the human neuroblastoma SH-SY5Y cell line, a common model for studying neurodegenerative diseases, have demonstrated that treatment with palmitoyl-L-carnitine can induce key pathological features of AD.[1][2]
Specifically, palmitoyl-L-carnitine treatment has been shown to:
-
Enhance Tau Phosphorylation: A hallmark of AD is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. Palmitoyl-L-carnitine treatment increases tau phosphorylation.[1][2]
-
Induce Mitochondrial Dysfunction: It causes increased mitochondrial fission, a process linked to mitochondrial dysfunction.[1][2]
-
Elevate Intracellular Calcium Levels: The compound leads to calcium overload within neuronal cells.[1][2][3]
The mechanism underlying these effects involves the activation of tau kinases, including glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinase 5 (CDK5), and calpain, as a consequence of calcium overload.[1][2] Inhibition of these kinases has been found to significantly reduce the increased tau phosphorylation induced by palmitoyl-L-carnitine.[1]
Modulation of Protein Kinase C (PKC) Signaling
D-Palmitoylcarnitine has been identified as a modulator of Protein Kinase C (PKC) activity.[4] In neuroblastoma NB-2a cells, palmitoylcarnitine inhibits the phorbol ester-stimulated activity of PKC and decreases the phosphorylation of conventional and novel PKC isozymes. This interaction appears to affect the autophosphorylation process of PKC.[5] Furthermore, palmitoylcarnitine has been observed to influence the distribution of PKC isoforms and decrease the phosphorylation of the PKC substrate GAP-43, a protein associated with neuronal growth cones.[6] Given the role of PKC in neuronal differentiation and signal transduction, this compound can be used to probe the consequences of altered PKC signaling in neurodegenerative contexts.
Neuroinflammation
While high levels of palmitic acid may promote neuroinflammation[7], L-palmitoylcarnitine has demonstrated anti-inflammatory effects in a mouse model of transient middle cerebral artery occlusion (tMCAO), which involves neuroinflammation. Treatment with L-palmitoylcarnitine significantly attenuated the increased levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNFα in both the serum and the brain.[8] This suggests that this compound could be utilized in models of neuroinflammation to investigate the therapeutic potential of modulating fatty acid metabolism.
Mitochondrial Function and Apoptosis
As an intermediate in fatty acid metabolism, the levels of palmitoylcarnitine can impact mitochondrial function. High concentrations of palmitoylcarnitine can lead to a decrease in the mitochondrial transmembrane potential.[9] In some cellular contexts, such as human colon cancer cells, an increased uptake of palmitoylcarnitine into the mitochondria, in the presence of L-carnitine, can accelerate fatty acid oxidation, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[10] This pro-apoptotic mechanism may be relevant to the neuronal cell death observed in neurodegenerative diseases.
Signaling Pathways and Experimental Workflows
Caption: this compound induced tau phosphorylation pathway.
Caption: this compound mediated inhibition of PKC signaling.
Quantitative Data
Table 1: Effect of Palmitoyl-L-carnitine on Mitochondrial Fusion and Fission Proteins
| Protein | Treatment | Fold Change vs. Control | Cell Model | Reference |
| OPA1 | Palmitoyl-L-carnitine | Decreased | SH-SY5Y | |
| Mitofusin-1 | Palmitoyl-L-carnitine | Decreased | SH-SY5Y | |
| Mitofusin-2 | Palmitoyl-L-carnitine | Decreased | SH-SY5Y |
Table 2: Anti-inflammatory Effects of L-Palmitoylcarnitine in a tMCAO Mouse Model
| Cytokine | Treatment Group | Concentration in Serum (pg/mL) | Concentration in Brain (pg/mg protein) | Reference |
| IL-6 | Sham | ~20 | ~10 | [8] |
| tMCAO | ~120 | ~60 | [8] | |
| tMCAO + L-PC (1 mg/kg) | ~80 | ~40 | [8] | |
| tMCAO + L-PC (4 mg/kg) | ~60 | ~30 | [8] | |
| IL-1β | Sham | ~10 | ~5 | [8] |
| tMCAO | ~50 | ~25 | [8] | |
| tMCAO + L-PC (1 mg/kg) | ~35 | ~18 | [8] | |
| tMCAO + L-PC (4 mg/kg) | ~25 | ~12 | [8] | |
| TNFα | Sham | ~15 | ~8 | [8] |
| tMCAO | ~60 | ~30 | [8] | |
| tMCAO + L-PC (1 mg/kg) | ~40 | ~20 | [8] | |
| tMCAO + L-PC (4 mg/kg) | ~30 | ~15 | [8] |
Experimental Protocols
Protocol 1: In Vitro Treatment of SH-SY5Y Cells with this compound
Objective: To investigate the effects of this compound on tau phosphorylation, mitochondrial function, and calcium homeostasis in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well, depending on the downstream assay)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Preparation of D-Palmitoylcarnitine-BSA Conjugate:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Prepare a solution of fatty acid-free BSA in serum-free DMEM.
-
Add the this compound stock solution to the BSA solution while vortexing to facilitate conjugation. The molar ratio of D-Palmitoylcarnitine to BSA should be optimized, but a 5:1 ratio is a common starting point.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Prepare a control solution of BSA alone in serum-free DMEM.
-
-
Cell Treatment:
-
Seed SH-SY5Y cells in the desired plate format and allow them to adhere and grow for 24 hours.
-
On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.
-
Add serum-free DMEM containing the D-Palmitoylcarnitine-BSA conjugate at the desired final concentrations (e.g., 1-20 µM).
-
For control wells, add the BSA-only solution.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various analyses, including:
-
Western Blotting: To analyze the phosphorylation status of tau, GSK-3β, and other proteins of interest.
-
Mitochondrial Function Assays: Such as MTT or Seahorse XF analysis to assess cell viability and mitochondrial respiration.
-
Calcium Imaging: Using fluorescent calcium indicators like Fura-2 AM to measure intracellular calcium levels.
-
Immunofluorescence: To visualize mitochondrial morphology and protein localization.
-
-
Protocol 2: Western Blot Analysis for Tau Phosphorylation
Objective: To determine the effect of this compound treatment on the phosphorylation of tau protein in SH-SY5Y cells.
Materials:
-
Treated and control SH-SY5Y cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-tau (specific for various phosphorylation sites), anti-total-tau, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-tau signal to the total-tau signal and/or the loading control (β-actin).
-
Compare the levels of phosphorylated tau between treated and control groups.
-
Protocol 3: Intracellular Calcium Measurement
Objective: To measure changes in intracellular calcium concentration in SH-SY5Y cells following treatment with this compound.
Materials:
-
SH-SY5Y cells cultured on glass-bottom dishes or black-walled 96-well plates
-
Fura-2 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or another physiological buffer
-
D-Palmitoylcarnitine-BSA conjugate
-
Fluorescence microscope or plate reader equipped for ratiometric imaging
Procedure:
-
Cell Preparation:
-
Seed SH-SY5Y cells and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS and incubate them with the loading solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Calcium Imaging:
-
Mount the dish on the microscope stage or place the plate in the reader.
-
Acquire a baseline fluorescence reading.
-
Add the D-Palmitoylcarnitine-BSA conjugate to the cells.
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Compare the response in treated cells to control cells.[3]
-
References
- 1. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of palmitoylcarnitine with protein kinase C in neuroblastoma NB-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmitoylcarnitine modulates interaction protein kinase C delta-GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Neuroinflammatory and Neurotoxic Potential of Palmitic Acid Is Mitigated by Oleic Acid in Microglial Cells and Microglial-Neuronal Co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of palmitoyl CoA and palmitoyl carnitine on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Palmitoylcarnitine Chloride in Cancer Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Palmitoylcarnitine chloride is an acylcarnitine that plays a role in fatty acid metabolism. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to selectively induce cell death in various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cancer cell viability assays. The information herein is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic and apoptotic effects of this compound.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by inducing mitochondrial dysfunction and oxidative stress. In cancer cells, it can lead to an increase in mitochondrial respiration, which in turn elevates the production of reactive oxygen species (ROS)[1][2]. This surge in ROS can overwhelm the cellular antioxidant capacity, leading to oxidative damage and the initiation of apoptosis[1][2].
The apoptotic cascade triggered by this compound often involves the activation of caspases, key executioner proteins in programmed cell death[1][3][4]. Specifically, studies have shown the activation of caspase-3, -6, -7, and -9 in response to treatment[1][4][5]. Furthermore, this compound has been observed to influence pro-inflammatory pathways and induce calcium influx in certain cancer cell types, which may also contribute to its cytotoxic effects[6][7].
Data Presentation
The following tables summarize quantitative data from various studies on the effect of this compound on cancer cell viability.
Table 1: Effect of this compound on Cancer Cell Viability (MTT/XTT/WST-1 Assays)
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Viability Assay | % Viability Reduction (approx.) | Reference |
| HT29 | Colorectal | 50, 100 | 24, 48 | XTT | Significant decrease | [3] |
| HCT 116 | Colorectal | 50, 100 | 24, 48 | Crystal Violet | Significant decrease | |
| PC3 | Prostate | 0-100 | 24 | WST-1 | Dose-dependent decrease | [6] |
| HepG2 | Liver | 100 | 24 | MTT | Significant decrease | [1] |
| SiHa | Cervical | 0-100 | 24, 48 | MTT | Dose-dependent decrease | |
| HeLa | Cervical | 0-100 | 24, 48 | MTT | Dose-dependent decrease | [8] |
Table 2: Induction of Apoptosis and Caspase Activation by this compound
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Apoptosis/Caspase Assay | Key Findings | Reference |
| HT29 | Colorectal | 50, 100 | 24 | Caspase-3 Activity | Increased caspase-3 activity | [3] |
| HepG2 | Liver | 100 | 24 | Western Blot | Increased cleaved caspase-3, -6, -7, PARP | [1] |
| Jurkat | T-cell leukemia | Not specified | Not specified | Recombinant Caspase Activity | Stimulated activity of caspases 3, 7, 8 | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[9][10].
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C[8].
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[11][12][13][14].
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes[14].
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[14].
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[14].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for an MTT-based cell viability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. The fatty acid derivative palmitoylcarnitine abrogates colorectal cancer cell survival by depleting glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ester derivative Palmitoylcarnitine abrogates cervical cancer cell survival by enhancing lipotoxicity and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
D-Palmitoylcarnitine Chloride: A Substrate for Elucidating Carnitine Palmitoyltransferase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Palmitoylcarnitine chloride is a long-chain acylcarnitine that serves as a crucial substrate for the enzyme carnitine palmitoyltransferase (CPT). The CPT enzyme system is central to cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2][3] This system comprises two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane.[1][2] CPT1 catalyzes the conversion of long-chain acyl-CoAs and L-carnitine to their corresponding acylcarnitines, which are then translocated across the inner mitochondrial membrane.[4] Subsequently, CPT2 catalyzes the reverse reaction, converting the acylcarnitine back to an acyl-CoA within the mitochondrial matrix, making it available for β-oxidation.[1][5]
The study of CPT activity is paramount in understanding various metabolic disorders, including fatty acid oxidation defects, diabetes, and obesity. This compound is a valuable tool in this research, as it allows for the direct investigation of CPT2 activity (the "reverse" reaction) and can be used in coupled enzyme assays to study the overall flux of the carnitine shuttle. Furthermore, inhibitors of CPT are actively being investigated as potential therapeutic agents for metabolic diseases and cancer, making robust and reliable assay systems essential for drug development.
These application notes provide a comprehensive overview of the use of this compound as a substrate for CPT, including detailed experimental protocols and data presentation to aid researchers in their investigations.
Data Presentation
Kinetic Parameters of Carnitine Palmitoyltransferases
The kinetic constants, Michaelis constant (Km) and maximum velocity (Vmax), are fundamental parameters for characterizing enzyme activity. While extensive data is available for the forward reaction of CPT1 (utilizing Palmitoyl-CoA and L-carnitine), specific kinetic data for the reverse reaction of CPT1 and CPT2 with this compound and Coenzyme A (CoA) is less abundant in the literature. The following tables summarize known kinetic parameters for various CPT isoforms. It is important to note that D-Palmitoylcarnitine has been reported to not inhibit the activity of CPT2.[1]
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Palmitoyl-CoA | Bovine Liver CPT | 0.8 - 4 | Not Reported | [6] |
| L-Carnitine | Bovine Liver CPT | 185 | Not Reported | [6] |
| Palmitoyl-CoA | Beef Heart Mitochondrial CPT (pH 8) | 1.9 (K0.5) | Not Reported | [7] |
| Palmitoyl-CoA | Beef Heart Mitochondrial CPT (pH 6) | 24.2 (K0.5) | Not Reported | [7] |
| L-Carnitine | Beef Heart Mitochondrial CPT (pH 8) | 200 (K0.5) | Not Reported | [7] |
| L-Carnitine | Beef Heart Mitochondrial CPT (pH 6) | 2900 (K0.5) | Not Reported | [7] |
| 3-Hydroxypalmitoyl-CoA | Purified CPT II | 20 ± 6 (K0.5) | Not Reported | [6] |
| 3-Oxopalmitoyl-CoA | Purified CPT II | 65 ± 17 (K0.5) | Not Reported | [6] |
| L-Carnitine | ratCPT1A | 30 | Not Reported | [8] |
| L-Carnitine | ratCPT1B | 500 | Not Reported | [8] |
Note: K0.5 is reported for enzymes exhibiting sigmoidal kinetics. The Vmax values are often reported in various units and can be dependent on the specific activity of the enzyme preparation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.
Caption: General Workflow for a Carnitine Palmitoyltransferase (CPT) Assay.
Experimental Protocols
The following protocols describe common methods for measuring CPT activity using this compound as a substrate. These assays can be adapted for use with isolated mitochondria, cell lysates, or purified enzyme preparations.
Protocol 1: Spectrophotometric Assay for CPT2 Activity (Reverse Reaction)
This method measures the CPT2-catalyzed formation of Palmitoyl-CoA from Palmitoylcarnitine and CoA. The production of CoA is monitored by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
This compound
-
Coenzyme A (CoA)
-
DTNB (Ellman's reagent)
-
Triton X-100
-
Potassium phosphate buffer (pH 7.4)
-
Isolated mitochondria or other enzyme source
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
CoA Solution: 10 mM CoA in water.
-
This compound Solution: Prepare a stock solution (e.g., 10 mM) in water. The final concentration in the assay will typically be in the range of 50-200 µM.
-
Enzyme Preparation: Resuspend isolated mitochondria in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) to a protein concentration of 1-5 mg/mL.
-
-
Assay Protocol:
-
Set up the reaction in a 1 mL cuvette. The final volume is typically 1 mL.
-
Add the following to the cuvette:
-
Assay Buffer (to final volume)
-
0.1 mM DTNB
-
0.1% (v/v) Triton X-100 (to solubilize membranes and expose CPT2)
-
Enzyme preparation (e.g., 20-50 µg of mitochondrial protein)
-
-
Mix and incubate at 30°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding this compound to the desired final concentration.
-
Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA412/min) from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of the TNB anion (13,600 M-1cm-1) to convert the rate of absorbance change to the rate of CoA production (nmol/min).
-
Express the specific activity as nmol of CoA produced per minute per milligram of protein.
-
Protocol 2: Radiometric Assay for CPT2 Activity (Reverse Reaction)
This highly sensitive method measures the formation of radiolabeled Palmitoyl-CoA from Palmitoylcarnitine and radiolabeled [14C]CoA or [3H]CoA. The radiolabeled product is then separated from the unreacted substrate and quantified by liquid scintillation counting.
Materials:
-
This compound
-
Radiolabeled Coenzyme A ([14C]CoA or [3H]CoA)
-
Triton X-100
-
Potassium phosphate buffer (pH 7.4)
-
Perchloric acid (HClO4)
-
Liquid scintillation cocktail and vials
-
Liquid scintillation counter
-
Isolated mitochondria or other enzyme source
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 120 mM KCl, 20 mM Tris-HCl (pH 7.4), 1 mM EGTA.
-
Substrate Mix: Prepare a solution containing this compound (e.g., 200 µM) and radiolabeled CoA (e.g., 100 µM, with a specific activity of ~10,000 dpm/nmol) in the assay buffer.
-
Enzyme Preparation: Prepare as described in Protocol 1.
-
-
Assay Protocol:
-
Set up the reaction in microcentrifuge tubes.
-
Add 50 µL of the enzyme preparation to the tube.
-
Pre-incubate the tubes at 37°C for 2 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed Substrate Mix.
-
Incubate the reaction at 37°C for a specific time (e.g., 1, 2, 5, and 10 minutes for a time course).
-
Stop the reaction by adding 100 µL of ice-cold 1 M HClO4.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein and unreacted D-Palmitoylcarnitine. The supernatant contains the radiolabeled Palmitoyl-CoA.
-
-
Quantification:
-
Carefully transfer a known volume of the supernatant to a liquid scintillation vial.
-
Add an appropriate volume of liquid scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert CPM to disintegrations per minute (DPM) using the counter's efficiency.
-
Calculate the amount of radiolabeled Palmitoyl-CoA formed (in nmol) based on the specific activity of the [14C]CoA or [3H]CoA.
-
Calculate the specific activity of CPT2 as nmol of Palmitoyl-CoA formed per minute per milligram of protein.
-
Conclusion
This compound is an indispensable substrate for the investigation of carnitine palmitoyltransferase activity, particularly for the characterization of CPT2. The protocols provided herein offer robust methods for quantifying CPT2 activity in various biological preparations. A thorough understanding of the kinetics and regulation of the CPT system is crucial for advancing our knowledge of metabolic diseases and for the development of novel therapeutic interventions. The application of these methods will undoubtedly contribute to these important research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 3. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 5. Reactome | CPT2 converts acylcarnitine to acyl-CoA [reactome.org]
- 6. Carnitine palmitoyltransferase II specificity towards beta-oxidation intermediates--evidence for a reverse carnitine cycle in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation with D-Palmitoylcarnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including small molecules, proteins, and nucleic acids. The composition of these LNPs is critical to their efficacy and safety, with cationic or ionizable lipids playing a key role in encapsulating and delivering the payload. D-Palmitoylcarnitine chloride is a cationic lipid that offers unique properties for drug delivery applications. Its inclusion in LNP formulations can enhance cellular uptake and provide additional therapeutic effects, such as the inhibition of Protein Kinase C (PKC), an enzyme implicated in various diseases, including cancer.[1]
This document provides detailed application notes and protocols for the formulation of LNPs containing this compound. It is important to note that while the D-isomer is specified, much of the currently available research has been conducted using Palmitoyl-DL-carnitine chloride or Palmitoyl-L-carnitine. The data and protocols presented herein are based on the available scientific literature and should be adapted and optimized for specific research applications.
Data Presentation
The inclusion of Palmitoyl-DL-carnitine chloride (PC) in liposomal formulations has been shown to significantly impact the physicochemical properties of the nanoparticles. The following tables summarize quantitative data from a study on nanoliposomes developed for the delivery of Gemcitabine Elaidate to treat pancreatic cancer, comparing formulations with and without PC.[1]
Table 1: Physicochemical Characterization of Nanoliposomes [1]
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Nanoliposomes with PC | 81.78 ± 2.31 | < 0.2 | +31.6 ± 3.54 |
| Nanoliposomes without PC | > 130 | > 0.3 | -46.4 ± 12.8 |
Table 2: Encapsulation Efficiency and Drug Loading [1]
| Parameter | Value |
| Encapsulation Efficiency of Gemcitabine Elaidate in PGPLs | 93.25% w/v |
| Drug Loading of PGPLs | 4.77% w/w |
PGPLs: Palmitoyl-DL-carnitine chloride and Gemcitabine Elaidate co-loaded nanoliposomes
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of LNPs containing this compound. These should be considered as starting points and may require optimization based on the specific drug cargo and desired nanoparticle characteristics.
Protocol 1: LNP Formulation using Thin-Film Hydration
This method is a common technique for the preparation of liposomes and lipid nanoparticles.
Materials:
-
This compound
-
Helper lipids (e.g., DSPC, Cholesterol)
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Drug to be encapsulated
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound and other lipid components in a suitable organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids.
-
Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion.
-
For extrusion, the suspension is passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) multiple times.
-
-
Purification:
-
Remove unencapsulated drug and other impurities by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the LNP suspension in a suitable buffer (e.g., PBS).
-
Measure the particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average and standard deviation.
-
2. Zeta Potential Analysis:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the LNP suspension in a low ionic strength buffer or deionized water.
-
Measure the zeta potential using an ELS instrument.
-
Perform measurements in triplicate and report the average and standard deviation.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL) Analysis:
-
Technique: High-Performance Liquid Chromatography (HPLC) or a suitable quantification assay for the encapsulated drug.
-
Procedure:
-
Separate the unencapsulated drug from the LNPs using methods like ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of drug in the supernatant (unencapsulated drug).
-
Lyse the LNP pellet with a suitable solvent (e.g., methanol) to release the encapsulated drug and quantify its amount.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Unencapsulated Drug) / Total Drug * 100
-
DL (%) = (Weight of Encapsulated Drug) / (Total Weight of LNP) * 100
-
-
Mandatory Visualizations
Signaling Pathways
The inclusion of this compound in LNP formulations can offer therapeutic benefits beyond drug delivery due to its role as a PKC inhibitor and its influence on other cellular pathways.
Caption: Signaling pathways affected by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the formulation and characterization of LNPs containing this compound.
Caption: General workflow for LNP formulation and characterization.
Concluding Remarks
The use of this compound in LNP formulations presents a promising strategy for enhancing drug delivery and achieving synergistic therapeutic effects. The protocols and data provided in this document serve as a foundational guide for researchers. It is crucial to perform thorough characterization and optimization for each specific drug and application to ensure the development of safe and effective nanomedicines. Further research into the specific properties and biological effects of the D-enantiomer of Palmitoylcarnitine in LNP systems is warranted to fully elucidate its potential in drug delivery.
References
Troubleshooting & Optimization
D-Palmitoylcarnitine chloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with D-Palmitoylcarnitine chloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a long-chain acylcarnitine.[1] It is the D-enantiomer of the biologically significant L-Palmitoylcarnitine. While L-Palmitoylcarnitine is a crucial intermediate for transporting fatty acids into the mitochondria for energy production, both isomers are used in research.[2][3] D-Palmitoylcarnitine is known to inhibit carnitine palmitoyltransferase.[1] The racemate form, Palmitoyl-DL-carnitine chloride, has been identified as an inhibitor of protein kinase C (PKC) and can disrupt cell membranes.[4]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
This compound is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) polar head (the carnitine group) and a water-fearing (hydrophobic) long tail (the palmitoyl fatty acid chain). This dual nature leads to limited solubility in water. At concentrations above its Critical Micelle Concentration (CMC), the molecules self-assemble into aggregates called micelles, which can make the solution appear cloudy or cause the compound to precipitate out of solution.[5][6][7]
Q3: What is the recommended method for preparing a solution of this compound?
The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous experimental buffer. This approach minimizes direct dissolution issues in water.
Q4: What are the recommended solvents and known solubilities for this compound?
This compound is soluble in several organic solvents. While its direct solubility in pure water is low, related isomers can be dissolved in water with the help of heat or sonication.[8] However, such aqueous solutions are not stable.[2]
Data Presentation: Solubility Summary
| Compound | Solvent | Solubility | Reference |
| This compound | Dimethylformamide (DMF) | 20 mg/mL | [1][9] |
| Dimethyl sulfoxide (DMSO) | 14 mg/mL | [1][9] | |
| Ethanol | 20 mg/mL | [1][9] | |
| L-Palmitoylcarnitine chloride | Water | 25 mg/mL (with heat/sonication) | [8][10][11] |
| Palmitoyl-DL-carnitine chloride | Water | 25 mg/mL (with heat/sonication) |
Q5: Can I prepare and store an aqueous solution of this compound?
It is strongly advised not to store aqueous solutions of palmitoylcarnitine.[2] Due to its amphipathic nature, the compound is prone to aggregation and precipitation over time in aqueous media. For consistent experimental results, always prepare fresh aqueous working solutions from your organic stock solution on the day of use.[2]
Troubleshooting Guide
Issue 1: My this compound will not dissolve in my aqueous buffer.
-
Cause: Direct dissolution of this compound in aqueous buffers is challenging due to its low water solubility.
-
Solution: Do not attempt to dissolve the solid powder directly in your aqueous medium. Follow the recommended protocol of first creating a concentrated stock solution in an organic solvent like DMSO or ethanol.[1] Then, dilute the stock solution to your final desired concentration in the aqueous buffer. Ensure vigorous mixing during dilution.
Issue 2: After diluting my organic stock solution, the final aqueous solution is cloudy or hazy.
-
Cause 1: Concentration is too high. You may have exceeded the Critical Micelle Concentration (CMC) in your final working solution, leading to the formation of micelles that scatter light and cause a cloudy appearance.[5][6]
-
Solution 1: Try preparing a more dilute working solution. If your experiment allows, lower the final concentration of this compound.
-
Cause 2: Solvent shock. Adding the organic stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation.
-
Solution 2: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Issue 3: My aqueous working solution was clear initially but developed a precipitate after a short time.
-
Cause: The compound is unstable in aqueous solutions and will aggregate and precipitate over time.[2]
-
Solution: This is expected behavior. Aqueous solutions of palmitoylcarnitine should be prepared immediately before use and should not be stored.[2] Discard any solution that has developed a precipitate and prepare a fresh one.
Issue 4: I am observing inconsistent or unexpected results in my cell-based assays.
-
Cause: Inconsistent results can arise from the variable solubility and aggregation state of the compound. If the compound is not fully dissolved or has formed micelles, the effective monomer concentration available to interact with the cells is unknown and variable. Palmitoylcarnitine is also known to disrupt cell membranes, which could lead to cytotoxicity or other off-target effects.
-
Solution:
-
Confirm Solubility: Always ensure your final working solution is clear and free of any visible precipitate before adding it to your cells.
-
Use Fresh Preparations: Never use stored aqueous solutions. Prepare them fresh for every experiment.
-
Control for Solvent: Ensure your vehicle control contains the same final concentration of the organic solvent (e.g., DMSO) used to prepare the working solution.
-
Concentration Range: Test a range of concentrations to understand the dose-dependent effects and identify potential toxicity thresholds.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Formula Weight: 436.1 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh out the required amount of this compound powder in a sterile vial. For example, to make 1 mL of a 10 mM stock, weigh 4.36 mg.
-
Add the appropriate volume of DMSO to the vial.
-
It is good practice to purge the solvent with an inert gas before use to prevent oxidation.[2][12]
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Store the stock solution at -20°C.[2]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the dilution of the organic stock solution into a cell culture medium or buffer.
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature, e.g., 37°C)
-
Sterile conical tube or microcentrifuge tube
Methodology:
-
Bring the required volume of your aqueous buffer/medium to the desired temperature.
-
Calculate the volume of stock solution needed to achieve your final target concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock.
-
Add the aqueous buffer/medium to a sterile tube.
-
While vigorously vortexing the tube, add the calculated volume of the stock solution drop-by-drop. This ensures rapid mixing and minimizes precipitation.
-
Visually inspect the solution to ensure it is clear and free of precipitate.
-
Use this freshly prepared working solution immediately for your experiment. Do not store.[2]
Mandatory Visualizations
The biological activity of palmitoylcarnitine is closely linked to its role in cellular metabolism, specifically the transport of long-chain fatty acids into the mitochondria for β-oxidation. The following workflow illustrates this critical process, known as the carnitine shuttle.
Caption: Carnitine shuttle workflow for fatty acid transport into mitochondria.
References
- 1. Palmitoyl-D-carnitine (chloride) | CAS 28330-02-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 4. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the critical micellar concentration and phase transitions of stearoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Palmitoyl-L-carnitine chloride =98 TLC,powder 18877-64-0 [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. Palmitoyl-L-carnitine Chloride | CAS 18877-64-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. Palmitoyl-L-Carnitine Chloride CAS#: 18877-64-0 [m.chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing D-Palmitoylcarnitine Chloride Concentration to Avoid Cytotoxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing D-Palmitoylcarnitine chloride in experimental settings while minimizing the risk of cytotoxicity. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended non-cytotoxic concentration range for this compound?
A1: The optimal non-cytotoxic concentration of this compound is highly cell-type dependent. However, based on available literature for palmitoylcarnitine (predominantly the L-isomer or DL-racemic mixture), concentrations should be carefully titrated. For sensitive cell lines, it is advisable to start with concentrations in the low micromolar range (1-10 µM). Studies have shown that concentrations above 50 µM can lead to significant cytotoxicity in various cell lines, including colorectal and cervical cancer cells.[1][2] In some cell types, like Caco-2 and IEC-18, cytotoxic effects are observed at concentrations of 0.4 mM and higher. It is crucial to perform a dose-response experiment to determine the specific IC50 for your cell line of interest.
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: The primary mechanism of cytotoxicity induced by palmitoylcarnitine involves mitochondrial dysfunction. High concentrations of palmitoylcarnitine can lead to the depolarization of the mitochondrial membrane potential, opening of the mitochondrial permeability transition pore (mPTP), and a subsequent increase in the production of reactive oxygen species (ROS).[3][4] This cascade of events can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately, cell death.[1][5]
Q3: Is there a known difference in cytotoxicity between this compound and L-Palmitoylcarnitine chloride?
A3: Currently, there is a lack of direct comparative studies specifically investigating the cytotoxic differences between the D- and L-isomers of palmitoylcarnitine. The majority of published research has been conducted using L-palmitoylcarnitine or a racemic mixture (DL-palmitoylcarnitine). One study on the effects of palmitoylcarnitine on calcium antagonists in myocytes suggested a lack of stereoselectivity in that specific context. However, it cannot be definitively stated that there is no difference in their cytotoxic profiles. Given that the L-isomer is the naturally occurring and metabolically active form for transport into mitochondria, it is plausible that the D-isomer may have different cellular interactions and potencies. Therefore, it is imperative for researchers using the D-isomer to establish its specific cytotoxic profile for their experimental system.
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is soluble in water, although heating or sonication may be required to achieve a concentration of 25 mg/mL.[6][7][8][9] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO, ethanol, or sterile water.[10][11] It is recommended to purge the solvent with an inert gas before dissolving the compound. Aqueous stock solutions are not recommended for long-term storage and should ideally be used on the same day they are prepared.[10] For longer-term storage, aliquoted stock solutions in organic solvents should be stored at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cytotoxicity at low concentrations | Cell line is highly sensitive to fatty acids. | Perform a broad dose-response curve starting from a very low concentration (e.g., 0.1 µM) to accurately determine the non-toxic range. |
| Contamination of the this compound stock. | Prepare a fresh stock solution from a new vial of the compound. Ensure sterile handling techniques. | |
| Instability of the compound in the culture medium. | Prepare fresh dilutions of this compound in your specific cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inconsistent or non-reproducible results | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Cell density can influence the apparent cytotoxicity of a compound. |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may be necessary for aqueous stocks. Visually inspect for any precipitate before use. | |
| Interaction with components in the serum or media. | Consider reducing the serum concentration during the treatment period, as serum proteins can bind to fatty acids and affect their bioavailability. Be aware that different basal media (e.g., DMEM vs. RPMI-1640) can influence cellular metabolism and sensitivity to the compound.[12] | |
| Precipitate forms in the culture medium upon addition of this compound | The concentration of the compound exceeds its solubility limit in the aqueous medium. | Prepare a more diluted stock solution or add the stock solution to the medium with gentle agitation. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells. |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range could be from 0.1 µM to 500 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[13]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Assessing Membrane Integrity with the Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is important to include the following controls as per the kit manufacturer's instructions:
-
Background control: Medium without cells.
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution provided in the kit.
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.[8]
-
LDH Reaction: Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction and Measure Absorbance: Add the stop solution from the kit to each well. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and spontaneous release values from the experimental values and normalizing to the maximum release control.
Detecting Apoptosis with Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Your cell line of interest
-
This compound
-
Flow cytometer
-
Binding buffer (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add the fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
Visualizing the Path to Cytotoxicity
To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining optimal concentration and the signaling pathway of this compound-induced cytotoxicity.
References
- 1. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylcarnitine, a surface-active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 5. biocompare.com [biocompare.com]
- 6. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EndoC-βH1 cells display increased sensitivity to sodium palmitate when cultured in DMEM/F12 medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetmol.cn [targetmol.cn]
Technical Support Center: Preventing D-Palmitoylcarnitine Chloride-Induced Mitochondrial Depolarization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Palmitoylcarnitine chloride and investigating its effects on mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound induces mitochondrial depolarization?
A1: D-Palmitoylcarnitine, an ester derivative of carnitine, is involved in fatty acid metabolism.[1] While essential for energy production, excessive concentrations of D-Palmitoylcarnitine can be detrimental to mitochondrial health. At high concentrations (e.g., 10 µM in rat ventricular myocytes), it can induce mitochondrial depolarization, lead to the opening of the mitochondrial permeability transition pore (mPTP), and increase the production of reactive oxygen species (ROS).[2][3][4] Interestingly, lower concentrations (1-5 µM) have been observed to cause a slight hyperpolarization of the mitochondrial membrane.[2][3][4]
Q2: What are some common inhibitors or compounds that can prevent this compound-induced mitochondrial depolarization?
A2: Several compounds can counteract the effects of this compound:
-
L-carnitine: Can suppress mitochondrial dysfunction induced by the related metabolite, palmitoyl-CoA.[5]
-
Cyclosporin A (CsA): As an inhibitor of the mPTP, CsA can attenuate the opening of the pore induced by high concentrations of palmitoylcarnitine.[4]
-
N-acetyl cysteine (NAC): This antioxidant can reverse some of the cytotoxic effects of palmitoylcarnitine by reducing lipid peroxidation.[6]
-
GSK-3β, CDK5, and Calpain Inhibitors: These can mitigate downstream effects such as tau hyperphosphorylation that are induced by palmitoylcarnitine.[7][8][9]
Q3: How do I choose the right concentration of this compound for my experiment?
A3: The concentration of this compound is critical, as its effects are dose-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. As a starting point, concentrations ranging from 1 µM to 50 µM have been used in various studies. Lower concentrations (1-5 µM) may induce mitochondrial hyperpolarization, while higher concentrations (≥10 µM) typically lead to depolarization.[2][3][4]
Q4: My cells are dying after treatment with this compound. How can I distinguish between mitochondrial depolarization and general cytotoxicity?
A4: It is crucial to assess cell viability in parallel with mitochondrial membrane potential. A decrease in the signal from mitochondrial membrane potential dyes can indicate either depolarization or cell death.[10] Assays such as Trypan Blue exclusion, MTT, or Real-Time Live/Dead cell imaging can be used to quantify cell viability. By comparing the timeline and dose-response of mitochondrial depolarization with that of cell death, you can determine if depolarization is an early event preceding cell death or a consequence of general cytotoxicity.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No change in mitochondrial membrane potential observed after this compound treatment. | 1. Incorrect concentration: The concentration of this compound may be too low to induce a detectable effect in your cell type. 2. Cell type resistance: Your specific cell line may be less sensitive to this compound. 3. Incorrect assay timing: The measurement might be taken too early or too late to capture the peak effect. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). 2. Try a different cell line known to be sensitive to lipid-induced mitochondrial stress. 3. Conduct a time-course experiment to identify the optimal incubation time. |
| High background fluorescence in my mitochondrial membrane potential assay. | 1. Excess dye: The concentration of the fluorescent dye (e.g., JC-1, TMRM, TMRE) may be too high. 2. Incomplete washing: Residual dye in the medium can contribute to background noise. 3. Autofluorescence: Some cell types or media components may exhibit natural fluorescence. | 1. Titrate the dye concentration to find the optimal signal-to-noise ratio. 2. Ensure thorough washing steps are included in your protocol to remove unbound dye.[11][12] 3. Include an unstained control to measure and subtract the background autofluorescence. |
| Inconsistent results between experiments. | 1. Variability in cell health: Differences in cell confluency, passage number, or overall health can affect their response. 2. Reagent instability: this compound or fluorescent dyes may degrade over time if not stored properly. 3. Inconsistent timing: Variations in incubation times or measurement windows can lead to variable results. | 1. Standardize your cell culture procedures, ensuring consistent seeding density and using cells within a specific passage number range. 2. Prepare fresh stock solutions of reagents and store them according to the manufacturer's instructions. 3. Use a timer to ensure precise and consistent incubation and measurement times for all samples. |
| Seahorse XF assay shows a decrease in basal respiration but no change in maximal respiration after this compound treatment. | 1. Substrate limitation: The primary effect of this compound might be on the oxidation of endogenous fatty acids, which may not be the primary substrate under basal conditions. 2. Complex I vs. Complex II effect: The compound might be specifically affecting Complex I-linked respiration, while maximal respiration (induced by FCCP) can still be driven by other substrates feeding into Complex II. | 1. Supplement the assay medium with exogenous long-chain fatty acids to assess the direct impact on fatty acid oxidation. 2. Use specific inhibitors of Complex I (e.g., rotenone) and Complex II (e.g., antimycin A) in your Seahorse assay to dissect the specific effects on the electron transport chain.[13] |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm)
1. JC-1 Assay
The JC-1 dye is a lipophilic, cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[14][15]
-
Protocol for Fluorescence Microscopy:
-
Seed cells on glass coverslips or in imaging-compatible plates and allow them to adhere.
-
Treat cells with this compound and appropriate controls.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, warm medium or PBS containing JC-1 dye (typically 2 µM final concentration) and incubate for 15-30 minutes at 37°C and 5% CO2.[14]
-
For a positive control, treat a separate sample with a mitochondrial uncoupler like CCCP (e.g., 50 µM for 5 minutes).[14]
-
Wash the cells with warm PBS.
-
Image the cells using a fluorescence microscope with filters for red (emission ~590 nm) and green (emission ~530 nm) fluorescence.[15]
-
Analyze the ratio of red to green fluorescence intensity.
-
-
Protocol for Flow Cytometry:
-
Culture cells in suspension or detach adherent cells.
-
Treat cells with this compound and controls.
-
Incubate the cells with JC-1 dye (e.g., 2 µM) for 15-30 minutes at 37°C.[16]
-
Optionally, wash the cells with PBS.
-
Analyze the cells on a flow cytometer, detecting the green fluorescence in the FITC channel and the red fluorescence in the PE channel.[17]
-
2. TMRM/TMRE Assay
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials.[11] A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
General Protocol:
-
Culture cells in a suitable format (e.g., multi-well plates, coverslips).
-
Treat cells with this compound and controls. A positive control for depolarization is the uncoupler FCCP (e.g., 20 µM for 10 minutes).[18]
-
Incubate cells with TMRM or TMRE (working concentrations typically range from 20 nM to 500 nM, which should be optimized for the cell type) for 20-30 minutes at 37°C.[12][19]
-
Wash the cells with PBS or an appropriate assay buffer.
-
Measure the fluorescence using a fluorescence microscope, plate reader (Ex/Em ~549/575 nm), or flow cytometer.[18][20]
-
Assessment of Mitochondrial Respiration
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess key parameters of mitochondrial function.[13][21]
-
Protocol Outline:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The day before the assay, hydrate the sensor cartridge.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates like pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator at 37°C for one hour.[22]
-
Load the injector ports of the sensor cartridge with mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.[13][21]
-
Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.
-
The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[23]
-
Quantitative Data Summary
| Parameter | Compound | Cell Type | Concentration | Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | D-Palmitoylcarnitine | Rat Ventricular Myocytes | 1 µM | Slight hyperpolarization (TMRE intensity increased to 115.5 ± 5.4% of baseline) | [2][3][4] |
| D-Palmitoylcarnitine | Rat Ventricular Myocytes | 5 µM | Slight hyperpolarization (TMRE intensity increased to 110.7 ± 1.6% of baseline) | [2][3][4] | |
| D-Palmitoylcarnitine | Rat Ventricular Myocytes | 10 µM | Depolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline) | [2][3][4] | |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | D-Palmitoylcarnitine | Rat Ventricular Myocytes | 10 µM | mPTP opening (calcein intensity decreased to 70.7 ± 2.8% of baseline) | [3][4] |
| Reactive Oxygen Species (ROS) Production | D-Palmitoylcarnitine | Rat Ventricular Myocytes | 10 µM | Increased ROS generation (DCF intensity increased to 3.4 ± 0.3 fold of baseline) | [3][4] |
Signaling Pathways and Experimental Workflows
Caption: D-Palmitoylcarnitine signaling pathway.
Caption: Mitochondrial potential assay workflow.
Caption: Troubleshooting logic diagram.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 3. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Roles of long chain fatty acids and carnitine in mitochondrial membrane permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ester derivative Palmitoylcarnitine abrogates cervical cancer cell survival by enhancing lipotoxicity and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells | PLOS One [journals.plos.org]
- 9. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Functional Mitochondrial Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. agilent.com [agilent.com]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. assaygenie.com [assaygenie.com]
- 20. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 21. agilent.com [agilent.com]
- 22. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Technologies :: Products [lifescience.invitro.co.nz]
D-Palmitoylcarnitine chloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of D-Palmitoylcarnitine chloride, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound should be stored as a solid at -20°C.[1][2] When stored correctly, it is expected to be stable for at least two years.[2]
Q2: How should I prepare stock solutions of this compound?
A: Stock solutions can be prepared by dissolving the solid in an appropriate solvent. For organic solvents like ethanol, DMSO, and DMF, it is recommended to purge the solvent with an inert gas before use.[2] For aqueous solutions, solubility can be aided by warming and sonication.[1][3]
Q3: What is the stability of this compound in solution?
Q4: In which solvents is this compound soluble?
A: this compound is soluble in a variety of solvents. Please refer to the solubility data table below for specific concentrations.
Quantitative Data Summary
Storage and Stability
| Parameter | Condition | Duration | Reference |
| Storage Temperature | -20°C | ≥ 2 years | [2] |
| Aqueous Solution Stability | Room Temperature | Not recommended for more than one day | |
| Solid Form Stability | -20°C | ≥ 4 years (for L and DL isomers) | [5] |
Solubility Data
| Solvent | Solubility | Reference |
| Water | 25 mg/mL (with heat or sonication) | [1][3] |
| Ethanol | ~20 mg/mL | [2][6] |
| DMSO | ~10-14 mg/mL | [2][6] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [2][6] |
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Aqueous Solutions
-
Problem: The compound is not fully dissolving in water or buffer.
-
Possible Causes:
-
Insufficient mixing.
-
Concentration is too high for the given volume.
-
The aqueous solvent is cold.
-
-
Solutions:
-
Vortex or Sonicate: Vigorously mix the solution. Sonication can aid in dissolving the compound.[1][3]
-
Gentle Warming: Gently warm the solution to increase solubility. Be cautious with temperature to avoid degradation.
-
Prepare a More Dilute Solution: If the desired concentration is high, consider preparing a more dilute solution.
-
Use a Co-solvent: If experimentally permissible, prepare a concentrated stock in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer.
-
Issue 2: Inconsistent Experimental Results
-
Problem: Variability in results between experiments using the same nominal concentration of this compound.
-
Possible Causes:
-
Degradation of Aqueous Stock Solution: Using an aqueous stock solution that was prepared and stored for an extended period.
-
Incomplete Solubilization: The compound may not have been fully dissolved, leading to a lower effective concentration.
-
Improper Storage of Solid Compound: Exposure of the solid to moisture or elevated temperatures.
-
-
Solutions:
-
Prepare Fresh Aqueous Solutions: Always prepare aqueous solutions of this compound immediately before use.[4]
-
Ensure Complete Dissolution: Visually inspect your solution to ensure there are no visible particulates before use. Follow the solubilization guidelines above.
-
Verify Storage Conditions: Ensure the solid compound has been consistently stored at -20°C in a tightly sealed container.
-
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution
-
Weigh the desired amount of this compound solid in a suitable container.
-
Add the required volume of water or aqueous buffer.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the container in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution while stirring until the solid is completely dissolved.
-
Allow the solution to return to room temperature before use.
-
Use the freshly prepared solution immediately and do not store it for future use.
Visualizations
References
- 1. synthetic (organic), ≥98% (TLC), PKC inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Palmitoyl-L-carnitine chloride =98 TLC,powder 18877-64-0 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Palmitoyl-D-carnitine (chloride) | CAS 28330-02-1 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Mass Spectrometry Analysis of D-Palmitoylcarnitine Chloride
Welcome to the technical support center for minimizing D-Palmitoylcarnitine chloride interference in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze using mass spectrometry?
This compound is a long-chain acylcarnitine. These molecules are crucial intermediates in the metabolism of fatty acids, transporting them into the mitochondria for beta-oxidation.[1][2][3] In mass spectrometry, particularly with electrospray ionization (ESI), challenges arise from its physicochemical properties and the complexity of biological samples. Key issues include ion suppression, where other molecules in the sample interfere with the ionization of D-Palmitoylcarnitine, leading to reduced signal intensity, and the presence of isobaric or isomeric compounds, which have the same mass-to-charge ratio and can be difficult to distinguish without proper chromatographic separation.[1][4][5][6][7]
Q2: What are the common sources of interference in this compound analysis?
Common sources of interference include:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenate) such as phospholipids, salts, and detergents can co-elute with D-Palmitoylcarnitine and suppress its ionization.[8][9][10][11]
-
Ion Suppression: High concentrations of co-eluting compounds can compete for ionization, reducing the signal intensity of D-Palmitoylcarnitine.[4][5][11] This is a significant issue in ESI-MS.[4]
-
Isobaric and Isomeric Interference: Other acylcarnitine isomers or different molecules with the same nominal mass can lead to inaccurate quantification if not chromatographically resolved.[1][6][7]
-
Contaminants: Substances introduced during sample preparation, such as polymers from plasticware or residues from solvents, can also interfere with the analysis.[5][12]
Q3: What is the characteristic fragmentation pattern of D-Palmitoylcarnitine in positive ion ESI-MS/MS?
In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acylcarnitines typically exhibit a characteristic neutral loss of 59 Da (trimethylamine) and a prominent product ion at m/z 85, which corresponds to the but-3-en-1-aminium fragment of the carnitine moiety.[1][13] For D-Palmitoylcarnitine, with a precursor ion [M]+ at m/z 400.4, the major fragment ions would be observed following collision-induced dissociation (CID). A common approach is to monitor the transition of the precursor ion to a specific product ion in Multiple Reaction Monitoring (MRM) mode for quantification.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your mass spectrometry experiments involving this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Ion Suppression | 1. Dilute the Sample: A simple first step is to dilute the sample to reduce the concentration of interfering matrix components.[5][10] 2. Optimize Chromatography: Improve the separation of D-Palmitoylcarnitine from matrix components by adjusting the mobile phase gradient, changing the column, or using a different chromatographic mode (e.g., HILIC).[10][14] 3. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[11][15] |
| Poor Ionization Efficiency | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is optimized to promote the ionization of D-Palmitoylcarnitine (typically acidic conditions for positive ion mode).[12][15] 2. Optimize ESI Source Parameters: Tune the electrospray voltage, nebulizing gas flow, and drying gas temperature to maximize signal intensity.[11][15] 3. Consider Derivatization: Chemical derivatization, such as butylation, can improve ionization efficiency and chromatographic retention.[1][2] |
| Incorrect MS Parameters | 1. Verify Mass Transitions: Ensure the correct precursor and product ions for D-Palmitoylcarnitine are being monitored in your MRM method. 2. Optimize Collision Energy: Tune the collision energy to achieve the most abundant and stable fragment ion signal. |
Issue 2: Poor Reproducibility and High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Use an Internal Standard: A stable isotope-labeled internal standard (e.g., d3-Palmitoylcarnitine) is crucial to compensate for variations in sample preparation and matrix effects.[14][16] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix similar to your samples to account for matrix effects.[11] |
| Sample Preparation Variability | 1. Standardize Protocols: Ensure consistent execution of the sample preparation protocol for all samples and standards. 2. Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error. |
| Carryover | 1. Optimize Wash Steps: Inject a blank sample after a high-concentration sample to check for carryover.[16] Increase the strength and volume of the needle wash solvent and add more wash cycles if necessary. |
Issue 3: Inaccurate Quantification due to Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Isobaric/Isomeric Interference | 1. Improve Chromatographic Resolution: Employ a high-resolution chromatography method. Longer columns, smaller particle sizes (UPLC/UHPLC), or alternative column chemistries (e.g., mixed-mode) can separate isomers.[6][7] 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar m/z values if their elemental compositions are different. |
| Co-eluting Contaminants | 1. Enhance Sample Cleanup: Use a more selective sample preparation method like SPE to remove specific interferences.[11] 2. Modify Chromatographic Method: Adjust the gradient or mobile phase composition to separate the contaminant from D-Palmitoylcarnitine.[10] |
Experimental Protocols
Protein Precipitation for Plasma Samples
This is a simple and fast method for sample cleanup, suitable for initial screening.
Materials:
-
Plasma sample
-
Acetonitrile (ACN) containing an internal standard (e.g., d3-Palmitoylcarnitine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 200 µL of cold ACN containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS analysis.[17]
Liquid Chromatography Method for Acylcarnitine Separation
This method utilizes a C18 reversed-phase column for the separation of acylcarnitines.
Instrumentation:
-
HPLC or UHPLC system
-
C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 20 | 0.3 |
| 2.0 | 95 | 0.3 |
| 5.0 | 95 | 0.3 |
| 5.1 | 20 | 0.3 |
| 8.0 | 20 | 0.3 |
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Palmitoylcarnitine: Precursor ion (m/z) 400.4 → Product ion (m/z) 85.1 (This is a representative transition and should be optimized on your instrument).
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting flowchart for addressing low signal intensity issues.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. bevital.no [bevital.no]
- 17. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in cell response to D-Palmitoylcarnitine chloride
Welcome to the technical support center for D-Palmitoylcarnitine chloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in cell response observed during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to help you optimize your experiments and interpret your results with greater confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular function?
A1: this compound is an ester derivative of carnitine. Its primary role is to facilitate the transport of long-chain fatty acids, such as palmitic acid, across the inner mitochondrial membrane.[1][2] This transport is a critical step for the subsequent beta-oxidation of fatty acids within the mitochondria to produce ATP.[1] The process begins in the cytoplasm where palmitic acid is converted to Palmitoyl-CoA, which can cross the outer mitochondrial membrane.[1] The enzyme Carnitine O-palmitoyltransferase then converts Palmitoyl-CoA to D-Palmitoylcarnitine, allowing it to be transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase.[1]
Q2: Why am I observing significant variability in cell response to this compound across different experiments and cell lines?
A2: Variability in cellular response to this compound is a common issue and can be attributed to several factors:
-
Cellular Uptake Mechanisms: The entry of long-chain fatty acids into cells is complex, involving both passive diffusion and protein-mediated transport.[3][4][5] The expression levels of fatty acid transport proteins (FATPs), CD36, and fatty acid binding proteins (FABPs) can vary significantly between cell lines, influencing the intracellular concentration of this compound.[3][4]
-
Metabolic State of Cells: The metabolic activity of your cells, including their mitochondrial respiration rate and reliance on fatty acid oxidation for energy, will impact their sensitivity to this compound.[6]
-
Cell Line Specific Differences: Different cell lines, especially cancer cells versus non-transformed cells, exhibit varied responses. For instance, some cancer cells are more susceptible to apoptosis induced by this compound due to differences in their metabolic wiring.[7][8]
-
Experimental Conditions: Factors such as cell density, passage number, serum concentration in the culture medium, and the presence of other nutrients can all contribute to experimental variability.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to influence several key signaling pathways:
-
Apoptosis Induction: In certain cancer cell lines, this compound can induce apoptosis by increasing mitochondrial respiration, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[7][9] This can trigger caspase activation and subsequent cell death.[9]
-
Mitochondrial Dysfunction: At higher concentrations, it can lead to mitochondrial membrane depolarization, mitochondrial fission, and overall mitochondrial dysfunction.[10][11][12][13]
-
Calcium Signaling: this compound has been reported to induce an influx of intracellular calcium ([Ca2+]i) in certain cell types, which can activate various downstream signaling cascades.[8][11][14]
-
Pro-inflammatory Pathways: In some contexts, it has been linked to the increased expression and secretion of pro-inflammatory cytokines like IL-6.[8][14]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT, WST-1) between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation. 3. Incomplete dissolution of this compound: Precipitate in the stock solution. 4. Cell clumping: Cells are not in a single-cell suspension. | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Warm the stock solution to 37°C and vortex to ensure complete dissolution before diluting into media.[15] 4. Gently pipette the cell suspension up and down before seeding.[15] |
| Unexpectedly low or no cytotoxic effect observed. | 1. Low expression of fatty acid transporters: The cell line may have inefficient uptake of long-chain fatty acids.[3] 2. High metabolic plasticity: Cells may be able to switch to other energy sources (e.g., glycolysis). 3. Incorrect concentration range: The concentrations used may be too low for the specific cell line. | 1. Screen different cell lines to find a sensitive model. Consider transfecting cells to overexpress key fatty acid transport proteins. 2. Analyze the metabolic profile of your cell line. Consider co-treatment with inhibitors of other metabolic pathways. 3. Perform a dose-response study with a wider concentration range (e.g., 1 µM to 100 µM).[8][9] |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | 1. Timing of analysis: The time point for measuring apoptosis may be suboptimal. 2. Cell density: High cell density can affect nutrient availability and cell health. 3. Passage number: High passage number can lead to altered cellular phenotypes. | 1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time for apoptosis detection. 2. Seed cells at a consistent and appropriate density to avoid overgrowth. 3. Use cells within a consistent and low passage number range for all experiments. |
| Difficulty in reproducing mitochondrial membrane potential measurements. | 1. Dye loading variability: Inconsistent loading of potentiometric dyes (e.g., TMRE, JC-1). 2. Phototoxicity: Excessive exposure of fluorescent dyes to light can cause artifacts. 3. Cellular stress: Handling of cells during the assay can induce stress and alter mitochondrial potential. | 1. Optimize dye concentration and incubation time for your specific cell line. Ensure consistent timing for all samples. 2. Minimize light exposure during dye loading and imaging. 3. Handle cells gently and minimize the time between treatment and analysis. |
Data Presentation
Table 1: Concentration-Dependent Effects of Palmitoylcarnitine on Cell Viability
| Cell Line | Treatment Duration (h) | Palmitoylcarnitine Concentration (µM) | Effect on Cell Viability | Reference |
| HepG2 (Liver Cancer) | 24 | 100 | Decreased cell viability | [9] |
| PC3 (Prostate Cancer) | 24 | >50 | Significant decrease in cell viability | [8] |
| PNT1A (Normal Prostate) | 24 | up to 100 | No toxic effect | [8] |
Table 2: Effects of Palmitoylcarnitine on Mitochondrial Function
| Cell Line | Palmitoylcarnitine Concentration (µM) | Observed Effect | Reference |
| Rat Ventricular Myocytes | 1 and 5 | Slight hyperpolarization of mitochondrial membrane potential (ΔΨm) | [13] |
| Rat Ventricular Myocytes | 10 | Depolarization of ΔΨm and opening of the mitochondrial permeability transition pore (mPTP) | [13] |
| Rat Ventricular Myocytes | 10 | Increased ROS generation | [12][13] |
| SH-SY5Y (Neuronal Cells) | Not specified | Enhanced tau phosphorylation, increased mitochondrial fission, and elevated intracellular calcium | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess the cytotoxic effects of Palmitoylcarnitine.[9]
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) in fresh culture medium for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in media) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol is based on methods for detecting intracellular ROS generation.[9][12]
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black plate for fluorescence measurements) and allow them to adhere.
-
Treatment: Treat cells with this compound at the desired concentrations and for the desired time.
-
Dye Loading: Wash the cells with a balanced salt solution and then incubate with a ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorofluorescein diacetate - DCFDA) according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Analysis: Quantify the change in fluorescence relative to the control group.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for experimental variability.
Caption: Key factors influencing cell response to this compound.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adipocyte Accumulation of Long-Chain Fatty Acids in Obesity is Multifactorial, Resulting from Increased Fatty Acid Uptake and Decreased Activity of Genes Involved in Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. adl.usm.my [adl.usm.my]
Best practices for handling D-Palmitoylcarnitine chloride in the lab
Welcome to the technical support center for D-Palmitoylcarnitine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and answers to frequently asked questions regarding the laboratory use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
A1: this compound is the D-isomer of palmitoylcarnitine, a long-chain acylcarnitine. In biological systems, the L-isomer, L-Palmitoylcarnitine, is a crucial intermediate in the metabolism of long-chain fatty acids.[1][2] It facilitates the transport of palmitic acid across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[3] While the L-isomer is the biologically active form in this process, the D-isomer can be used as an experimental tool and may exhibit different biological effects, including the inhibition of carnitine palmitoyltransferase.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a solid at -20°C for long-term stability.[4] Under these conditions, it is stable for at least two to four years.
Q3: How do I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions in organic solvents such as ethanol, DMSO, or DMF. The solid is soluble in these solvents. For use in aqueous solutions, it is advised to prepare fresh solutions daily, as aqueous solutions are not stable for more than one day. When preparing the stock solution, it is good practice to purge the solvent with an inert gas.
Q4: Is this compound soluble in water or cell culture media?
A4: this compound has limited solubility in water and aqueous solutions like cell culture media. It may require heating or sonication to dissolve. Due to its amphiphilic nature, it can form micelles in aqueous solutions, which may affect its biological activity and lead to experimental variability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Cell Culture Media | - Low solubility in aqueous solutions.- Exceeding the critical micelle concentration (CMC).- Interaction with media components. | - Prepare fresh dilutions from a concentrated stock in an organic solvent (e.g., DMSO, ethanol) just before use.- Use a carrier protein like bovine serum albumin (BSA) to improve solubility and delivery to cells.- Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent toxicity. |
| Inconsistent Experimental Results | - Degradation of the compound in aqueous solution.- Formation of micelles affecting bioavailability.- Variability in stock solution preparation. | - Always prepare fresh aqueous working solutions from a frozen stock in an organic solvent for each experiment.- Vortex the stock solution before making dilutions.- Consider the CMC of the compound when determining working concentrations to avoid artifacts from micelle formation.- Run appropriate vehicle controls in all experiments. |
| Cell Toxicity Observed at Low Concentrations | - Detergent-like effects on cell membranes at high concentrations.- Contamination of the compound.- Solvent toxicity. | - Determine the optimal non-toxic concentration range for your specific cell type using a dose-response curve.- Ensure the final concentration of the organic solvent is not causing cytotoxicity.- Purchase high-purity this compound from a reputable supplier. |
| Low or No Biological Activity | - Use of the incorrect isomer (D- vs. L-isomer).- Degradation of the compound.- Insufficient cellular uptake. | - Confirm that you are using the correct isomer for your experimental purpose. The L-isomer is the natural substrate for fatty acid oxidation.- Prepare fresh solutions for each experiment.- Optimize incubation time and concentration. |
Quantitative Data
Solubility Data
| Solvent | Approximate Solubility | Reference(s) |
| Water | 25 mg/mL (with heat or sonication) | [5] |
| Dimethylformamide (DMF) | 20 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | 14 mg/mL | [6] |
| Ethanol | 20 mg/mL | [6] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₄₆NO₄Cl | [5] |
| Molecular Weight | 436.07 g/mol | [5] |
| Appearance | White powder/solid | [4][5] |
| Storage Temperature | -20°C | [4][5] |
| Stability (solid at -20°C) | ≥ 4 years | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Cell Viability Assay (WST-1 Assay)
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution immediately before use. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest concentration of the compound).
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Intracellular Calcium Influx Assay
-
Harvest cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10⁶ cells/mL.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM at a final concentration of 2-5 µM) by incubating at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with the buffer to remove excess dye.
-
Resuspend the cells in the buffer and transfer them to a fluorometer cuvette or a 96-well black plate.
-
Establish a baseline fluorescence reading.
-
Add this compound at the desired final concentration and record the change in fluorescence over time. A positive control (e.g., ionomycin) and a vehicle control should be included.
-
The change in intracellular calcium concentration is determined by the ratio of fluorescence emission at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2).
Visualizations
Caption: Carnitine-dependent transport of long-chain fatty acids into the mitochondria for β-oxidation.
Caption: A typical experimental workflow for assessing cell viability after treatment with this compound.
Caption: Overview of some reported cellular signaling effects of Palmitoylcarnitine.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylcarnitine, a surface-active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 4. synthetic (organic), ≥98% (TLC), PKC inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Studies on the critical micellar concentration and phase transitions of stearoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Palmitoylcarnitine Chloride in Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when using D-Palmitoylcarnitine chloride in fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence assays?
This compound is the D-isomer of palmitoylcarnitine, a key intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation. In fluorescence assays, it is often used to study the activity of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in this process. By providing an excess of the product of CPT1, researchers can investigate downstream metabolic events or the effects of mitochondrial fatty acid overload.
Q2: What are the common types of artifacts observed with this compound in fluorescence assays?
The primary artifacts associated with this compound stem from its amphiphilic nature and its biological activity. These can manifest as:
-
Alterations in Mitochondrial Membrane Potential: Depending on the concentration, this compound can either hyperpolarize or depolarize the mitochondrial membrane, leading to misleading results with potentiometric dyes like TMRE or JC-1.[1][2]
-
Increased Reactive Oxygen Species (ROS) Production: At higher concentrations, this compound can induce mitochondrial stress and increase the production of ROS, which can interfere with fluorescent probes sensitive to oxidative stress.[1][2]
-
Changes in Intracellular Calcium Levels: D-Palmitoylcarnitine has been shown to induce calcium influx in certain cell types, which can be a significant artifact if the assay is designed to measure calcium signaling from other stimuli.
-
Light Scattering and Dye Sequestration: Above its critical micelle concentration (CMC), this compound can form micelles. These aggregates can scatter light, increasing background fluorescence, and may also sequester fluorescent dyes, altering their availability and spectral properties.
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected increase or decrease in mitochondrial membrane potential dye fluorescence (e.g., TMRE, JC-1). | Biological effect of this compound. Low concentrations (<5 µM) may cause hyperpolarization, while higher concentrations (>10 µM) can cause depolarization.[1][2] | Perform a dose-response experiment to determine the concentration range where this compound does not independently alter the mitochondrial membrane potential in your specific cell type and assay conditions. Include a vehicle-only control and a positive control for depolarization (e.g., FCCP). |
| High background fluorescence or unexpected signal with ROS-sensitive dyes (e.g., DCFDA/H2DCFDA). | This compound-induced ROS production. Higher concentrations can lead to increased ROS.[1][2] | Test a lower concentration range of this compound. Include a positive control for ROS production (e.g., Antimycin A) and an antioxidant control (e.g., N-acetylcysteine) to confirm the source of the signal. |
| Spontaneous or altered calcium signals in cells loaded with calcium indicators (e.g., Fura-2, Fluo-4). | This compound-induced calcium influx. This has been observed in some cell lines. | If your experiment is not intended to measure this compound's effect on calcium, consider alternative methods to study your primary endpoint. If you must use it, characterize the calcium response to this compound alone in your cells before proceeding with other treatments. |
| High variability between replicate wells and inconsistent data. | Micelle formation and light scattering. This occurs when the concentration of this compound is above its CMC. | Reduce the concentration of this compound to below the estimated CMC (see table below). Ensure thorough mixing and consider using a detergent-free buffer if possible. Dynamic light scattering (DLS) can be used to check for aggregate formation in your experimental buffer. |
| Quenching or enhancement of fluorescent signal. | Direct interaction of this compound with the fluorescent dye. Amphiphilic molecules can sometimes interact with and alter the spectral properties of fluorescent probes.[6] | Perform a control experiment with the fluorescent dye and this compound in a cell-free system to check for direct interactions. If an interaction is observed, you may need to select a different fluorescent probe with a different chemical structure. |
Quantitative Data Summary
The following table summarizes the critical micelle concentrations (CMCs) of this compound and related long-chain acyl molecules. Note that the CMC is sensitive to experimental conditions such as buffer composition, pH, and temperature.
| Compound | Critical Micelle Concentration (CMC) | Conditions | Reference(s) |
| Palmitoyl-CoA | 7 - 250 µM | Varies with buffer, pH, and ionic strength | [4] |
| Stearoylcarnitine | ~10 - 25 µM | Varies with pH (3.0 - 7.0) | [5] |
| This compound | Estimated to be in the low micromolar range (10-50 µM) | Estimation based on structurally similar compounds | N/A |
Experimental Protocols
Protocol 1: Measuring CPT1-Mediated Respiration using a Seahorse XF Analyzer
This protocol is adapted for measuring the effect of this compound on cellular respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES, pH 7.4.
-
This compound stock solution
-
Etomoxir (CPT1 inhibitor) stock solution
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test reagents)
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[1][2]
-
Assay Preparation:
-
On the day of the assay, remove the growth medium from the cells.
-
Wash the cells once with pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 45-60 minutes.
-
-
Compound Loading:
-
Load the injection ports of the hydrated sensor cartridge with the appropriate compounds (e.g., this compound, etomoxir, and Mito Stress Test reagents) diluted in assay medium.
-
-
Assay Execution:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant with the cell plate and initiate the assay protocol.
-
The protocol should include baseline measurements followed by sequential injections of the compounds.
-
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the cellular response to this compound and the specificity of CPT1-mediated respiration by observing the effect of etomoxir.
Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1 Dye
This protocol outlines the use of the ratiometric dye JC-1 to detect changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye stock solution (in DMSO)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
This compound
-
FCCP (positive control for depolarization)
Procedure:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and grow to the desired confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control (FCCP) for the desired incubation time.
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution in pre-warmed cell culture medium (final concentration typically 1-10 µg/mL).
-
Remove the compound-containing medium from the cells and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh PBS or culture medium for imaging/reading.
-
-
Fluorescence Measurement:
-
Plate Reader: Measure fluorescence intensity at two wavelength pairs:
-
Green (monomers): Excitation ~485 nm, Emission ~530 nm.
-
Red (J-aggregates): Excitation ~560 nm, Emission ~595 nm.
-
-
Microscopy: Capture images using filters for green and red fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[7][8]
Visualizations
Caption: General experimental workflow for fluorescence assays using this compound.
Caption: Simplified signaling pathway of fatty acid oxidation and potential artifact source (ROS).
References
- 1. escholarship.org [escholarship.org]
- 2. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the critical micellar concentration and phase transitions of stearoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence studies of the binding of amphiphilic amines with phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
D-Palmitoylcarnitine chloride quality control and purity assessment
Welcome to the technical support center for D-Palmitoylcarnitine chloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed quality control information, purity assessment protocols, and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is the D-isomer of palmitoylcarnitine, a long-chain acylcarnitine. In research, it is often used as a reference standard or in comparative studies with its biologically active L-isomer, L-Palmitoylcarnitine. While L-Palmitoylcarnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, the D-isomer is generally considered to have different or inhibitory effects.[1][2] It is also investigated for its role as a specific inhibitor of protein kinase C (PKC).[3]
Q2: What are the typical quality control parameters for this compound?
Reputable suppliers provide a Certificate of Analysis (CoA) with key quality control parameters. You should expect to see the following information:
| Parameter | Typical Specification | Method of Analysis |
| Appearance | White to off-white solid/powder | Visual Inspection |
| Purity (by HPLC) | ≥95% - ≥98% | High-Performance Liquid Chromatography (HPLC)[4] |
| Purity (by TLC) | ≥98% | Thin-Layer Chromatography (TLC)[5][6][7] |
| Identity | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)[4] |
| Molecular Formula | C23H46ClNO4 | Elemental Analysis |
| Molecular Weight | ~436.1 g/mol | Mass Spectrometry[1][4][8] |
Note: Specifications can vary between suppliers and batches. Always refer to the lot-specific CoA.
Q3: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, proper storage and handling are crucial.
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes degradation over long-term storage.[1][8][9][10] |
| Stability | ≥ 2 to 4 years (when stored correctly) | Ensures consistent experimental results over time.[1][8][9] |
| Handling | Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. | The compound is for research use only and should be considered hazardous until further information is available.[8][9][10] |
| Aqueous Solutions | It is recommended not to store aqueous solutions for more than one day.[10] | Prone to hydrolysis. |
Troubleshooting Guide
Issue 1: Solubility Problems
Q: I am having trouble dissolving this compound. What can I do?
A: this compound has limited solubility in aqueous solutions but is more soluble in organic solvents.
Solubility Profile:
| Solvent | Approximate Solubility |
| Water | Slightly soluble (heating and sonication may be required)[5][6][7][10] |
| Ethanol | ~20 mg/mL[1][8][9] |
| Dimethylformamide (DMF) | ~20 mg/mL[1][8][9] |
| Dimethyl sulfoxide (DMSO) | ~14 mg/mL[1][8] |
Troubleshooting Steps:
-
Choose the right solvent: For cell culture experiments, DMSO is a common choice for creating a concentrated stock solution that can then be diluted in culture media. For other applications, ethanol or DMF can be used.[8][9]
-
Use an inert gas: When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[8][9][10]
-
Gentle warming and sonication: If using water, gentle warming and sonication can aid dissolution. However, be cautious as excessive heat can degrade the compound.[5][6][10] Do not store aqueous solutions for more than a day.[10]
Issue 2: Inconsistent Experimental Results
Q: My experimental results are not reproducible. Could the purity of my this compound be the issue?
A: Yes, inconsistent results can be due to issues with compound purity, stability, or experimental setup.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Key Considerations:
-
Isomeric Purity: Ensure you are using the correct isomer (D-, L-, or DL-racemic mixture) as they have different biological activities.[2] The L-isomer is the biologically active form for fatty acid transport.
-
Stock Solution Age: Prepare fresh stock solutions regularly. Older solutions, especially if not stored properly, may have degraded. Aqueous solutions should be made fresh daily.[10]
-
Purity Verification: If you suspect contamination or degradation, the purity of your compound can be verified using HPLC.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific HPLC system and column.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA) or ammonium acetate.
-
Atlantis HILIC Silica column (50 x 2.0 mm, 4 µm particle size) or equivalent.[11]
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).
-
-
HPLC Conditions:
-
Column: Atlantis HILIC Silica (50 x 2.0 mm, 4 µm).[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
Detection: UV at 212 nm or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[10]
-
Gradient:
-
Initial: 90% B.
-
Decrease to 10% B over 1 minute.
-
Hold at 10% B for 1 minute.
-
Return to 90% B and re-equilibrate for 2 minutes.[11]
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Chiral Purity Assessment (Distinguishing D- and L-isomers)
Determining the enantiomeric excess of this compound requires a chiral separation method. This often involves derivatization followed by HPLC analysis.
Principle: The D- and L-isomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard reverse-phase HPLC column.
Derivatization Agent Example: (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[12]
Procedure Outline:
-
Derivatization: React the this compound sample with (+)-FLEC in a suitable buffer.
-
HPLC Separation:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase.
-
Detection: Fluorescence detection is typically used for FLEC derivatives.[12]
-
-
Quantification: The ratio of the peak areas of the D- and L-diastereomers allows for the determination of the enantiomeric purity. A similar method has been developed for D- and L-carnitine.[12][13]
Signaling Pathways and Experimental Workflows
D-Palmitoylcarnitine's Role in Cellular Fatty Acid Transport
The L-isomer of Palmitoylcarnitine is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. D-Palmitoylcarnitine can interfere with this process. The pathway is mediated by the carnitine palmitoyltransferase (CPT) system.[14][15][16][17]
Caption: Transport of palmitate into the mitochondria via the CPT system.
This diagram illustrates how L-Palmitoylcarnitine is formed from Palmitoyl-CoA and L-Carnitine by CPT1 on the outer mitochondrial membrane, transported across the inner membrane by CACT (carnitine-acylcarnitine translocase), and converted back to Palmitoyl-CoA by CPT2 in the mitochondrial matrix for subsequent β-oxidation. D-Palmitoylcarnitine may interfere with this process, potentially by inhibiting CPT1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. molnova.com [molnova.com]
- 5. 棕榈酰-L-肉碱氯化物 ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Palmitoyl-DL-carnitine chloride powder 6865-14-1 [sigmaaldrich.com]
- 7. パルミトイル-L-カルニチンクロリド ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bevital.no [bevital.no]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 14. Stimulation of Carnitine Palmitoyltransferase 1 Improves Renal Function and Attenuates Tissue Damage after Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Carnitine Chloride? [synapse.patsnap.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Biological Effects of D- vs. L-Palmitoylcarnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Palmitoylcarnitine, an ester derivative of carnitine and the long-chain fatty acid palmitic acid, plays a crucial role in cellular energy metabolism. It exists as two stereoisomers, D- and L-palmitoylcarnitine, which, despite their identical chemical formula, exhibit distinct biological activities. This guide provides a comprehensive comparison of the known biological effects of D- and L-palmitoylcarnitine chloride, supported by experimental data, to aid researchers in their investigations and drug development endeavors.
Core Biological Functions and Stereospecific Differences
L-palmitoylcarnitine is the naturally occurring enantiomer and a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2] The D-enantiomer, on the other hand, is not a substrate for this transport system and can act as an inhibitor of key metabolic enzymes.
Data Summary: D- vs. L-Palmitoylcarnitine Chloride
| Biological Target/Process | L-Palmitoylcarnitine Chloride | D-Palmitoylcarnitine Chloride | D,L-Palmitoylcarnitine Chloride (Racemic Mixture) |
| Carnitine Palmitoyltransferase (CPT) | Substrate for CPT II | Inhibitor of CPT[3] | Inhibits CPT activity[4] |
| Mitochondrial Function | Facilitates fatty acid oxidation. High concentrations can induce mitochondrial permeability transition pore (MPTP) opening and ROS production.[5] | Induces mitochondrial permeability transition pore (MPTP) opening.[4] | |
| Protein Kinase C (PKC) | Inhibitor | ||
| Apoptosis | Can stimulate the activity of caspases.[1][6] | Induces apoptosis. | |
| Cellular Signaling | Modulates protein palmitoylation.[7] | Affects pro-inflammatory pathways and calcium influx.[8] |
Detailed Comparison of Biological Effects
Carnitine Palmitoyltransferase (CPT) Activity
L-palmitoylcarnitine is the physiological substrate for Carnitine Palmitoyltransferase II (CPT II) on the inner mitochondrial membrane, where it is converted back to palmitoyl-CoA for β-oxidation. In contrast, Palmitoyl-D-carnitine has been shown to be an inhibitor of CPT , highlighting a significant stereospecific interaction with this enzyme family.[3] This inhibition can disrupt fatty acid metabolism and has implications for disease models where CPT activity is dysregulated.
Mitochondrial Function and Integrity
L-palmitoylcarnitine plays a vital role in mitochondrial energy production by delivering fatty acids for oxidation. However, at high, non-physiological concentrations, L-palmitoylcarnitine can have deleterious effects on mitochondria. Studies have shown that it can induce the opening of the mitochondrial permeability transition pore (MPTP), leading to mitochondrial swelling, depolarization, and the release of pro-apoptotic factors.[5][9] It can also stimulate the production of reactive oxygen species (ROS).[5] The racemic mixture, D,L-palmitoylcarnitine, has also been demonstrated to induce the MPTP.[4] The specific effects of D-palmitoylcarnitine alone on mitochondrial integrity are not as well-characterized in comparative studies.
Protein Kinase C (PKC) Inhibition
The racemic mixture, D,L-palmitoylcarnitine, has been reported to be an inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various signal transduction pathways.[10] This inhibition appears to be independent of the diacylglycerol binding site, suggesting a distinct mechanism of action. While the specific inhibitory activities of the individual D- and L-enantiomers have not been extensively compared, the fact that the racemic mixture is active suggests that at least one, if not both, isomers contribute to this effect.
Apoptosis
L-palmitoylcarnitine has been shown to have a dual role in apoptosis. While L-carnitine itself can be anti-apoptotic, L-palmitoylcarnitine can stimulate the activity of caspases, key executioner enzymes in the apoptotic cascade.[1][6] The accumulation of L-palmitoylcarnitine during events like ischemia may contribute to apoptotic cell death. The specific role of D-palmitoylcarnitine in apoptosis has not been clearly delineated in comparative studies.
Experimental Protocols
Measurement of Carnitine Palmitoyltransferase (CPT) Activity
A common method for determining CPT activity involves measuring the rate of conversion of a radiolabeled substrate.
Materials:
-
Tissue homogenate or isolated mitochondria
-
Reaction buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, pH 7.4)
-
[3H]Carnitine or [14C]Palmitoyl-CoA
-
Palmitoyl-CoA (if using radiolabeled carnitine) or L-carnitine (if using radiolabeled palmitoyl-CoA)
-
D- or L-Palmitoylcarnitine chloride (as inhibitor or substrate)
-
Bovine serum albumin (BSA)
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture containing the buffer, BSA, and either D- or L-palmitoylcarnitine chloride at various concentrations.
-
Add the tissue homogenate or isolated mitochondria to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the radiolabeled substrate ([3H]carnitine or [14C]palmitoyl-CoA) and the corresponding unlabeled co-substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding perchloric acid).
-
Separate the radiolabeled product from the unreacted substrate using an appropriate method (e.g., extraction with butanol or chromatography).
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate the CPT activity, typically expressed as nmol of product formed per minute per mg of protein.
Protein Kinase C (PKC) Activity Assay
PKC activity can be measured by quantifying the phosphorylation of a specific substrate peptide.
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
PKC assay buffer (containing ATP, MgCl2, and CaCl2)
-
PKC substrate peptide (e.g., a synthetic peptide with a phosphorylation site for PKC)
-
[γ-32P]ATP
-
D- or L-Palmitoylcarnitine chloride (as inhibitor)
-
Phosphocellulose paper
-
Phosphoric acid for washing
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the PKC assay buffer, substrate peptide, and the desired concentration of D- or L-palmitoylcarnitine chloride.
-
Add the PKC enzyme or cell lysate to the reaction mixture.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter.
-
Determine the PKC activity, typically expressed as pmol of phosphate incorporated per minute per mg of protein.
Conclusion
The biological effects of palmitoylcarnitine are stereospecific. L-palmitoylcarnitine is the endogenous isomer essential for fatty acid metabolism, while D-palmitoylcarnitine can act as an inhibitor of this process. Both the L-isomer and the racemic mixture have been shown to impact mitochondrial function and induce apoptosis at high concentrations. The inhibitory effect of the racemic mixture on PKC suggests a potential role in cell signaling, though the specific contributions of each enantiomer require further investigation. Understanding these stereospecific differences is critical for researchers studying fatty acid metabolism, mitochondrial biology, and related disease states, as well as for the development of targeted therapeutic agents. Further direct comparative studies of the D- and L-enantiomers are warranted to fully elucidate their distinct biological profiles.
References
- 1. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Role of carnitine and carnitine palmitoyltransferase as integral components of the pathway for membrane phospholipid fatty acid turnover in intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Palmitoylcarnitine modulates palmitoylation of proteins: implication for differentiation of neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoleic acid induces the cardiac mitochondrial membrane permeability transition despite the presence of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
D-Palmitoylcarnitine Chloride vs. Palmitoyl-CoA: A Comparative Guide to Their Effects on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of D-Palmitoylcarnitine chloride and Palmitoyl-CoA on mitochondrial function, supported by experimental data. Understanding the distinct roles and impacts of these two key molecules in fatty acid metabolism is crucial for research in metabolic diseases, cardiovascular conditions, and drug development.
Introduction to Key Molecules
Palmitoyl-CoA is the "activated" form of palmitic acid, a common saturated fatty acid. It is synthesized in the cytosol and serves as a precursor for both energy production through beta-oxidation and the synthesis of complex lipids. However, the inner mitochondrial membrane is impermeable to Palmitoyl-CoA.[1][2]
This compound is an ester derivative of carnitine that acts as a shuttle for long-chain fatty acids like palmitate across the inner mitochondrial membrane.[2] In the mitochondrial matrix, the palmitoyl group is transferred back to Coenzyme A to reform Palmitoyl-CoA, which then enters the beta-oxidation pathway.[2]
Comparative Effects on Mitochondrial Parameters
The differential effects of this compound and Palmitoyl-CoA on key mitochondrial functions are summarized below. The data is primarily derived from studies on saponin-permeabilized rat ventricular myocytes, which allow for the direct application of these molecules to the mitochondria-replete intracellular environment.
Data Presentation
| Mitochondrial Parameter | This compound | Palmitoyl-CoA | Key Findings |
| Mitochondrial Membrane Potential (ΔΨm) | Biphasic effect: Hyperpolarization at low concentrations (1-5 µM), significant depolarization at high concentrations (10 µM).[1][3] | Dose-dependent depolarization at concentrations of 0.1-5 µM, leading to rapid and complete dissipation at 10 µM.[1][3] | Low concentrations of this compound enhance mitochondrial metabolism, while Palmitoyl-CoA is consistently detrimental to ΔΨm. |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | No effect at low concentrations (1 µM), significant opening at high concentrations (10 µM).[1][3] | Does not induce mPTP opening.[1][3] | High concentrations of this compound can trigger a key event in apoptosis, whereas Palmitoyl-CoA's detrimental effects appear to be independent of the mPTP. |
| Reactive Oxygen Species (ROS) Generation | Modest increase at low concentrations (1 µM), rapid and large increase at high concentrations (10 µM).[1][3] | Transient and slight increase at 10 µM.[3] | This compound is a more potent inducer of mitochondrial ROS production. |
| Mitochondrial Respiration (Oxygen Consumption) | Serves as a substrate to fuel mitochondrial respiration. | Can inhibit state 3 respiration (ADP-stimulated).[4] | This compound is a substrate for energy production, while Palmitoyl-CoA can impair the process. |
| Mitochondrial Inner Membrane Anion-Conducting Channel (IMAC) | Stimulates the entry of metabolites.[5] | Inhibits the channel with a half-maximal inhibition at 2.4 µM.[5] | These molecules have opposing effects on the transport of anions across the inner mitochondrial membrane. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
-
Cell Preparation: Isolate ventricular myocytes and permeabilize the cell membrane with saponin to allow direct access to the mitochondria.
-
Dye Loading: Incubate the permeabilized cells with Tetramethylrhodamine, Ethyl Ester (TMRE), a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
-
Treatment: Perfuse the cells with varying concentrations of this compound or Palmitoyl-CoA.
-
Imaging: Use a laser scanning confocal microscope to monitor the fluorescence intensity of TMRE over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
Data Analysis: Quantify the changes in TMRE fluorescence intensity relative to the baseline before treatment.
Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening using Calcein-AM
-
Cell Preparation: Prepare saponin-permeabilized ventricular myocytes.
-
Dye Loading: Load the cells with Calcein-AM, which becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. Also, add CoCl₂ to quench the cytosolic and nuclear fluorescence of calcein, allowing for the specific visualization of mitochondrial calcein.
-
Treatment: Expose the cells to this compound or Palmitoyl-CoA.
-
Imaging: Monitor the fluorescence of mitochondrial calcein using a confocal microscope. A decrease in fluorescence indicates the opening of the mPTP and the leakage of calcein from the mitochondria.
-
Data Analysis: Measure the change in calcein fluorescence intensity within the mitochondria over the course of the experiment.
Measurement of Reactive Oxygen Species (ROS) Generation using DCFH-DA
-
Cell Preparation: Use saponin-permeabilized ventricular myocytes.
-
Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treatment: Perfuse the cells with the desired concentrations of this compound or Palmitoyl-CoA.
-
Imaging: Use a confocal microscope to measure the increase in DCF fluorescence, which is proportional to the rate of ROS generation.
-
Data Analysis: Quantify the fold increase in DCF fluorescence intensity compared to the baseline.
Signaling Pathways and Experimental Workflows
Fatty Acid Transport and Beta-Oxidation Pathway
Caption: Transport of palmitate into the mitochondrial matrix for beta-oxidation.
Experimental Workflow for Comparing Mitochondrial Effects
Caption: Workflow for comparing the effects of D-Palmitoylcarnitine and Palmitoyl-CoA.
Conclusion
This compound and Palmitoyl-CoA exert distinct and sometimes opposing effects on mitochondrial function. While this compound serves as a crucial substrate for mitochondrial respiration at physiological concentrations, at higher levels it can induce mitochondrial dysfunction characterized by membrane depolarization, mPTP opening, and significant ROS production. Conversely, Palmitoyl-CoA appears to be more directly detrimental, causing a dose-dependent depolarization of the mitochondrial membrane without inducing mPTP opening and with only a transient increase in ROS. These differences are rooted in their distinct roles in fatty acid metabolism and their differential ability to interact with and cross mitochondrial membranes.
For researchers in drug development and metabolic disease, these findings highlight the importance of considering the specific cellular location and concentration of fatty acid metabolites when investigating mechanisms of lipotoxicity and developing therapeutic interventions. The experimental protocols and comparative data presented in this guide provide a framework for further investigation into the nuanced roles of these critical molecules in mitochondrial health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 4. The effect of palmitoyl-coenzyme A on rat heart and liver mitochondria. Oxygen consumption and palmitoylcarnitine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoyl-CoA inhibits the mitochondrial inner membrane anion-conducting channel - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Palmitoylcarnitine Chloride: A Critical Evaluation as a Specific Protein Kinase C Inhibitor
For researchers, scientists, and drug development professionals, the selection of a specific protein kinase C (PKC) inhibitor is a critical step in elucidating cellular signaling pathways and developing targeted therapeutics. D-Palmitoylcarnitine chloride has been cited in the literature as a PKC inhibitor; however, a thorough validation of its specificity is warranted. This guide provides a comparative analysis of this compound with established PKC inhibitors, presenting supporting experimental data and detailed protocols to aid in its critical evaluation.
Comparative Analysis of Inhibitor Potency
Below is a comparison of the IC50 values of these analogs with well-characterized, broad-spectrum PKC inhibitors.
| Inhibitor | Type | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) | Other Kinases Inhibited |
| Palmitoylcarnitine Analogs | PKC Isoform-Selective | ||||||||
| POC-16 | Ether analog of Palmitoylcarnitine | ~12,000 | Inhibited | Inhibited | Inhibited | No significant inhibition | No significant inhibition | Slight inhibition | Not specified |
| AM-44 | Ether analog of Palmitoylcarnitine | Inhibited | Inhibited | Inhibited | Inhibited | No significant inhibition | No significant inhibition | Slight inhibition | Not specified |
| Established PKC Inhibitors | Broad-Spectrum/Pan-PKC | ||||||||
| Staurosporine | Pan-Kinase Inhibitor | 2.7 | 1.9 | 3.1 | 2.4 | 20 | 73 | - | Wide range of kinases |
| Gö6976 | Pan-PKC Inhibitor | 2.3 | 6.2 | - | - | - | - | - | JAK2, Flt3[1] |
| Bisindolylmaleimide IX (Ro 31-8220) | Pan-PKC Inhibitor | 5 | 24 | 14 | 27 | - | 24 | - | GSK-3[2] |
Note: The IC50 values for POC-16 and AM-44 are based on in vitro kinase assays. The inhibition of PKCβI, βII, and γ by these analogs was observed, but specific IC50 values were not provided in the source material. The "-" indicates that data was not available.
Scrutinizing the Specificity of this compound
While often referred to as a PKC inhibitor, evidence suggests that the mechanism of action of this compound may not be direct or specific to PKC. Several studies indicate that its cellular effects might stem from its ability to disrupt cell membranes, an activity common for long-chain fatty acid metabolites[3]. Furthermore, some research suggests that its regulation of cellular processes, such as epidermal growth factor (EGF) binding, may occur through a novel mechanism independent of PKC activation or calcium mobilization[4].
In contrast to its analogs which show selectivity for conventional PKC isoforms (α, β, γ), this compound's broader effects raise questions about its utility as a specific PKC-targeting tool. It has been shown to inhibit TPA-induced cellular changes, a process mediated by PKC, with a median inhibitory concentration of 1 µM[5]. However, it failed to inhibit TPA-stimulated PKC activity in the presence of phospholipids, suggesting an indirect mode of action[6].
Off-Target Effects: A Common Challenge
A significant challenge in the use of any kinase inhibitor is the potential for off-target effects, largely due to the conserved nature of the ATP-binding pocket across the kinome[7]. Broad-spectrum inhibitors like Staurosporine are notorious for their lack of specificity, inhibiting a wide array of kinases[8]. Even more selective inhibitors, such as Gö6976 and Bisindolylmaleimide IX, are known to inhibit other kinases, which can lead to unintended cellular consequences and complicate data interpretation[1][2]. The membrane-disrupting properties of this compound represent a significant off-target effect that must be considered when designing and interpreting experiments.
Experimental Protocols for Validation
To rigorously validate a putative PKC inhibitor, a series of well-defined experiments are essential. Below are detailed protocols for in vitro PKC kinase assays, which are fundamental for determining inhibitor potency and selectivity.
In Vitro PKC Kinase Activity Assay (Radioactive Method)
This protocol is a standard method for measuring the activity of purified or immunoprecipitated PKC by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified or immunoprecipitated PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
Assay Dilution Buffer (ADB)
-
[γ-³²P]ATP
-
Mg²⁺/ATP cocktail (75mM MgCl₂ and 500µM ATP in ADB)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Inhibitor to be tested (e.g., this compound)
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following:
-
10 µL of substrate cocktail
-
10 µL of the inhibitor at various concentrations (or ADB for control)
-
10 µL of lipid activator (sonicated on ice before use)
-
10 µL of PKC enzyme preparation (25-100ng purified enzyme or 10-200µg protein from immunoprecipitate)
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP mixture.
-
Incubation: Gently vortex and incubate the tubes at 30°C for 10 minutes.
-
Stop Reaction: Spot 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) of the inhibitor-treated samples to the control samples to determine the percentage of inhibition and calculate the IC50 value.
In Vitro PKC Kinase Activity Assay (ELISA-based, Non-Radioactive)
This method offers a safer and higher-throughput alternative to the radioactive assay.
Materials:
-
PKC Substrate Microtiter Plate (pre-coated with a specific peptide substrate)
-
Kinase Assay Dilution Buffer
-
Active PKC enzyme (for positive control)
-
ATP solution
-
Phosphospecific primary antibody (recognizes the phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Procedure:
-
Plate Preparation: Add 100 µL of Kinase Assay Dilution Buffer to each well and incubate for 10 minutes at room temperature. Aspirate the buffer.
-
Sample and Inhibitor Addition: Add your samples (e.g., cell lysates, purified enzyme) and the inhibitor at various concentrations to the appropriate wells. Include positive (active PKC) and negative (no enzyme) controls.
-
Initiate Kinase Reaction: Add ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Stop Reaction and Wash: Terminate the reaction by emptying the wells and washing three times with Wash Buffer.
-
Primary Antibody Incubation: Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.
-
Wash and Secondary Antibody Incubation: Wash the wells three times with Wash Buffer. Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Detection: Wash the wells three times. Add TMB Substrate and incubate until color develops (30-60 minutes). Add Stop Solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the net PKC activity and determine the IC50 of the inhibitor.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the PKC signaling pathway and a typical workflow for inhibitor validation.
Caption: Simplified overview of the classical Protein Kinase C (PKC) signaling pathway.
Caption: Logical workflow for the validation of a specific Protein Kinase C (PKC) inhibitor.
References
- 1. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of 12-O-tetradecanoylphorbol-13-acetate-induced tumor promotion and epidermal ornithine decarboxylase activity in mouse skin by palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gö 6976, a selective inhibitor of protein kinase C, is a potent antagonist of human immunodeficiency virus 1 induction from latent/low-level-producing reservoir cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
Enantioselective Effects of D-Palmitoylcarnitine on Neuronal Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantioselective effects of D-Palmitoylcarnitine on neuronal function, contrasted with its L-enantiomer. While research has extensively focused on L-Palmitoylcarnitine, highlighting its role in neurodegenerative processes, data specifically detailing the effects of D-Palmitoylcarnitine remains limited. This guide synthesizes the available experimental data to offer a comprehensive overview and objective comparison.
Comparative Analysis of Neuronal Effects
The existing body of research strongly indicates that L-Palmitoylcarnitine contributes to neuronal dysfunction by inducing tau hyperphosphorylation, mitochondrial damage, and calcium dysregulation, mechanisms implicated in Alzheimer's disease pathology.[1][2] In contrast, direct evidence for the specific neuronal effects of D-Palmitoylcarnitine is scarce. However, a study on the racemic mixture, Palmitoyl-DL-carnitine, suggests that the D-enantiomer is not inert and may influence neuronal calcium dynamics.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on L-Palmitoylcarnitine and Palmitoyl-DL-carnitine.
Table 1: Effects of L-Palmitoylcarnitine on Tau Phosphorylation in SH-SY5Y Neuronal Cells [1]
| Treatment | pTau (T181) Level (Normalized to total tau) | pTau (S262) Level (Normalized to total tau) | PHF-1 (pTau S396/S404) Level (Normalized to total tau) |
| Control (BSA) | Baseline | Baseline | Baseline |
| BSA-PC (5 µM) | Significant Increase | Significant Increase | Significant Increase |
Table 2: Effects of L-Palmitoylcarnitine on Mitochondrial Dynamics in SH-SY5Y Neuronal Cells [2]
| Treatment | Mitochondrial Fission | pDRP1 (S616) Levels | OPA1, Mitofusin-1, Mitofusin-2 Levels |
| Control (BSA) | Baseline | Baseline | Baseline |
| BSA-PC (5 µM) | Increased | Increased | No significant change |
Table 3: Effects of L-Palmitoylcarnitine on Intracellular Calcium Levels in SH-SY5Y Neuronal Cells [2]
| Treatment | Intracellular Calcium Levels |
| Control (BSA) | Baseline |
| BSA-PC (5 µM) | Significant Increase |
Table 4: Effects of Palmitoyl-DL-carnitine on Voltage-Activated Calcium Channels in Rat Dorsal Root Ganglion Neurons [3]
| Concentration of Palmitoyl-DL-carnitine | Effect on Ca2+ Currents | Effect on Ca2+-activated Cl- Tail Currents |
| 0.01 to 1 mM | Reduction | Reduced amplitude, prolonged duration |
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-Palmitoylcarnitine-Induced Neuronal Dysfunction
L-Palmitoylcarnitine is hypothesized to initiate a signaling cascade that leads to neuronal damage. This pathway involves mitochondrial dysfunction, calcium overload, and the subsequent activation of kinases that phosphorylate tau protein.[2][4]
Figure 1: L-Palmitoylcarnitine signaling pathway in neurons.
Experimental Workflow for Assessing Neuronal Effects
The following diagram illustrates a typical workflow for investigating the effects of palmitoylcarnitine enantiomers on neuronal cells.
Figure 2: Experimental workflow for neuronal studies.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.[2]
-
Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco’s modified Eagle’s medium and Ham’s F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Treatment: Palmitoylcarnitine is conjugated to bovine serum albumin (BSA) to facilitate its delivery into cells. Cells are treated with BSA-conjugated D- or L-Palmitoylcarnitine at various concentrations (e.g., 5 µM) for a specified duration (e.g., 24 hours).[1]
Western Blot for Tau Phosphorylation
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total tau and phosphorylated tau epitopes (e.g., pT181, pS262, PHF-1).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Mitochondrial Imaging
-
Staining: Live cells are incubated with a mitochondrial marker such as MitoTracker Red CMXRos.
-
Imaging: Mitochondrial morphology is observed using a fluorescence microscope.
-
Analysis: Mitochondrial fission and fusion events are quantified by analyzing the images.[2]
Calcium Imaging
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye such as Fluo-4 AM.
-
Imaging: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Analysis: The fluorescence signals are normalized to baseline to determine the relative change in intracellular calcium.[2]
Discussion and Future Directions
The available evidence strongly implicates L-Palmitoylcarnitine in pathological processes relevant to neurodegenerative diseases. The pro-apoptotic and pro-inflammatory effects of L-Palmitoylcarnitine, mediated through mitochondrial dysfunction and calcium overload, present a compelling area for therapeutic intervention.
The significant gap in our understanding of D-Palmitoylcarnitine's neuronal effects is a critical area for future research. The study on the racemic mixture suggests that the D-enantiomer is not biologically inert in the nervous system.[3] Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the effects of D- and L-Palmitoylcarnitine on tau phosphorylation, mitochondrial function, and calcium homeostasis in neuronal cells.
-
Enantioselective Mechanisms: Investigating the specific molecular targets and signaling pathways that are differentially modulated by the two enantiomers.
-
In Vivo Studies: Utilizing animal models to explore the in vivo neurophysiological and behavioral consequences of exposure to each enantiomer.
A thorough understanding of the enantioselective effects of palmitoylcarnitine will be crucial for the development of targeted therapeutic strategies for neurodegenerative disorders and for assessing the potential neurotoxicity of acylcarnitine accumulation.
References
- 1. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoyl-DL-carnitine has calcium-dependent effects on cultured neurones from rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells | PLOS One [journals.plos.org]
A Comparative Analysis of D-Palmitoylcarnitine and Other Long-Chain Acylcarnitines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of D-Palmitoylcarnitine and other prevalent long-chain acylcarnitines (LCACs), including stearoylcarnitine and oleoylcarnitine. This document summarizes key biochemical properties, cellular effects, and analytical methodologies, supported by experimental data from peer-reviewed literature.
Long-chain acylcarnitines are crucial intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. Dysregulation of LCAC metabolism has been implicated in a variety of pathological conditions, including cardiovascular diseases, insulin resistance, and cancer, making them important molecules of study and potential therapeutic targets. This guide focuses on a comparative evaluation of D-Palmitoylcarnitine against other significant LCACs to aid in experimental design and data interpretation.
Biochemical and Cellular Effects: A Comparative Overview
While direct comparative studies on the D-isomer of palmitoylcarnitine are limited, extensive research on L-palmitoylcarnitine and other LCACs provides valuable insights into their shared and differential biological activities. The general consensus is that the accumulation of LCACs can lead to cellular stress and dysfunction.
| Property/Effect | D-Palmitoylcarnitine | L-Palmitoylcarnitine | Stearoylcarnitine (C18:0) | Oleoylcarnitine (C18:1) | Key Findings & Citations |
| Pro-inflammatory Signaling | Data not available | Induces expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. Activates NF-κB, JNK, and ERK signaling pathways.[1][2] | Contributes to pro-inflammatory responses, with effects dependent on concentration and cell type. | Elicits pro-inflammatory effects, though potency relative to saturated LCACs can vary. | Acylcarnitines can activate pro-inflammatory pathways in a chain length-dependent manner.[1] |
| Mitochondrial Function | Data not available | At low concentrations (1-5 µM), can slightly hyperpolarize the mitochondrial membrane potential (ΔΨm). At higher concentrations (10 µM), it depolarizes ΔΨm, opens the mitochondrial permeability transition pore (mPTP), and increases reactive oxygen species (ROS) generation.[3][4] | Can impair mitochondrial respiration and induce mitochondrial dysfunction at elevated concentrations. | Effects on mitochondrial function are concentration-dependent and can contribute to cellular stress. | Excessive accumulation of LCACs is generally associated with mitochondrial dysfunction.[3] |
| Calcium Homeostasis | Data not available | Induces a rapid influx of Ca2+ in certain cancer cell lines (e.g., PC3 prostate cancer cells).[5][6] | Can disrupt intracellular calcium homeostasis, contributing to cellular dysfunction. | Affects calcium signaling, with implications for various cellular processes. | LCACs can modulate intracellular calcium levels, which is linked to their pathological effects.[7] |
| Cell Viability and Apoptosis | Induces cytotoxicity in cervical cancer cells (SiHa and HeLa) by enhancing lipotoxicity and mitochondrial dysfunction.[8][9] | Stimulates the activity of caspases 3, 7, and 8, promoting apoptosis.[10] | Can reduce cell viability at high concentrations. | Effects on cell viability are context-dependent. | The pro-apoptotic effects of LCACs are linked to their ability to induce cellular stress and disrupt mitochondrial function.[10][11] |
Experimental Protocols
Quantification of Long-Chain Acylcarnitines by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of LCACs in biological samples.
1. Sample Preparation (Plasma):
-
To 50 µL of plasma, add an internal standard solution containing deuterated acylcarnitine analogs.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 5 seconds and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.[6]
2. Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines based on their hydrophobicity.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Precursor ions of the different acylcarnitines are selected and fragmented, and specific product ions are monitored for quantification.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of CPT-1-mediated mitochondrial respiration in response to long-chain fatty acids.
1. Cell Preparation:
-
Seed cells in a Seahorse XF cell culture plate at an optimized density.
-
Prior to the assay, replace the culture medium with a substrate-limited medium.
2. Assay Procedure:
-
Permeabilize the cells with a reagent like saponin to allow for the direct delivery of substrates to the mitochondria.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject a long-chain fatty acid conjugated to carnitine (e.g., palmitoylcarnitine) to initiate fatty acid oxidation.
-
Subsequently, inject pharmacological agents such as oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and rotenone/antimycin A (Complex I and III inhibitors) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12][13][14][15][16]
Signaling Pathways and Experimental Workflows
Pro-Inflammatory Signaling Pathway Activated by Long-Chain Acylcarnitines
Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of inflammatory cytokines. The following diagram illustrates a generalized workflow of this activation.
Caption: Generalized signaling pathway of pro-inflammatory activation by long-chain acylcarnitines.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the typical workflow for the quantification of long-chain acylcarnitines from biological samples using liquid chromatography-tandem mass spectrometry.
Caption: Standard experimental workflow for LC-MS/MS-based quantification of acylcarnitines.
References
- 1. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 4. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]
- 8. The ester derivative Palmitoylcarnitine abrogates cervical cancer cell survival by enhancing lipotoxicity and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ester derivative Palmitoylcarnitine abrogates cervical cancer cell survival by enhancing lipotoxicity and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Mitochondrial Function [protocols.io]
- 16. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Comparative Analysis of D-Palmitoylcarnitine Chloride's Effects Across Diverse Cell Lines
Researchers, scientists, and drug development professionals are increasingly interested in the multifaceted roles of acylcarnitines in cellular physiology and pathology. Among these, D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, has emerged as a significant modulator of critical cellular processes. This guide provides a cross-validation of its effects in different cell lines, offering a comparative analysis supported by experimental data to elucidate its potential as both a therapeutic agent and a cytotoxic molecule.
This compound's impact on cells is context-dependent, varying significantly between cancerous and non-cancerous cell lines, and even among different types of cancer cells. The primary mechanisms of action revolve around the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and subsequent triggering of apoptotic pathways.
Comparative Efficacy and Cytotoxicity
The cellular response to this compound is largely dictated by the cell's metabolic phenotype and antioxidant capacity. Cancer cells, often characterized by altered metabolism and a higher basal level of oxidative stress, tend to be more susceptible to the cytotoxic effects of this compound compared to their non-transformed counterparts.
| Cell Line Type | Cell Line | Key Effects | Concentration Range | Outcome | Reference |
| Colorectal Adenocarcinoma | HT-29, HCT 116 | Decreased cell survival, increased H2O2 emission, caspase-3 activation | 50-100 µM | Apoptosis | [1] |
| Non-transformed Colon | CCD 841 | Modest decrease in cell survival at high concentrations | 100 µM | Tolerated at lower concentrations | [1] |
| Breast Adenocarcinoma | MCF7 | Minor effect on cell survival | 50 µM | Relatively insensitive | [1] |
| Prostate Cancer | PC3 | Decreased cell viability, increased IL-6 secretion, induced Ca2+ influx | >50 µM | Pro-inflammatory response, apoptosis | [2] |
| Non-cancerous Prostate | PNT1A, BPH-1 | No toxic effect, no Ca2+ influx induced | Up to 100 µM | Insensitive | [2] |
| Liver Cancer | HepG2 | In combination with Dasatinib, inhibited cell growth and induced apoptosis | 100 µM | Synergistic anti-tumor effect | [3] |
| Neuronal Cells | SH-SY5Y | Enhanced tau phosphorylation, increased mitochondrial fission, elevated intracellular calcium | Not specified | Potential role in neurodegeneration | [4] |
| Cervical Cancer | SiHa, HeLa | Reduced growth, proliferation, and migration; increased apoptosis | Not specified | Cytotoxicity, metabolic reprogramming | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through a cascade of interconnected signaling pathways, primarily originating from its impact on mitochondrial function.
Induction of Oxidative Stress and Apoptosis
In susceptible cancer cells, palmitoylcarnitine overwhelms the glutathione buffering capacity, leading to an accumulation of ROS, specifically hydrogen peroxide (H₂O₂).[1] This oxidative stress triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3.[1][6]
Caption: this compound-induced apoptosis pathway.
Disruption of Calcium Homeostasis
In certain cell lines, such as the PC3 prostate cancer line, palmitoylcarnitine induces a rapid influx of intracellular calcium (Ca²⁺).[2] This disruption of calcium homeostasis can activate various downstream signaling pathways, including those involved in inflammation and cell death.
Caption: Mechanism of this compound-induced calcium influx.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in media) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with this compound as described for the viability assay.
-
DCFDA Staining: In the final 30 minutes of treatment, add 2',7'-dichlorofluorescin diacetate (DCFDA) to the media at a final concentration of 10 µM.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Caspase-3 Activity Assay
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.
-
Analysis: Quantify caspase-3 activity relative to the protein concentration of the lysate.
Intracellular Calcium Measurement
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a calcium-free buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) before adding the stimulus.
-
Stimulation: Add this compound and continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on a given cell line.
Caption: Experimental workflow for this compound studies.
Conclusion and Future Directions
The cross-validation of this compound's effects across different cell lines reveals a consistent pattern of selective cytotoxicity towards cancer cells, primarily through the induction of oxidative stress and mitochondrial-mediated apoptosis. However, its ability to induce pro-inflammatory responses and alter calcium signaling in specific cancer types warrants further investigation. The differential sensitivity of various cell lines highlights the importance of cellular context in determining the ultimate biological outcome. Future research should focus on elucidating the precise molecular targets of this compound and exploring its potential for synergistic combinations with existing chemotherapeutic agents to enhance anti-cancer efficacy. The distinction between the effects of D- and L-isomers of palmitoylcarnitine remains an important area for future studies, as most of the current literature does not specify the isomer used.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ester derivative Palmitoylcarnitine abrogates cervical cancer cell survival by enhancing lipotoxicity and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on D-Palmitoylcarnitine Chloride's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published biological activities of D-Palmitoylcarnitine chloride, with a focus on replicating key experimental findings. The information is compiled from peer-reviewed scientific literature to facilitate further research and development.
Induction of Apoptosis in Cancer Cells
This compound has been shown to selectively induce apoptosis in various cancer cell lines, while non-transformed cells appear to be less sensitive.[1] The primary mechanism involves the induction of oxidative stress and the subsequent activation of mitochondrial-mediated apoptotic pathways.
Comparative Data on Cell Viability
The following table summarizes the dose-dependent effects of this compound on the viability of different cell lines as reported in published studies.
| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | % Cell Viability | Reference |
| HT29 (Colon Cancer) | Palmitoylcarnitine | 50 | 24 | Significant Decrease | [1] |
| HT29 (Colon Cancer) | Palmitoylcarnitine | 100 | 24 | Significant Decrease | [1] |
| HCT 116 (Colon Cancer) | Palmitoylcarnitine | 50 | 24 | Significant Decrease | [1] |
| HCT 116 (Colon Cancer) | Palmitoylcarnitine | 100 | 24 | Significant Decrease | [1] |
| CCD 841 (Non-transformed Colon) | Palmitoylcarnitine | 50 | 24 | No Significant Change | [1] |
| CCD 844 (Non-transformed Colon) | Palmitoylcarnitine | 100 | 24 | No Significant Change | [1] |
| HepG2 (Liver Cancer) | Palmitoylcarnitine + Dasatinib | 100 µM Pcar + 10 µM Das | 24 | Synergistic Reduction | [2] |
| HepG2 (Liver Cancer) | Palmitoylcarnitine + Dasatinib | 100 µM Pcar + 20 µM Das | 24 | Synergistic Reduction | [2] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is based on methodologies described for assessing the effect of this compound on cell viability.[2]
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate.
-
Treatment: After cell adherence, treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM, 100 µM) and a vehicle control. For combination studies, co-administer with the other compound (e.g., Dasatinib).[2]
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.[1][2]
-
MTT Addition: Following incubation, add 100 µL of MTT solution (0.5 mg/mL in media) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Discard the MTT solution and add Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Mechanism of Action: Oxidative Stress and Mitochondrial Dysfunction
The apoptotic effect of this compound is linked to its ability to increase the production of reactive oxygen species (ROS) and induce mitochondrial dysfunction.
Comparative Data on ROS Production and Mitochondrial Effects
| Cell Line | Compound | Concentration (µM) | Effect | Measurement | Reference |
| HT29 (Colon Cancer) | Palmitoylcarnitine | 100 | ~35% increase in NAD(P)H | XTT Assay | [1] |
| HT29 (Colon Cancer) | Palmitoylcarnitine | 100 | Increased H2O2 emission | H2O2 Assay | [1] |
| HT29 (Colon Cancer) | Palmitoylcarnitine | Not Specified | Increased Caspase-3 activity | Caspase-3 Assay | [1][3] |
| HepG2 (Liver Cancer) | Palmitoylcarnitine + Dasatinib | 100 µM Pcar + 10-20 µM Das | Increased intracellular ROS | DCFDA Fluorescence | [2] |
| HepG2 (Liver Cancer) | Palmitoylcarnitine + Dasatinib | 100 µM Pcar + 10-20 µM Das | Reduced mitochondrial membrane potential | JC-1 Dye Staining | [2] |
| Rat Ventricular Myocytes | Palmitoyl-L-carnitine | 10 | Significant depolarization of mitochondrial membrane potential | TMRE Intensity | [4] |
| Rat Ventricular Myocytes | Palmitoyl-L-carnitine | 10 | Rapid and large increase in ROS | DCF Fluorescence | [4] |
Experimental Protocol: Measurement of Intracellular ROS (DCFDA Assay)
This protocol is adapted from methodologies used to measure ROS production induced by this compound.[2]
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with this compound as described in the cell viability protocol.
-
DCFDA-H2 Staining: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then incubate with a 2',7'–dichlorofluorescin diacetate (DCFDA-H2) solution in the dark.
-
Fluorescence Measurement: Following incubation, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in green fluorescence indicates an increase in intracellular ROS.[2]
Signaling Pathway: this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Effects on Intracellular Calcium and Inflammation
This compound has also been shown to modulate intracellular calcium levels and inflammatory pathways, although the effects can be context-dependent.
Summary of Findings
-
Prostate Cancer: In prostate cancer cells, palmitoylcarnitine was found to be at higher levels in cancerous tissue compared to benign tissue.[5] It was associated with increased gene expression and secretion of the pro-inflammatory cytokine IL-6 and induced a rapid calcium influx in PC3 cells.[5][6]
-
Neuronal Cells: In cultured dorsal root ganglion neurones, palmitoyl-DL-carnitine was found to reduce the efficiency of intracellular Ca2+ handling, leading to an enhancement of Ca2+-dependent events.[7]
-
Anti-Inflammatory Effects: In a mouse model of transient middle cerebral artery occlusion (tMCAO), L-palmitoylcarnitine treatment significantly attenuated the levels of pro-inflammatory cytokines IL-6, IL-1β, and TNFα in both serum and brain tissue.[8]
Experimental Protocol: Measurement of Intracellular Calcium Influx
This protocol is based on studies investigating the effect of palmitoylcarnitine on calcium signaling.[5][6]
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the loaded cells.
-
Stimulation: Add this compound to the cells and continuously monitor the fluorescence signal over time.
-
Data Analysis: An increase in fluorescence intensity indicates an influx of intracellular calcium. The change in fluorescence is often represented as a ratio of emissions at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a relative change from baseline.
Experimental Workflow: Investigating Pro-inflammatory Effects
The following diagram outlines a typical workflow to investigate the pro-inflammatory effects of this compound.
Caption: Workflow for analyzing the pro-inflammatory effects of this compound.
This guide provides a starting point for researchers aiming to replicate and build upon the published findings of this compound's activity. For detailed experimental conditions and troubleshooting, it is essential to refer to the original research articles cited.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoyl-DL-carnitine has calcium-dependent effects on cultured neurones from rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
D-Palmitoylcarnitine Chloride Versus Other Carnitine Esters in Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine and its esters are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The stereochemistry of these molecules is critical, with L-carnitine and its esters being the biologically active forms. D-isomers, such as D-palmitoylcarnitine, are generally considered to be of limited physiological value and can even exhibit inhibitory effects on key metabolic enzymes. This guide provides an objective comparison of D-palmitoylcarnitine chloride with other carnitine esters, supported by experimental data, to aid researchers in selecting the appropriate compounds for their metabolic studies.
Comparative Analysis of Carnitine Esters
The primary role of L-carnitine esters is to serve as carriers for fatty acyl groups across the inner mitochondrial membrane, a process mediated by the carnitine shuttle system. In contrast, D-carnitine esters are not substrates for this transport system and can act as competitive inhibitors.
Biochemical and Metabolic Effects
D-palmitoylcarnitine has been shown to inhibit carnitine palmitoyltransferase (CPT), the rate-limiting enzyme for long-chain fatty acid oxidation.[1] This inhibition can lead to a reduction in the metabolic flux of fatty acids, resulting in decreased energy production from this source. In contrast, L-palmitoylcarnitine is the natural substrate for CPT and is essential for the mitochondrial import and subsequent oxidation of palmitic acid.
Studies have demonstrated that while L-carnitine is readily taken up and metabolized by cells, D-carnitine is not metabolized.[2] Furthermore, D-carnitine can inhibit the transport of L-carnitine, potentially leading to a state of functional carnitine deficiency.[2]
The accumulation of long-chain acylcarnitines, including palmitoylcarnitine, has been associated with mitochondrial dysfunction. High concentrations of L-palmitoylcarnitine can lead to depolarization of the mitochondrial membrane and increased production of reactive oxygen species (ROS).[3][4] The effects of D-palmitoylcarnitine on these specific mitochondrial parameters have not been as extensively studied in a comparative manner.
| Parameter | This compound | L-Palmitoylcarnitine | Acetyl-L-carnitine | Octanoyl-L-carnitine |
| Role in Fatty Acid Oxidation | Inhibitor of CPT[1] | Substrate for CPT, essential for transport | Product of fatty acid and glucose metabolism, involved in acetyl-CoA transport | Intermediate in medium-chain fatty acid oxidation |
| Cellular Uptake and Metabolism | Not metabolized[2] | Readily metabolized | Readily metabolized | Readily metabolized |
| Effect on CPT Activity | Inhibitory[1] | Substrate | Generally not inhibitory[1] | Substrate for medium-chain acyltransferase |
| Mitochondrial Membrane Potential | Not extensively studied | High concentrations cause depolarization[3][4] | Can support mitochondrial function | Can support mitochondrial function |
| ROS Production | Not extensively studied | High concentrations increase ROS[3][4] | Can have antioxidant properties | Less data available |
Experimental Protocols
Measurement of Carnitine Palmitoyltransferase (CPT) Activity
This protocol is adapted from studies measuring CPT activity in tissue homogenates and isolated mitochondria.
Materials:
-
Tissue homogenate or isolated mitochondria
-
Assay buffer: 75 mM KCl, 50 mM Tris-HCl (pH 7.4), 2 mM KCN, 1 mM dithiothreitol, and 0.1% bovine serum albumin (BSA)
-
Substrates: [³H]L-carnitine and palmitoyl-CoA
-
Inhibitors: this compound, malonyl-CoA (positive control)
-
Scintillation fluid and counter
Procedure:
-
Prepare tissue homogenates or isolate mitochondria from the tissue of interest.
-
Pre-incubate the homogenate or mitochondria with varying concentrations of this compound or other test compounds for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate mixture containing [³H]L-carnitine and palmitoyl-CoA.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the radiolabeled acylcarnitines using a solvent system (e.g., butanol/acetic acid).
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate CPT activity as nmol of product formed per minute per mg of protein. The inhibitory effect of D-palmitoylcarnitine is determined by comparing the activity in its presence to the control (no inhibitor).
Assessment of Fatty Acid Oxidation in Isolated Mitochondria
This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled CO₂ or acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
Isolated mitochondria
-
Respiration buffer: 120 mM KCl, 5 mM KH₂PO₄, 5 mM MOPS, 1 mM EGTA, and 0.2% BSA (pH 7.4)
-
Substrate: [¹⁴C]palmitate or [³H]palmitate complexed to BSA
-
L-carnitine and other cofactors (e.g., ADP, malate)
-
Test compounds: this compound, L-palmitoylcarnitine, and other carnitine esters
-
Scintillation fluid and counter
Procedure:
-
Isolate mitochondria from the desired tissue.
-
Incubate the isolated mitochondria in the respiration buffer.
-
Add the test compounds (this compound or other carnitine esters) at various concentrations.
-
Initiate the reaction by adding the radiolabeled fatty acid substrate, L-carnitine, and other necessary cofactors.
-
Incubate at 37°C for a specific duration, trapping any evolved ¹⁴CO₂.
-
Stop the reaction with an acid (e.g., perchloric acid).
-
Measure the radioactivity of the trapped ¹⁴CO₂ and/or the acid-soluble metabolites.
-
Calculate the rate of fatty acid oxidation based on the amount of radioactivity detected.
Signaling Pathways and Experimental Workflows
Carnitine Shuttle and β-Oxidation Pathway
The transport of long-chain fatty acids into the mitochondrial matrix is a critical step for their oxidation. This process, known as the carnitine shuttle, involves several key enzymes and transporters. D-palmitoylcarnitine acts as an inhibitor of CPT1, the outer mitochondrial membrane enzyme that catalyzes the initial step of this shuttle.
Caption: Carnitine shuttle and β-oxidation pathway, highlighting the inhibitory effect of D-Palmitoylcarnitine on CPT1.
Experimental Workflow for Comparative Analysis
A typical workflow for comparing the effects of different carnitine esters on mitochondrial function involves a series of sequential assays.
Caption: Experimental workflow for the comparative analysis of carnitine esters on mitochondrial function.
Conclusion
The available evidence strongly indicates that this compound is not a suitable substrate for mitochondrial fatty acid oxidation and acts as an inhibitor of this critical metabolic pathway. Its use in metabolic studies should be carefully considered, primarily as a tool to probe the function and regulation of carnitine palmitoyltransferase. In contrast, L-carnitine esters, such as L-palmitoylcarnitine, acetyl-L-carnitine, and octanoyl-L-carnitine, are the physiologically relevant molecules for studying fatty acid and energy metabolism. For researchers investigating the intricacies of fatty acid oxidation, the use of the appropriate L-isomers is paramount for obtaining biologically meaningful results. Further direct comparative studies are warranted to fully elucidate the quantitative differences in the metabolic impact of this compound versus a broader range of L-carnitine esters.
References
- 1. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of L-carnitine, D-carnitine and acetyl-L-carnitine by isolated guinea-pig enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
D-Palmitoylcarnitine Chloride: A Potent Inducer of Mitochondrial Reactive Oxygen Species
For researchers, scientists, and drug development professionals, understanding the nuanced roles of cellular signaling molecules is paramount. D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, has emerged as a significant tool for investigating the mechanisms of mitochondrial dysfunction and oxidative stress. This guide provides a comprehensive comparison of this compound's role in reactive oxygen species (ROS) production against other common inducers, supported by experimental data and detailed protocols.
This compound serves as a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. However, at elevated concentrations, it has been demonstrated to induce the production of mitochondrial ROS, making it a valuable compound for studying the pathological consequences of disrupted fatty acid metabolism.
Comparative Analysis of ROS Induction
This compound induces ROS through a distinct mechanism compared to other well-known mitochondrial inhibitors. While agents like Antimycin A and Rotenone directly inhibit specific complexes of the electron transport chain (ETC), this compound's primary mode of action involves the inhibition of the adenine nucleotide translocase (ANT). This inhibition leads to an increase in the mitochondrial membrane potential and a subsequent rise in ROS generation.
| Inducer | Mechanism of Action | Typical Working Concentration | Fold Increase in ROS (Relative to Control) | Target |
| This compound | Inhibition of Adenine Nucleotide Translocase (ANT) | 1-10 µM | ~3.4-fold[1] | Mitochondria |
| Antimycin A | Inhibition of Complex III of the Electron Transport Chain | 1-10 µM | Variable, can be very rapid and robust[2] | Mitochondria |
| Rotenone | Inhibition of Complex I of the Electron Transport Chain | 1-5 µM | Variable, dependent on substrate[3][4] | Mitochondria |
| Menadione | Redox cycling, leading to superoxide formation | 6-12 µM | Dose-dependent[5] | Mitochondria & Cytosol |
Signaling Pathway of this compound-Induced ROS Production
The accumulation of D-Palmitoylcarnitine in the mitochondrial intermembrane space leads to the inhibition of ANT. This transporter is crucial for exchanging ATP synthesized within the mitochondria for ADP from the cytosol. Its inhibition disrupts the normal proton motive force, leading to a hyperpolarization of the mitochondrial membrane and an increased leakage of electrons from the electron transport chain, primarily at Complex I and Complex III. These escaped electrons then react with molecular oxygen to form superoxide radicals (O₂⁻), a primary form of ROS.
Experimental Protocols
Measurement of Mitochondrial ROS Production using MitoSOX Red
This protocol is adapted for use in cultured cells, such as C2C12 myotubes or cardiomyocytes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., 5 mM in DMSO)
-
Cultured cells in a suitable plate format (e.g., 96-well plate)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
MitoSOX Red Loading:
-
Prepare a fresh working solution of MitoSOX Red at a final concentration of 5 µM in HBSS.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Treatment:
-
Prepare the desired concentrations of this compound in HBSS. A typical starting concentration is 10 µM.
-
Add the this compound solutions to the respective wells. Include a vehicle control (DMSO in HBSS).
-
-
Measurement:
-
Immediately measure the fluorescence using a fluorescence microplate reader (excitation ~510 nm, emission ~580 nm) or visualize using a fluorescence microscope.
-
For kinetic measurements, record the fluorescence at regular intervals over a period of 30-60 minutes.
-
Experimental Workflow
Alternatives to this compound for Inducing Fatty Acid-Mediated ROS
For researchers specifically interested in the effects of fatty acid overload on ROS production, several alternatives to this compound exist:
-
Palmitic Acid: The precursor to palmitoylcarnitine, palmitic acid, can also induce ROS production. However, its entry into the mitochondria for β-oxidation is a more complex and regulated process.
-
Other Long-Chain Acylcarnitines: Acylcarnitines with different chain lengths (e.g., oleoylcarnitine) can also modulate mitochondrial function and ROS, though their specific effects may differ.
-
2-Bromopalmitate: This non-metabolizable fatty acid analog can inhibit carnitine palmitoyltransferase I (CPT1) and also induce mitochondrial stress.[6]
Conclusion
This compound is a valuable and specific tool for inducing mitochondrial ROS production through a mechanism distinct from classical electron transport chain inhibitors. Its ability to mimic the effects of pathological long-chain acylcarnitine accumulation makes it highly relevant for studies on metabolic diseases, such as type 2 diabetes and cardiovascular conditions. By providing a direct link between fatty acid metabolism and oxidative stress, this compound allows for the detailed investigation of cellular signaling pathways and the development of potential therapeutic interventions. Researchers should carefully consider the specific research question when choosing a ROS inducer to ensure the most relevant and interpretable results.
References
- 1. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sites of superoxide and hydrogen peroxide production during fatty acid oxidation in rat skeletal muscle mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Reactive Oxygen Species Production and Lower Abundance of Complex I Subunits and Carnitine Palmitoyltransferase 1B Protein Despite Normal Mitochondrial Respiration in Insulin-Resistant Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Palmitoylcarnitine Chloride: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling D-Palmitoylcarnitine chloride must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow institutional and local regulations for chemical waste management. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing safety and best practices.
Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. While the SDS for this compound may not mandate specific PPE for handling the pure substance under normal conditions, it is good laboratory practice to wear standard PPE when handling any chemical for disposal.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are recommended to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Step-by-Step Disposal Procedures
The disposal of this compound should be approached systematically, taking into account its form (solid or in solution) and any potential contamination.
Step 1: Waste Identification and Segregation
-
Pure this compound (Solid): If the compound is in its pure, solid form and is no longer needed, it should be treated as chemical waste.
-
Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be considered chemically contaminated solid waste.
-
Solutions of this compound: Aqueous or solvent-based solutions containing this compound must be disposed of as liquid chemical waste. Do not dispose of solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2]
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect pure, unused this compound in a clearly labeled, sealable container.
-
For contaminated lab trash, double-bag the waste in clear plastic bags to allow for visual inspection by EHS personnel.[3]
-
Seal each bag individually.
-
-
Liquid Waste:
Step 3: Labeling and Documentation
Properly labeling all waste containers is critical for safe disposal. The label should include:
-
The words "Hazardous Waste" (as a general best practice, even for non-GHS hazardous materials).[1]
-
The full chemical name: "this compound".
-
The quantity or concentration of the waste.
-
The date of waste generation.
-
The principal investigator's name and laboratory location.[1]
Step 4: Storage and Disposal Request
-
Store the properly labeled waste containers in a designated hazardous waste storage area within your laboratory.
-
Segregate the waste from incompatible materials.
-
Follow your institution's procedures to request a hazardous waste pickup from the EHS department.[1][3]
Quantitative Data Summary
The Safety Data Sheet for this compound does not provide specific quantitative data regarding disposal limits. Disposal regulations are typically governed by local and institutional policies.
| Parameter | Value/Guideline | Source |
| GHS Hazard Classification | Not classified as hazardous | |
| Aquatic Toxicity | No further relevant information available | |
| Sewer Disposal | Not recommended without written permission from EHS | [1] |
| Solid Waste Disposal (Trash) | Not recommended for the chemical itself; consult institutional policy for decontaminated labware | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for any questions or clarification.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
